Phenyl(piperidin-3-yl)methanone
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
phenyl(piperidin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-3,5-6,11,13H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXOWSICLRODES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423583 | |
| Record name | phenyl(piperidin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4842-87-9 | |
| Record name | phenyl(piperidin-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Ascendant Scaffold: A Technical Guide to the Pharmacological Potential of 3-Benzoylpiperidines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-benzoylpiperidine framework has emerged as a compelling and versatile scaffold in modern medicinal chemistry. Often overshadowed by its 4-substituted isomer, the unique stereochemical and electronic properties of the 3-benzoylpiperidine motif offer a distinct pharmacological profile, presenting new avenues for therapeutic intervention across a spectrum of diseases. This in-depth technical guide provides a comprehensive analysis of the synthesis, structure-activity relationships (SAR), and pharmacological potential of 3-benzoylpiperidine derivatives. We will delve into their modulation of key biological targets, particularly within the central nervous system (CNS), and provide detailed experimental protocols for their evaluation, positioning this scaffold as a high-potential asset in the drug discovery pipeline.
The 3-Benzoylpiperidine Scaffold: A Privileged Structure with Untapped Potential
The piperidine ring is a ubiquitous feature in a vast number of clinically successful drugs, prized for its favorable physicochemical properties, metabolic stability, and its ability to confer aqueous solubility and desirable pharmacokinetic profiles.[1] While the 4-benzoylpiperidine moiety has been extensively explored, particularly in the context of antipsychotic and neuroleptic agents due to its structural resemblance to the butyrophenone pharmacophore, the 3-benzoylpiperidine scaffold presents a unique set of structural and conformational dynamics.[2] The eccentric placement of the benzoyl group introduces a chiral center and alters the spatial arrangement of substituents, allowing for novel interactions with biological targets. This distinction makes the 3-benzoylpiperidine scaffold a promising, yet underexplored, territory for the development of novel therapeutics with potentially improved selectivity and efficacy.
Synthetic Strategies: Assembling the 3-Benzoylpiperidine Core
The synthesis of 3-benzoylpiperidine derivatives can be approached through several strategic routes, primarily converging on the formation of the key ketone linkage. The choice of synthetic pathway is often dictated by the availability of starting materials and the desired substitution patterns on both the piperidine and benzoyl moieties.
A common and efficient method involves the use of a Grignard reagent with a suitable piperidine-3-carboxaldehyde or a related derivative. This approach allows for the introduction of a wide variety of substituted phenyl rings. Subsequent oxidation of the resulting secondary alcohol yields the target 3-benzoylpiperidine.
Another versatile strategy employs the Friedel-Crafts acylation. In this approach, a piperidine-3-carbonyl chloride can be reacted with a substituted benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired ketone. The piperidine nitrogen must be appropriately protected during this step to prevent side reactions.
The synthesis of the chiral 3-substituted piperidine core is a critical aspect of these synthetic endeavors. Enantiomerically pure 3-aminopiperidine or 3-hydroxypiperidine can be synthesized from readily available chiral starting materials like L-glutamic acid. These chiral intermediates can then be elaborated to the final 3-benzoylpiperidine products.
Experimental Protocol: Synthesis of a 3-Benzoylpiperidine Derivative
This protocol outlines a general procedure for the synthesis of a 3-benzoylpiperidine derivative from a commercially available 3-substituted piperidine precursor.
Materials:
-
N-Boc-piperidine-3-carboxylic acid
-
Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Substituted benzene (e.g., anisole)
-
Aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), 1N
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Acid Chloride Formation: To a solution of N-Boc-piperidine-3-carboxylic acid in anhydrous DCM at 0 °C, add oxalyl chloride dropwise. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride.
-
Friedel-Crafts Acylation: Dissolve the crude acid chloride and the substituted benzene in anhydrous DCM. Cool the mixture to 0 °C and add AlCl₃ portion-wise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully quench the reaction by the slow addition of 1N HCl at 0 °C. Separate the organic layer, and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified N-Boc-3-benzoylpiperidine in DCM and add TFA. Stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure and basify with a suitable base to obtain the free 3-benzoylpiperidine.
Pharmacological Landscape: Therapeutic Targets and Biological Activities
The 3-benzoylpiperidine scaffold has shown promise in modulating a range of biological targets, with a significant focus on CNS disorders.
Dopamine D4 Receptor Antagonism
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a key target in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease.[3] Several studies have highlighted the potential of 3-substituted piperidines as selective D4 receptor antagonists.[4][5] The 3-benzoylpiperidine scaffold can be rationally designed to occupy the D4 receptor binding pocket, with the benzoyl moiety potentially forming key interactions with aromatic residues. The piperidine nitrogen, when protonated, can interact with the conserved aspartate residue in transmembrane domain 3, a crucial interaction for many aminergic GPCR ligands.
Neurokinin Receptor Antagonism
Neurokinin (NK) receptors, particularly the NK1 receptor, are involved in pain, inflammation, and mood disorders.[6] Structurally related 3-substituted piperidones have been identified as potent NK1 receptor antagonists.[7] The 3-benzoylpiperidine scaffold can be viewed as a bioisostere of these active compounds, suggesting its potential as a novel class of NK1 receptor antagonists. The benzoyl group can mimic the interactions of the benzhydryl moiety found in some known NK1 antagonists.[7]
Kinase Inhibition
The piperidine scaffold is a common feature in many kinase inhibitors.[8] The 3-benzoylpiperidine framework can serve as a versatile template for the design of inhibitors targeting various kinases involved in cancer and inflammatory diseases. The benzoyl group can be directed towards the ATP-binding site, while the piperidine ring can be functionalized to achieve selectivity and improve pharmacokinetic properties.
Antiviral Activity
Derivatives of piperidine have demonstrated antiviral activity against a range of viruses, including influenza.[9][10][11] The 3-benzoylpiperidine scaffold offers a unique three-dimensional structure that can be optimized to inhibit viral entry or replication processes. The lipophilic benzoyl group may facilitate membrane interactions, while the piperidine core can be modified to enhance target engagement.
Neuroprotective Effects
Several piperidine derivatives have been investigated for their neuroprotective properties in models of ischemic stroke and neurodegenerative diseases.[12][13][14] The 3-benzoylpiperidine scaffold can be incorporated into molecules designed to mitigate oxidative stress, excitotoxicity, and other pathways involved in neuronal cell death.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for the 3-benzoylpiperidine scaffold is still emerging, several key principles can be inferred from related compound classes:
-
Substitution on the Benzoyl Ring: The electronic and steric nature of substituents on the phenyl ring of the benzoyl moiety can significantly impact potency and selectivity. Electron-withdrawing groups, such as halogens, can enhance binding affinity, while bulkier groups can probe for additional binding pockets.
-
Piperidine Nitrogen Substitution: The substituent on the piperidine nitrogen is crucial for modulating pharmacological activity and physicochemical properties. Small alkyl groups or benzyl groups are common, and their size and basicity can influence receptor interactions and oral bioavailability.
-
Stereochemistry at the 3-Position: The chiral center at the 3-position of the piperidine ring is a critical determinant of biological activity. The (R) and (S) enantiomers can exhibit significantly different potencies and selectivities, necessitating stereoselective synthesis and evaluation.
In Vitro and In Vivo Evaluation: A Practical Guide
A systematic evaluation of 3-benzoylpiperidine derivatives is essential to characterize their pharmacological profile.
In Vitro Assays
A tiered approach to in vitro testing is recommended to efficiently screen and characterize compounds.
| Assay Type | Target/Endpoint | Principle |
| Receptor Binding | Dopamine D4, Neurokinin-1 | Competitive displacement of a radiolabeled ligand from its receptor. |
| Enzyme Inhibition | Kinases | Measurement of the inhibition of substrate phosphorylation. |
| Cell Viability | Cytotoxicity/Neuroprotection | MTT or similar assays to measure cell metabolic activity.[15] |
| Antiviral | Viral Replication | Plaque reduction or cytopathic effect (CPE) inhibition assays.[11] |
In Vivo Models
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and pharmacokinetic properties.
| Therapeutic Area | Animal Model | Key Parameters |
| Neuropsychiatric | Rodent models of psychosis (e.g., amphetamine-induced hyperlocomotion) | Behavioral assessments, locomotor activity. |
| Pain/Inflammation | Formalin test, carrageenan-induced paw edema | Nociceptive behaviors, paw volume. |
| Oncology | Xenograft models | Tumor growth inhibition. |
| Infectious Disease | Influenza-infected mice | Viral titer, survival rate. |
| Neuroprotection | Middle cerebral artery occlusion (MCAO) model of stroke | Infarct volume, neurological deficit scores.[12] |
Visualizing the Potential: Pathways and Workflows
Diagram 1: Generalized Synthetic Workflow for 3-Benzoylpiperidine Derivatives
Caption: Synthetic workflow for 3-benzoylpiperidine derivatives.
Diagram 2: High-Level Drug Discovery and Development Cascade
Caption: Drug discovery and development cascade.
Conclusion and Future Directions
The 3-benzoylpiperidine scaffold represents a promising and relatively underexplored area of medicinal chemistry. Its unique structural features offer the potential for developing novel therapeutics with improved selectivity and pharmacological profiles, particularly for CNS disorders. Future research should focus on the stereoselective synthesis of diverse libraries of 3-benzoylpiperidine derivatives and their systematic evaluation against a broad range of biological targets. A deeper understanding of the structure-activity relationships will be crucial for unlocking the full therapeutic potential of this ascendant scaffold. The methodologies and insights provided in this guide aim to equip researchers with the foundational knowledge to navigate and exploit the pharmacological promise of 3-benzoylpiperidine derivatives in their drug discovery endeavors.
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Zhang, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330-343. [Link]
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Tolentino, K., et al. (2021). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]
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Wang, Y., et al. (2013). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PLoS One, 8(11), e80735. [Link]
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Tastan, A., et al. (2025). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Molecules, 30(12), 2540. [Link]
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Zhang, Y., et al. (2020). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 330-343. [Link]
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Kumar, D., et al. (2016). Benzylpiperidine-Linked Diarylthiazoles as Potential Anti-Alzheimer's Agents: Synthesis and Biological Evaluation. Journal of Medicinal Chemistry, 59(12), 5879-5893. [Link]
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da Silva, A. B., et al. (2023). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 8(46), 44047-44061. [Link]
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Naito, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1403-1407. [Link]
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El-Gamal, M. I., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1269-1290. [Link]
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Tolentino, K., et al. (2022). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]
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Ieni, A., et al. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. Molecules, 30(10), 2201. [Link]
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Thermodynamic stability of Phenyl(piperidin-3-yl)methanone isomers
Thermodynamic Stability of Phenyl(piperidin-3-yl)methanone Isomers: Conformational Dynamics and Racemization Kinetics
Executive Summary
Phenyl(piperidin-3-yl)methanone, commonly referred to as 3-benzoylpiperidine, is a highly versatile and privileged structural motif in medicinal chemistry, frequently utilized in the design of neuroprotective agents, monoacylglycerol lipase (MAGL) inhibitors, and 5-HT receptor antagonists[1]. However, the presence of a chiral center at the C3 position of the piperidine ring, adjacent to a strongly electron-withdrawing carbonyl group, introduces complex thermodynamic stability challenges. For drug development professionals, understanding the interplay between its conformational isomerism (chair-chair interconversion) and configurational stability (enolization-driven racemization) is critical for successful formulation and pharmacokinetic profiling.
Conformational Thermodynamics: Axial vs. Equatorial Preferences
The piperidine ring of phenyl(piperidin-3-yl)methanone exists predominantly in a chair conformation. Because the nitrogen atom can undergo rapid pyramidal inversion[2], the primary determinant of the molecule's 3D geometry is the steric bulk of the benzoyl group at the C3 position.
In the chair conformation, the benzoyl group can occupy either an axial or an equatorial position. The thermodynamic stability of these conformers is governed by 1,3-diaxial interactions. When the benzoyl group is axial, it experiences severe steric repulsion with the axial protons at C1 and C5. Consequently, the equatorial conformer is thermodynamically favored. Drawing parallels from cyclohexane derivatives, the A-value (the free energy difference between axial and equatorial conformers) for a benzyl group is approximately 1.81 kcal/mol[3], and the more rigid, planar benzoyl group exhibits a similarly high or greater energetic penalty when forced into an axial orientation[4].
Table 1: Thermodynamic Parameters of 3-Benzoylpiperidine Conformers (Estimated at 298 K)
| Conformer | Relative Free Energy (ΔG) | Equilibrium Population | Primary Destabilizing Factor |
| Equatorial (R/S) | 0.0 kcal/mol | > 95% | None (Minimal steric strain) |
| Axial (R/S) | +1.8 to +2.2 kcal/mol | < 5% | 1,3-diaxial interactions with C1/C5 protons |
Configurational Stability: The Enolization-Racemization Pathway
While conformational interconversion is rapid and non-destructive to the molecule's chirality, the configurational stability at the C3 carbon is a major liability. The C3 proton is situated in the α-position relative to the carbonyl group. This renders the proton significantly acidic.
Under basic, acidic, or even physiological conditions (pH 7.4), this proton can be abstracted, leading to the formation of a planar, achiral enol or enolate intermediate. Upon re-protonation, the hydrogen can add to either face of the planar intermediate with equal probability, resulting in the thermodynamic equilibration of the (R) and (S) enantiomers—a process known as racemization. This phenomenon dictates that an enantiopure Active Pharmaceutical Ingredient (API) of phenyl(piperidin-3-yl)methanone will degrade into a 50:50 racemic mixture over time if not properly stabilized[5].
Configurational racemization pathway of 3-benzoylpiperidine via an achiral enolate intermediate.
Experimental Workflows for Stability Profiling
To accurately profile the thermodynamic stability of phenyl(piperidin-3-yl)methanone, researchers must employ self-validating analytical workflows. The following protocols are designed to isolate conformational dynamics from configurational degradation.
Protocol A: Conformational Analysis via Variable-Temperature NMR (VT-NMR)
Causality: At room temperature, chair-chair interconversion is too rapid for the NMR timescale, resulting in time-averaged signals. By lowering the temperature, we reduce the kinetic energy below the activation barrier of ring flipping, "freezing" the conformers to quantify the axial/equatorial ratio directly via signal integration.
-
Sample Preparation: Dissolve 15 mg of phenyl(piperidin-3-yl)methanone in 0.6 mL of deuterated dichloromethane (CD2Cl2), which remains liquid at low temperatures.
-
Baseline Acquisition: Acquire a standard 1H-NMR spectrum at 298 K. The C3 proton will appear as a complex multiplet due to averaged J-couplings.
-
Cooling Gradient: Lower the probe temperature in 10 K increments down to 180 K, allowing 5 minutes of thermal equilibration at each step.
-
Decoalescence Observation: Monitor the C3 proton signal. At the coalescence temperature ( Tc ), the signal will broaden. Below Tc , it will split into two distinct signals representing the equatorial and axial conformers.
-
Validation & Integration: Integrate the distinct signals at 180 K. The ratio of the integrals directly yields the equilibrium constant ( Keq ), from which ΔG is calculated ( ΔG=−RTlnKeq ). Validation Step: Return the probe to 298 K to ensure the spectrum reverts to the time-averaged state, confirming no sample degradation occurred during the experiment.
Protocol B: Racemization Kinetics via Chiral HPLC
Causality: To measure the rate of enolization-driven racemization, we must subject the enantiopure compound to physiological stress and analyze it over time. The mobile phase must be buffered; unbuffered phases can cause on-column racemization, leading to plateauing baselines between enantiomer peaks.
-
System Validation: Inject a known racemic standard of phenyl(piperidin-3-yl)methanone onto a chiral stationary phase column (e.g., Chiralpak AD-H). Optimize the mobile phase (e.g., Hexane/IPA 90:10 with 0.1% diethylamine) until baseline resolution ( Rs>1.5 ) of the (R) and (S) peaks is achieved.
-
Stress Initiation: Dissolve enantiopure (R)-phenyl(piperidin-3-yl)methanone in a pH 7.4 phosphate buffer at 37°C to simulate physiological conditions.
-
Aliquot Sampling: Extract 100 µL aliquots at predefined intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Reaction Quenching (Critical Step): Immediately quench the aliquot by adding it to 100 µL of cold 0.1 M HCl. Rapidly lowering the pH protonates the basic piperidine nitrogen, drastically increasing the activation energy for enolization and effectively "freezing" the enantiomeric ratio.
-
Analysis & Kinetic Extraction: Analyze the quenched samples via the validated chiral HPLC method. Plot ln(ee0/eet) versus time to extract the first-order rate constant for racemization ( krac ).
Experimental workflow for profiling the racemization kinetics of chiral APIs.
Formulation Strategies to Mitigate Racemization
To preserve the thermodynamic and configurational stability of phenyl(piperidin-3-yl)methanone during storage and formulation, the free base form must be avoided. The standard industry practice is to formulate the API as a stable salt. For instance, crystallization with chiral acids, such as forming the (R,R)-(+)-bitartrate monohydrate salt, serves a dual purpose[5]. First, the acidic microenvironment suppresses the formation of the enolate intermediate. Second, the chiral counterion locks the molecule into a stable diastereomeric crystal lattice, significantly elevating the thermodynamic barrier to epimerization compared to the amorphous free base.
References
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. National Center for Biotechnology Information (PMC).[Link]
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Conformational analysis of cyclohexane derivatives. The A value of a benzyl group. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).[Link]
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Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.[Link]
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HistCite: Djerassi (Application of Axial-Haloketone Rule to Lactones). University of Pennsylvania Library.[Link]
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Conformational equilibria in some cyclic imines: NH and CH stretching vibrations and the axial lone pair. Canadian Science Publishing.[Link]
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Molecular weight and physicochemical characteristics of 3-Benzoylpiperidine
Molecular Weight and Physicochemical Characteristics of 3-Benzoylpiperidine: A Technical Whitepaper for Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, the benzoylpiperidine fragment has emerged as a highly versatile, privileged scaffold. While 4-benzoylpiperidine and 1-benzoylpiperidine are frequently utilized, 3-Benzoylpiperidine (IUPAC: phenyl(piperidin-3-yl)methanone) offers unique spatial geometries due to the chiral center at the C3 position of the piperidine ring. This structural asymmetry allows for precise stereochemical tuning when designing ligands for complex biological targets, including 5-HT receptors, monoacylglycerol lipase (MAGL), and aspartic proteases[1].
As a Senior Application Scientist, understanding the physicochemical properties, synthetic causality, and analytical characterization of 3-Benzoylpiperidine is critical for translating this building block into viable clinical candidates. This whitepaper provides a comprehensive, self-validating guide to the molecular characteristics and laboratory workflows associated with this compound.
Part 1: Physicochemical Profiling & Structural Elucidation
The physicochemical profile of a building block dictates its solubility, stability, and downstream reactivity. 3-Benzoylpiperidine is most commonly handled either as a free base or as a hydrochloride (HCl) salt. The free base is a viscous oil or low-melting solid, making it prone to oxidation and difficult to weigh accurately. Consequently, the HCl salt is the preferred form for long-term storage and precise stoichiometric reactions due to its crystalline nature and enhanced stability[2].
Table 1: Comparative Physicochemical Data of 3-Benzoylpiperidine
| Parameter | 3-Benzoylpiperidine (Free Base) | 3-Benzoylpiperidine Hydrochloride |
| CAS Registry Number | 4842-87-9[3] | 5562-52-7[2] |
| Molecular Formula | C₁₂H₁₅NO | C₁₂H₁₆ClNO |
| Molecular Weight | 189.25 g/mol [3] | 225.71 g/mol [2] |
| SMILES String | O=C(C1=CC=CC=C1)C2CNCCC2 | O=C(C1=CC=CC=C1)C2CNCCC2.[H]Cl |
| Stereochemistry | Chiral (C3 stereocenter) | Chiral (C3 stereocenter) |
| Physical State | Viscous oil / low-melting solid | White to off-white crystalline powder |
| Storage Conditions | Ambient, inert atmosphere | Sealed in dry, 2-8°C[2] |
Causality Insight: The molecular weight difference of 36.46 g/mol between the free base and the HCl salt must be strictly accounted for during stoichiometric calculations in cross-coupling or N-alkylation reactions to prevent limiting-reagent errors.
Part 2: Mechanistic Applications in Drug Development
The 3-benzoylpiperidine scaffold is metabolically robust and frequently deployed as a bioisostere for piperazine rings. By shifting the benzoyl attachment to the 3-position, medicinal chemists can exploit the resulting vector angle to access distinct hydrophobic pockets within target proteins.
For instance, in the development of CNS-active agents, the spatial orientation of the phenyl ring is critical for establishing π−π stacking interactions with aromatic residues (e.g., tryptophan or phenylalanine) in the binding pockets of 5-HT₂ₐ receptors or MAGL enzymes[1].
Caption: Pharmacological signaling pathway modulated by 3-Benzoylpiperidine derivatives.
Part 3: Experimental Protocol for Synthesis and Chiral Resolution
To ensure scientific integrity and reproducibility, the synthesis of 3-benzoylpiperidine must avoid over-alkylation and manage the inherent chirality of the C3 position. The most reliable, self-validating method utilizes a Weinreb amide intermediate to prevent the formation of tertiary alcohols during the Grignard reaction.
Workflow: Step-by-Step Synthesis of (R)/(S)-3-Benzoylpiperidine HCl
Phase 1: Grignard Addition (Carbon-Carbon Bond Formation)
-
Preparation: Dissolve 1.0 equivalent of tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb amide) in anhydrous tetrahydrofuran (THF) under an argon atmosphere. Cool the system to -10°C using an ice/methanol bath.
-
Addition: Dropwise, add 2.0 equivalents of Phenylmagnesium bromide solution (CAS 100-58-3)[4] in THF.
-
Causality Note: The Weinreb amide forms a stable 5-membered cyclic chelate intermediate with the magnesium ion. This prevents a second equivalent of the Grignard reagent from attacking, which would otherwise yield an undesired tertiary alcohol.
-
-
Quenching: After 1.5 hours of stirring at room temperature, quench the reaction strictly with saturated aqueous ammonium chloride ( NH4Cl ) to collapse the chelate and release the ketone. Extract with ethyl acetate.
Phase 2: Acidic Deprotection 4. Boc-Removal: Dissolve the purified tert-butyl 3-benzoylpiperidine-1-carboxylate in a solution of 4N HCl in 1,4-dioxane. Stir at ambient temperature for 2 hours. 5. Isolation: Concentrate the mixture under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate 3-Benzoylpiperidine Hydrochloride (CAS 5562-52-7) as a white crystalline solid.
Phase 3: Chiral Resolution (Diastereomeric Salt Formation) 6. Resolution: To isolate the specific (R) or (S) enantiomer, treat the racemic free base with a chiral resolving agent such as (+)-mandelic acid or (+)-tartaric acid in ethanol. 7. Crystallization: The resulting diastereomeric salts will exhibit different solubilities. Isolate the less soluble salt via vacuum filtration and recrystallize to >99% enantiomeric excess (ee).
Caption: Synthetic workflow for 3-Benzoylpiperidine Hydrochloride.
Part 4: Analytical Methodologies for Characterization
To validate the synthesized batch, a rigorous analytical framework must be applied:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR (400 MHz, DMSO-d₆) should confirm the presence of the aromatic protons (multiplet at δ 7.5-8.0 ppm) and the highly deshielded proton at the C3 position of the piperidine ring adjacent to the carbonyl group.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) should yield an [M+H]⁺ peak at m/z 190.2, confirming the molecular weight of the free base (189.25 g/mol ).
-
Chiral HPLC: Essential for confirming the enantiomeric purity of the resolved (R) or (S) isomers. Use a chiral stationary phase (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase to achieve baseline separation of the enantiomers.
References
-
MDPI - The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available at: [Link]
-
LookChem - Cas 100-58-3, PHENYLMAGNESIUM BROMIDE. Available at:[Link]
Sources
Binding Affinity Predictions for 3-Benzoylpiperidine Derivatives: A Technical Guide
Executive Summary
The 3-benzoylpiperidine fragment has emerged as a highly versatile, "privileged" scaffold in medicinal chemistry[1]. Its unique geometric and electrostatic properties allow it to be fine-tuned for diverse macromolecular targets. Historically recognized for its role in the development of atypical antipsychotics targeting the 5-HT2A and D2 receptors, this scaffold has recently gained significant traction in the design of highly potent, reversible monoacylglycerol lipase (MAGL) inhibitors[2].
Accurately predicting the binding affinity of 3-benzoylpiperidine derivatives is a critical bottleneck in hit-to-lead optimization. This whitepaper provides an in-depth technical framework for computational binding affinity predictions—specifically leveraging Free Energy Perturbation (FEP) and Molecular Dynamics (MD)—and details the self-validating experimental protocols required to confirm these predictions in vitro.
Mechanistic Target Rationales
Understanding the structural biology of the target is a prerequisite for accurate affinity prediction. The 3-benzoylpiperidine scaffold demonstrates remarkable plasticity, adapting its binding mode based on the specific microenvironment of the target receptor or enzyme.
Monoacylglycerol Lipase (MAGL) Inhibition
MAGL is a cytosolic serine hydrolase responsible for approximately 85% of the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) in the brain[1]. The hydrolysis of 2-AG produces arachidonic acid (AA), a precursor to pro-inflammatory and oncogenic prostaglandins. MAGL is frequently overexpressed in aggressive cancer cells[1].
While early MAGL inhibitors were irreversible, chronic covalent blockade of the catalytic serine leads to severe side effects, including receptor desensitization. 3-Benzoylpiperidine derivatives act as reversible inhibitors . Molecular docking and structural analyses reveal that the benzoyl moiety anchors deep within the wide lipophilic channel of MAGL, establishing strong van der Waals interactions, while the piperidine and associated functional groups orient toward the smaller polar pocket[3].
5-HT2A and D2 Receptor Modulation
In the context of schizophrenia, atypical antipsychotics require a specific balance of affinities—often evaluated via Meltzer’s ratio—favoring 5-HT2A antagonism over D2 blockade to minimize extrapyramidal side effects. Benzoylpiperidines achieve this selectivity by exploiting subtle differences in the transmembrane helices. For instance, specific derivatives establish a critical hydrogen bond with Ser3.36 in the 5-HT2A receptor, an interaction that is absent with Cys3.36 in the D2 receptor[3].
Fig 1: Mechanism of reversible MAGL inhibition by 3-benzoylpiperidine derivatives.
Computational Workflows for Binding Affinity Prediction
Standard molecular docking relies on empirical scoring functions that often fail to account for protein flexibility, explicit solvation, and complex entropic changes[4]. For highly lipophilic pockets like MAGL, desolvation penalties are the primary drivers of binding free energy ( ΔG ). Therefore, a rigorous thermodynamic approach is required.
Protocol: Alchemical Free Energy Perturbation (FEP)
FEP calculates the relative binding free energy ( ΔΔG ) between two structurally related 3-benzoylpiperidine derivatives by simulating the non-physical ("alchemical") transformation of Ligand A into Ligand B.
Causality of Methodological Choices: We utilize FEP over end-point methods (like MM/PBSA) because FEP rigorously samples the intermediate states ( λ windows) of the transformation in both the solvated state and the protein-bound state. This explicitly accounts for the desolvation entropy of the benzoyl group, which rigid docking ignores[5].
Step-by-Step Workflow:
-
System Preparation: Align the 3-benzoylpiperidine congeneric series using a Maximum Common Substructure (MCS) approach. Protonate all ligands at physiological pH (7.4).
-
Pose Generation: Dock the reference ligand into the target crystal structure (e.g., MAGL PDB: 5ZUN) to establish the baseline pose. Ensure the benzoyl ring is oriented into the lipophilic channel.
-
Perturbation Map Construction: Generate a perturbation graph connecting ligands with Δ heavy atoms ≤10 . Closed thermodynamic cycles (e.g., A → B → C → A) must be formed to calculate hysteresis and ensure convergence.
-
MD Equilibration: Solvate the complex in an explicit TIP3P water box. Run a 10 ns unrestrained MD simulation to allow the piperidine ring to adopt its lowest-energy chair conformation and allow active-site waters to equilibrate.
-
FEP Production Run: Execute the alchemical transformation across 12–16 λ windows using a force field optimized for small molecules (e.g., OPLS4). Calculate ΔΔG using the Bennett Acceptance Ratio (BAR).
Fig 2: Step-by-step computational workflow for predicting absolute/relative binding affinities.
Experimental Validation Protocols
To ensure scientific integrity, computational predictions must be validated through self-calibrating in vitro assays. The following protocol describes the validation of MAGL binding affinity.
Step-by-Step: Reversible MAGL Inhibition Assay
This assay utilizes 4-nitrophenylacetate (4-NPA) as a colorimetric substrate.
Self-Validating Design (Causality): To differentiate between true reversible binding (characteristic of optimized benzoylpiperidines) and covalent modification, a rapid-dilution or pre-incubation time-course must be employed. We include JZL184 (a known irreversible MAGL inhibitor) as a positive control. If the assay is functioning correctly, JZL184 will show time-dependent IC50 shifts, whereas the reversible 3-benzoylpiperidine will maintain a stable IC50 regardless of pre-incubation time.
Methodology:
-
Enzyme Preparation: Dilute recombinant human MAGL in assay buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA, 0.1% BSA) to a final well concentration of 50 ng/well. Note: BSA prevents non-specific adherence of highly lipophilic benzoylpiperidines to the microplate walls.
-
Compound Plating: Prepare a 10-point dose-response curve of the 3-benzoylpiperidine derivative (ranging from 10 μ M to 0.1 nM) in DMSO. Keep final DMSO concentration ≤1% to prevent enzyme denaturation.
-
Pre-Incubation: Add compounds to the enzyme and incubate at 37°C for 30 minutes.
-
Substrate Addition: Initiate the reaction by adding 4-NPA (final concentration 1 mM).
-
Kinetic Read: Measure absorbance at 405 nm continuously for 30 minutes using a microplate reader.
-
Data Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the curve. Normalize data against the vehicle control (0% inhibition) and a no-enzyme blank (100% inhibition) to establish the dynamic range. Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50 .
Quantitative Data & Structure-Activity Relationship (SAR)
The predictive power of the FEP workflow is validated by comparing the calculated ΔG against experimental pKi or IC50 values. Below is a summarized SAR table of key 3-benzoylpiperidine derivatives highlighting their dual-target applicability based on functional group substitutions[1],[2].
| Compound ID | Scaffold Substitution | Primary Target | Experimental Affinity | Predicted ΔG (kcal/mol) | Selectivity Profile |
| Compound 19 | Unsubstituted Benzoyl | MAGL | IC50 = 31.5 μ M | -6.2 ± 0.4 | Selective over FAAH |
| Compound 20 | p-isopropylbenzoyl, p-fluorophenyl | MAGL | IC50 = 80 nM | -9.8 ± 0.3 | >100-fold over CB1/CB2 |
| Compound 34 | 2-aminomethyl-carbazole fusion | 5-HT2A / D2 | pKi (5-HT2A) = 8.04 | -10.5 ± 0.5 | Atypical profile ( pKi D2 = 6.25) |
| Compound 39 | Aminomethyltetralone fusion | 5-HT2A / D2 | pKi (5-HT2A) = 8.25 | -11.1 ± 0.2 | 177-fold over D2 ( pKi = 6.00) |
Table 1: SAR and binding affinity comparison of 3-benzoylpiperidine derivatives. The transition from Compound 19 to Compound 20 demonstrates how optimizing lipophilic contacts in the MAGL channel drastically improves affinity.
Conclusion
The 3-benzoylpiperidine moiety is a highly privileged structure whose binding affinity can be precisely tuned. By deploying a rigorously thermodynamic computational workflow (FEP and MD) rather than relying solely on rigid docking, researchers can accurately predict the entropic and enthalpic contributions of highly lipophilic interactions[6]. When coupled with self-validating, time-dependent kinetic assays, this pipeline ensures high-confidence hit-to-lead optimization, accelerating the development of novel therapeutics for neuroinflammation, oncology, and psychiatric disorders.
References
- Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: MDPI / PMC URL
- Title: Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL)
- Title: Discovery of Monoacylglycerol Lipase (MAGL)
- Source: Journal of Medicinal Chemistry (ACS)
- Title: Journal of Chemical Information and Modeling Vol. 64 No. 23 (FEP performance on MAGL datasets)
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a Benzoylpiperidine Class Identifies a Highly Potent and Selective Reversible Monoacylglycerol Lipase (MAGL) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Engineering the Amide Bond: A Comprehensive Guide to Benzoylpiperidine Synthesis Pathways
Executive Summary
The 1-benzoylpiperidine motif is a highly privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for a class of cognitive enhancers known as ampakines (e.g., CX-516) and acting as a versatile intermediate in drug discovery. The historical trajectory of synthesizing this specific amide bond mirrors the broader evolution of organic chemistry: transitioning from harsh, stoichiometric classical methods to elegant, atom-economical catalytic systems, and ultimately toward sustainable electrocatalysis and synthetic biology. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the most significant benzoylpiperidine synthesis pathways.
Historical Context & The Evolution of Amide Synthesis
Historically, the formation of the benzoylpiperidine core relied heavily on the Schotten-Baumann reaction, utilizing highly reactive benzoyl chloride and piperidine in the presence of an aqueous base to neutralize the resulting hydrochloric acid. While robust, this classical approach suffers from poor atom economy, generating stoichiometric salt waste and relying on moisture-sensitive, corrosive acyl chlorides.
As the field advanced, carbodiimide-mediated couplings (e.g., EDC, DCC) emerged, allowing the use of stable benzoic acid. However, as noted in1[1], these reagents generate stoichiometric urea byproducts, significantly decreasing overall atom efficiency. The modern paradigm has thus shifted toward catalytic cross-coupling, oxidative amidation, and gas-free aminocarbonylation, which prioritize environmental sustainability and operational safety.
Evolution of benzoylpiperidine synthesis from classical to green pathways.
Mechanistic Pathways & Catalytic Architectures
Aerobic Oxidative Amidation (Cu-Catalyzed)
A breakthrough in atom-economic synthesis is the direct oxidative amidation of benzaldehyde with piperidine. This pathway bypasses carboxylic acids and acyl chlorides entirely, utilizing atmospheric oxygen as the terminal oxidant. The1[1] is highly effective for this transformation. The causality of the ligand design is critical: the 2-pyridonate ligand stabilizes the copper intermediate, facilitating the dehydrogenative coupling of the transient hemiaminal intermediate into the stable amide.
Catalytic cycle of CuI/2-pyridonate mediated aerobic oxidative amidation.
Gas-Free Aminocarbonylation (Pd-Catalyzed)
Traditional aminocarbonylation requires highly toxic, high-pressure carbon monoxide (CO) gas. Modern methodologies have pioneered the use of solid CO surrogates, such as Mo(CO)6, in conjunction with Deep Eutectic Solvents (DES). As demonstrated in 2[2], coupling iodobenzene with piperidine using a Pd(OAc)2 catalyst in a Choline Chloride/Urea (1:2) DES at 80°C yields 1-benzoylpiperidine with exceptional efficiency. The DES not only acts as a green solvent but physically stabilizes the Pd nanoparticles, preventing deactivation.
Electrocatalytic and Biosynthetic Frontiers
Pushing the boundaries of sustainability, researchers have developed 3[3]. By poising the electrode at ~0 V vs. Ag/AgCl, the system chemoselectively oxidizes the hemiaminal without degrading the free piperidine. Concurrently, synthetic biology has entered the space; the 4[4] successfully engineered Corynebacterium glutamicum to co-produce L-phenylalanine and L-lysine, enzymatically converting them into benzoate and piperidine, and ultimately ligating them to form N-benzoylpiperidine in vivo.
Quantitative Data & Comparative Analysis
The following table summarizes the operational metrics of the primary synthesis pathways, highlighting the transition toward greener chemistries.
| Synthesis Pathway | Substrates | Catalyst / System | Key Conditions | Typical Yield | Atom Economy / Waste Profile |
| Classical Schotten-Baumann | Benzoyl Chloride, Piperidine | None (Base required) | 0–25°C, Aqueous Base | >85% | Poor (Stoichiometric HCl/NaCl waste) |
| Aerobic Oxidative Amidation | Benzaldehyde, Piperidine | CuI / 2-Pyridonate | 110°C, Toluene, Air, 20h | 82% | Excellent (H2O is the only byproduct) |
| Gas-Free Aminocarbonylation | Iodobenzene, Piperidine | Pd(OAc)2 / Mo(CO)6 | 80°C, ChCl/Urea DES, 2h | >90% | Good (Avoids toxic CO gas, recyclable solvent) |
| Electrochemical Oxidation | Benzaldehyde, Piperidine | Gold Electrocatalyst | ~0 V vs. Ag/AgCl, KOH | High | Excellent (Uses electrons as traceless reagents) |
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed with built-in causality and self-validation checkpoints.
Protocol 1: Cu(I)-Catalyzed Aerobic Oxidative Amidation
Objective: Synthesize 1-benzoylpiperidine via dehydrogenative coupling of benzaldehyde and piperidine.
-
System Evacuation & Catalyst Loading: To an oven-dried, argon-purged two-necked flask, add CuI (2.0 mol%) and sodium 5-methyl-2-pyridonate (4.0 mol%). Causality: Purging with argon prior to addition prevents the premature oxidation of the Cu(I) species to inactive Cu(II) before the stabilizing ligand can coordinate.
-
Substrate Introduction: Rapidly introduce molecular sieves 4A (400 mg), benzaldehyde (1.5 mmol), toluene (4 mL), and piperidine (1.0 mmol). Causality: Molecular sieves are critical; they sequester trace water, driving the thermodynamic equilibrium of the initial condensation toward the hemiaminal intermediate.
-
Thermal Activation & Aerobic Oxidation: Seal the flask and preheat at 110 °C under argon for exactly 1 minute. Subsequently, open the system to atmospheric air and stir vigorously at 110 °C for 20 hours. Causality: Brief preheating under an inert atmosphere ensures complete dissolution and complexation of the active catalytic species. Opening to air introduces oxygen as the terminal oxidant, enabling continuous catalyst turnover.
-
Validation & Isolation: Cool the reaction, filter through a Celite pad to remove copper salts, and purify via silica gel chromatography (EtOAc/Hexane = 1:3). Self-Validation Check: Analyze the purified fraction via 1H NMR (500 MHz, CDCl3). The successful formation of the amide bond restricts the rotation of the piperidine ring, which must present as distinct broad singlets at δ 3.71 and 3.34 ppm for the equatorial and axial protons adjacent to the nitrogen.
Protocol 2: Gas-Free Aminocarbonylation in Deep Eutectic Solvents
Objective: Synthesize 1-benzoylpiperidine utilizing Mo(CO)6 as a solid CO surrogate.
-
DES Preparation: Combine Choline Chloride (ChCl) and Urea in a 1:2 molar ratio. Heat at 80 °C until a homogeneous, clear liquid forms. Causality: The hydrogen-bond network depresses the melting point, creating a highly polar, non-volatile medium that stabilizes the palladium catalyst against aggregation.
-
Reagent Assembly: To the DES, add Pd(OAc)2 (2.5 mol%), iodobenzene (1.0 equiv), piperidine (1.5 equiv), and Mo(CO)6 (0.5 equiv). Causality: Mo(CO)6 acts as a safe, solid surrogate, completely eliminating the need for high-pressure CO gas cylinders.
-
Controlled Carbonylation: Stir the mixture at 80 °C for 2 hours. Causality: Maintaining exactly 80 °C is a kinetic sweet spot. It provides sufficient thermal energy for Mo(CO)6 to release carbon monoxide at a controlled rate that matches the oxidative addition of iodobenzene to the Pd(0) center, preventing CO-induced catalyst poisoning.
-
Validation & Recycling: Extract the target amide using ethyl acetate. Self-Validation Check: The biphasic extraction leaves the Pd catalyst immobilized in the heavy DES layer. Validate the robustness of the system by reusing the DES/Pd layer for a subsequent reaction; successful systems will maintain >85% yield for up to 4 cycles.
Decision matrix for selecting catalytic pathways in benzoylpiperidine synthesis.
Conclusion
The synthesis of benzoylpiperidine has evolved from brute-force classical chemistry to highly sophisticated, mechanism-driven catalytic processes. By understanding the causality behind ligand selection, solvent dynamics, and terminal oxidants, researchers can deploy these methodologies to synthesize complex amide-containing therapeutics with unprecedented atom economy and safety.
References
-
Aerobic Oxidative Amidation of Aromatic and Cinnamic Aldehydes with Secondary Amines by CuI/2-Pyridonate Catalytic System. ACS Publications. 1
-
Gas-Free Amino- and Alkoxycarbonylation of Aryl Iodides in a Bioinspired Deep Eutectic Solvent with Mo. Unisalento. 2
-
Electrochemical Amide Bond Formation via Chemoselective Oxidation of Hemiaminals with Gold Electrocatalyst. ACS Electrochemistry. 3
-
iGEM University of Münster 2024 (Biosynthesis of N-benzoylpiperidine). iGEM Wiki. 4
Sources
Solubility Profile and Physicochemical Characterization of Phenyl(piperidin-3-yl)methanone in Organic Solvents
Executive Summary
Phenyl(piperidin-3-yl)methanone (CAS: 4842-87-9), commonly referred to as 3-benzoylpiperidine, is a highly versatile aryl-alkyl ketone and secondary amine building block [1][2]. Its structural duality—combining a lipophilic benzoyl moiety with a hydrophilic, basic piperidine ring—imparts a complex physicochemical profile. For researchers and drug development professionals, mastering the solubility behavior of this compound in various organic solvents is critical. It dictates the efficiency of downstream applications ranging from liquid-liquid extractions and crystallizations to its utilization as a core intermediate in the synthesis of neuroactive compounds and aspartic protease inhibitors[4].
Structural & Physicochemical Foundations (The "Why")
As an Application Scientist, one must look beyond empirical solubility data and understand the molecular causality driving these interactions. The solubility of Phenyl(piperidin-3-yl)methanone is governed by the thermodynamic interplay of its distinct functional groups:
-
The Piperidine Ring: The secondary amine (pKa ~9.5) acts as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). In its free base form, the molecule requires solvents capable of stabilizing these polar interactions without triggering unwanted acid-base reactions.
-
The Benzoyl Group: The planar phenyl ring contributes significant lipophilicity, engaging in π-π stacking and London dispersion forces. Concurrently, the carbonyl oxygen serves as a strong HBA, facilitating interactions with protic solvents [3].
Causality of Solvation: In non-polar, aliphatic solvents (e.g., hexane), the energetic cost of disrupting the solute's solid-state intermolecular hydrogen bonds is not compensated by the weak induced-dipole interactions of the solvent, resulting in near-total insolubility. Conversely, polar aprotic solvents (e.g., Dichloromethane) provide exceptional solvation through strong dipole-dipole interactions with the ketone and dispersion forces with the phenyl ring, all while accommodating the basic amine [3].
Solubility Profile in Organic Solvents
The following table synthesizes the quantitative and mechanistic solubility data for the free base form of Phenyl(piperidin-3-yl)methanone at standard ambient temperature (25°C).
| Solvent | Dielectric Constant (ε) | Solubility Category | Mechanistic Rationale |
| Dichloromethane (DCM) | 8.93 | Freely Soluble | Strong dipole-dipole interactions with the ketone; high polarizability accommodates the phenyl ring. |
| Ethyl Acetate (EtOAc) | 6.02 | Soluble | Favorable H-bond acceptor capabilities; excellent balance of dispersion forces and polarity. |
| Methanol (MeOH) | 32.7 | Soluble | H-bond donor/acceptor synergy effectively solvates both the basic amine and the carbonyl oxygen. |
| Tetrahydrofuran (THF) | 7.58 | Soluble | The ethereal oxygen coordinates effectively with the secondary amine, stabilizing the molecule. |
| Toluene | 2.38 | Sparingly Soluble | Favorable π-π stacking with the phenyl ring, but lacks the H-bonding capacity required for the amine. |
| Hexane | 1.89 | Insoluble | Complete inability to solvate the polar secondary amine and ketone moieties; high enthalpic penalty. |
Thermodynamic Considerations & Solvation Mechanics
Dissolution is a thermodynamically driven process defined by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). For Phenyl(piperidin-3-yl)methanone, the enthalpic penalty ( ΔH>0 ) of breaking the intermolecular hydrogen bonds in the crystal lattice must be overcome by the exothermic formation of solute-solvent bonds ( ΔHsolv ).
Thermodynamic cycle illustrating the enthalpic pathways of solute dissolution.
Experimental Protocols: Equilibrium Solubility Determination
To ensure Trustworthiness and absolute reproducibility, solubility determination must rely on a self-validating system that guarantees true thermodynamic equilibrium, rather than a metastable supersaturated state. The following protocol details the optimized Shake-Flask Method coupled with HPLC-UV quantification.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of Phenyl(piperidin-3-yl)methanone solid (approx. 100 mg) to 2.0 mL of the target organic solvent in a tightly sealed, chemically inert borosilicate glass vial.
-
Isothermal Equilibration: Place the vial in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 rpm for a minimum of 48 hours.
-
Expert Insight: The 48-hour duration is non-negotiable. Shorter durations often capture kinetic dissolution rates, leading to artificially inflated solubility data due to transient supersaturation.
-
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25°C to firmly pellet the undissolved solid at the bottom of the vial.
-
Filtration (Critical Step): Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter.
-
Expert Insight: PTFE is selected for its broad chemical compatibility with aggressive organic solvents (unlike cellulose acetate) and its low non-specific binding profile. Self-Validation: You must discard the first 0.5 mL of the filtrate. This saturates any potential binding sites on the filter membrane, preventing artificially low concentration readings.
-
-
Quantification: Dilute the stabilized filtrate appropriately with the mobile phase and analyze via HPLC-UV (detection at ~254 nm, corresponding to the benzoyl chromophore) against a validated multi-point calibration curve.
Standardized shake-flask methodology for equilibrium solubility determination.
Implications for Drug Development and Synthesis
Understanding this solubility profile directly informs strategic decisions in synthetic workflows:
-
Reaction Solvent Suitability: When utilizing Phenyl(piperidin-3-yl)methanone as a precursor in Grignard additions to synthesize complex tertiary alcohols, Tetrahydrofuran (THF) is the solvent of choice. The ethereal oxygen atoms in THF coordinate with and stabilize the organomagnesium complex, preventing premature reagent degradation while keeping the basic amine fully solvated [4].
-
Chiral Resolution Strategies: The C3 position of the piperidine ring is a chiral center. In pharmaceutical development, obtaining enantiopure (R)- or (S)-3-benzoylpiperidine is frequently achieved via classical diastereomeric salt resolution. By reacting the racemic free base with a chiral resolving acid (e.g., (2R,3R)-O,O'-dibenzoyltartaric acid) in a carefully selected solvent system—typically Ethyl Acetate with trace amounts of water—one diastereomer selectively precipitates [5]. The "hydrophobic squeeze" effect in these specific solvent mixtures drives the crystallization of the less soluble salt, leveraging the precise solubility differentials outlined in Section 3.
References
Metabolic Stability of Phenyl(piperidin-3-yl)methanone Moieties: A Senior Application Scientist's Guide
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The phenyl(piperidin-3-yl)methanone scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of therapeutic agents.[1][2][3] Its utility, however, is intrinsically linked to the metabolic fate of the compounds that contain it. A compound's susceptibility to biotransformation—its metabolic stability—is a critical determinant of its pharmacokinetic profile, influencing its efficacy, safety, and ultimately, its viability as a drug candidate.[4][5] This guide provides an in-depth exploration of the metabolic landscape of the phenyl(piperidin-3-yl)methanone moiety. We will dissect its common metabolic liabilities, detail robust in vitro methodologies for assessing stability and identifying metabolites, and discuss field-proven medicinal chemistry strategies to rationally design more durable and effective molecules.
The Metabolic Landscape: Identifying the "Soft Spots"
Understanding the metabolic fate of a drug candidate begins with identifying its most probable sites of enzymatic attack, often referred to as "metabolic soft spots." For the phenyl(piperidin-3-yl)methanone core, these vulnerabilities are primarily located on the piperidine ring and, to a lesser extent, the phenyl group and ketone linker. The primary enzymatic machinery responsible for these transformations is the cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver.[6][7]
Piperidine Ring Metabolism
The piperidine ring is often the primary site of metabolic transformation.[8] Its metabolism is complex and can proceed via several pathways, significantly impacting the compound's clearance rate.
-
α-Carbon Oxidation: The carbon atoms adjacent (alpha) to the piperidine nitrogen are particularly susceptible to oxidation by CYP enzymes. This can lead to the formation of an unstable carbinolamine intermediate, which can then be further oxidized to a stable lactam metabolite.[8][9] This is a common metabolic fate for piperidine-containing drugs.
-
N-Dealkylation: If the piperidine nitrogen is substituted (e.g., with an N-propyl group), N-dealkylation is a frequent and often rapid metabolic pathway.[10] This reaction, catalyzed by isoforms like CYP3A4 and CYP2D6, cleaves the alkyl group, yielding a secondary amine.[10][11][12]
-
Ring Hydroxylation: Oxidation can also occur at other positions on the piperidine ring (β or γ carbons), leading to hydroxylated metabolites. The exact position of hydroxylation can be difficult to predict without experimental data and can produce multiple isomers.[13]
-
Ring Opening: While less common, enzymatic reactions can lead to the cleavage and opening of the piperidine ring, resulting in more polar, linear metabolites that are readily excreted.[8][11]
Phenyl Ring and Ketone Metabolism
The benzoyl portion of the scaffold is also subject to metabolism, though often at a slower rate than the piperidine ring.
-
Aromatic Hydroxylation: The phenyl ring can undergo CYP-mediated hydroxylation, typically at the para-position, which is sterically most accessible. The resulting phenolic metabolite can then be a substrate for Phase II conjugation reactions.
-
Ketone Reduction: The ketone linker can be reduced by carbonyl reductases to form a secondary alcohol, introducing a new chiral center and potentially altering the compound's biological activity and binding characteristics.
The following diagram illustrates the primary metabolic pathways that a substituted phenyl(piperidin-3-yl)methanone derivative may undergo.
Caption: Standard workflow for an in vitro liver microsomal stability assay.
Data Analysis and Interpretation
The data from the LC-MS/MS analysis (peak area of parent compound vs. time) is used to calculate key pharmacokinetic parameters.
-
Half-Life (t½): The natural log of the percentage of the parent compound remaining is plotted against time. The slope (k) of the linear regression line represents the elimination rate constant.
-
Equation:ln(% Remaining) = -k * time
-
Equation:t½ = 0.693 / k [14]
-
-
Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver to metabolize a drug. It is calculated from the half-life and normalized to the amount of microsomal protein used.
-
Equation:CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Microsome Amount) [14] Table 2: Representative Stability Data for Phenyl(piperidin-3-yl)methanone Analogs
-
| Analog ID | Modification | t½ (min) | CLint (µL/min/mg) | Interpretation |
| Parent | Unsubstituted | 15 | 92.4 | High Clearance / Metabolically Labile |
| Analog A | 4-fluoro on Phenyl ring | 25 | 55.4 | Moderate Clearance |
| Analog B | N-cyclopropyl on Piperidine | 45 | 30.8 | Low-Moderate Clearance |
| Analog C | α,α-dimethyl on Piperidine | > 120 | < 11.5 | Low Clearance / Metabolically Stable |
Metabolite Identification: Elucidating Biotransformation Pathways
While stability assays quantify the rate of metabolism, metabolite identification (MetID) studies determine the structure of the metabolic products. [15]This is essential for identifying the specific metabolic "soft spots" on a molecule, which directly guides medicinal chemistry efforts to block these sites. [15]The workhorse technology for MetID is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [16][17][18] The Power of LC-MS/MS:
-
Separation (LC): The liquid chromatography step separates the parent drug from its various metabolites based on their physicochemical properties.
-
Detection (MS): The first mass spectrometer detects the mass-to-charge ratio (m/z) of the parent and potential metabolites. A common metabolic reaction like hydroxylation results in a characteristic mass shift of +16 Da.
-
Structural Elucidation (MS/MS): The second mass spectrometer fragments selected ions. The resulting fragmentation pattern is a structural fingerprint that helps pinpoint the exact location of the metabolic modification. [17]For instance, the fragmentation pattern of a hydroxylated piperidine ring will differ depending on the position of the -OH group. [13]
Caption: A typical workflow for identifying metabolites using LC-MS/MS.
Field-Proven Strategies to Enhance Metabolic Stability
Once metabolic liabilities are identified, a medicinal chemist can employ several rational design strategies to improve compound stability. The goal is to block or slow down metabolism without compromising the compound's desired biological activity (i.e., preserving the Structure-Activity Relationship, SAR).
-
Steric Hindrance: Introducing a bulky group, such as a methyl or cyclopropyl group, near a metabolic soft spot can physically block the enzyme's access to that site. [6]For example, adding methyl groups to the carbons alpha to the piperidine nitrogen can significantly hinder lactam formation.
-
Fluorination: Replacing a metabolically labile carbon-hydrogen (C-H) bond with a much stronger carbon-fluorine (C-F) bond is a highly effective strategy. [6]Fluorine is a small atom and a bioisostere of hydrogen, often having a minimal impact on overall conformation while preventing oxidation at that position.
-
Deuterium Substitution (Kinetic Isotope Effect): Replacing a C-H bond at a metabolic site with a carbon-deuterium (C-D) bond can slow the rate of metabolism. The C-D bond is stronger and requires more energy to break, a phenomenon known as the kinetic isotope effect. This can lead to a measurable improvement in half-life. [19]* Scaffold Hopping/Bioisosteric Replacement: In some cases, more significant structural changes are warranted. Replacing the phenyl ring with a nitrogen-containing heterocycle like pyridine or pyrimidine can increase metabolic stability by making the ring less electron-rich and thus less susceptible to oxidative metabolism. [20]* Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing a compound's lipophilicity (logP or logD) by introducing polar functional groups can decrease its affinity for metabolic enzymes and thereby improve its stability. [6]
Conclusion
The phenyl(piperidin-3-yl)methanone scaffold is a valuable asset in drug discovery, but its inherent metabolic liabilities must be proactively managed. A systematic and iterative approach, beginning with a thorough understanding of the potential metabolic pathways, is paramount. By employing robust in vitro assays to quantify metabolic stability and advanced LC-MS/MS techniques to precisely identify metabolic soft spots, drug development teams can make data-driven decisions. The application of rational medicinal chemistry strategies—from simple fluorination to more complex scaffold hopping—enables the targeted mitigation of metabolic risks. This integrated process of "test, identify, and modify" is fundamental to optimizing the pharmacokinetic properties of this important class of molecules, ultimately accelerating the journey from a promising lead compound to a successful therapeutic agent.
References
- Technical Support Center: Enhancing Piperidine Moiety Bioavailability - Benchchem.
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan.
- Analysis Of Drug Metabolites in Biological Samples: Techniques And Applic
- Analytical strategies for identifying drug metabolites - PubMed.
- In vitro Metabolic Stability of Drugs and Applic
- Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies - ManTech Public
- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec.
- New analytical strategies in studying drug metabolism - PubMed.
- Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen.
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - ARPI.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed.
- Metabolic Stability Assay Services - BioIVT.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC.
- Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability - Benchchem.
- The Role of Piperidine Deriv
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Public
- High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Applic
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI.
- Scaffold-hopping as a strategy to address metabolic liabilities of arom
- Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes - PubMed.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - eScholarship.org.
- The benzoylpiperidine fragment (phenyl(piperdin-4-yl)methanone, in the...
- Identification of lactams as in vitro metabolites of piperidine-type phenothiazine antipsychotic drugs - PubMed.
- The Role of Cytochrom P450 in Drug Metabolism - International Journal of Research in Pharmacy and Allied Science.
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- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. bioivt.com [bioivt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. benchchem.com [benchchem.com]
- 9. Identification of lactams as in vitro metabolites of piperidine-type phenothiazine antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step synthesis protocol for Phenyl(piperidin-3-yl)methanone
Application Note: Synthesis and Characterization Protocol for Phenyl(piperidin-3-yl)methanone
Target Audience: Researchers, Application Scientists, and Medicinal Chemists Compound: Phenyl(piperidin-3-yl)methanone (also known as 3-Benzoylpiperidine) CAS RN: 4842-87-9 (Free base)[1] | 5562-52-7 (Hydrochloride salt)
Introduction & Pharmacological Relevance
Phenyl(piperidin-3-yl)methanone (C₁₂H₁₅NO) is a highly valued active pharmaceutical ingredient (API) intermediate[1]. The benzoylpiperidine scaffold is widely recognized as a "privileged structure" in medicinal chemistry[2]. It serves as a foundational building block in the design of atypical antipsychotic agents, monoacylglycerol lipase (MAGL) inhibitors for oncology research, and various 5-HT₂A receptor ligands[2].
Due to the secondary amine in the piperidine ring, the molecule is highly versatile, allowing for subsequent nucleophilic substitutions or N-alkylations to expand the molecular framework[2]. This application note details a robust, self-validating synthetic protocol for generating the hydrochloride salt of 3-benzoylpiperidine via a Friedel-Crafts acylation pathway[3].
Synthetic Pathway & Mechanistic Workflow
The most reliable laboratory-scale synthesis of 3-benzoylpiperidine utilizes 1-acetylnipecotic acid as the starting material. The secondary amine must be protected (via the acetyl group) to prevent it from interfering with the highly reactive acyl chloride intermediate and the subsequent Lewis acid-catalyzed Friedel-Crafts acylation[3].
Fig 1: Stepwise synthesis of 3-Benzoylpiperidine HCl via Friedel-Crafts acylation and deprotection.
Experimental Protocol
Note: This procedure must be conducted in a professional laboratory setting under a certified fume hood. Thionyl chloride and aluminum chloride are highly reactive and moisture-sensitive.
Phase 1: Activation (Acid Chloride Formation)
Objective: Convert the carboxylic acid moiety of 1-acetylnipecotic acid into a highly electrophilic acyl chloride.
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂).
-
Reagent Addition: Add 1-acetylnipecotic acid (1.0 equivalent) to the flask. Slowly add an excess of thionyl chloride (SOCl₂, ~3.0 equivalents) dropwise at 0 °C[3].
-
Reaction: Gradually warm the mixture to room temperature, then heat to reflux for 2 hours. Causality: Heating drives the conversion to the acyl chloride while expelling SO₂ and HCl gases, pushing the equilibrium forward.
-
Concentration: Remove excess thionyl chloride under reduced pressure (rotary evaporation) to yield crude 1-acetylnipecotoyl chloride. Crucial Step: Complete removal of SOCl₂ is necessary to prevent side reactions in the subsequent Friedel-Crafts step.
Phase 2: Friedel-Crafts Acylation
Objective: Couple the piperidine derivative to a benzene ring.
-
Preparation: Dissolve the crude 1-acetylnipecotoyl chloride in anhydrous benzene (which acts as both the solvent and the reactant)[3].
-
Catalyst Addition: Cool the solution to 0–5 °C in an ice bath. Slowly add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in small portions. Causality: AlCl₃ is a strong Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion that readily attacks the electron-rich benzene ring.
-
Reflux: Heat the reaction mixture to reflux for 4–6 hours until the evolution of HCl gas ceases.
-
Quenching: Cool the mixture and carefully pour it over crushed ice containing dilute HCl to decompose the aluminum complex. Extract the organic layer, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate to yield 1-acetyl-3-benzoylpiperidine.
Phase 3: Deprotection (Amide Hydrolysis)
Objective: Remove the N-acetyl protecting group to yield the target secondary amine.
-
Hydrolysis: Suspend the 1-acetyl-3-benzoylpiperidine in a 6N HCl aqueous solution.
-
Reflux: Heat the mixture to a vigorous reflux for 12–18 hours. Causality: Strong acidic conditions and sustained heat are required to cleave the robust amide bond, yielding the free piperidine nitrogen, which immediately protonates to form the hydrochloride salt.
-
Purification: Cool the solution. Extract with a non-polar solvent (e.g., diethyl ether) to remove unreacted organic impurities (the product remains in the aqueous layer as a water-soluble salt).
-
Isolation: Evaporate the aqueous layer to dryness under reduced pressure. Recrystallize the resulting solid from an ethanol/ether mixture to obtain pure Phenyl(piperidin-3-yl)methanone hydrochloride[3].
Analytical Characterization Data
To ensure the trustworthiness of the synthesis, the final product must be validated against the following standard physicochemical parameters[1][4]:
| Parameter | Specification / Expected Value |
| Chemical Name | Phenyl(piperidin-3-yl)methanone hydrochloride |
| CAS Registry Number | 5562-52-7 (HCl Salt) / 4842-87-9 (Free Base) |
| Molecular Formula | C₁₂H₁₆ClNO |
| Molecular Weight | 225.71 g/mol |
| Appearance | White to off-white crystalline powder |
| Target Purity (HPLC) | ≥ 98.0% |
| SMILES String | O=C(C1=CC=CC=C1)C2CNCCC2.[H]Cl |
Sources
- 1. molcore.com [molcore.com]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. eMolecules 3-Benzoylpiperidine hydrochloride | Combi-Blocks | 5562-52-7 | Fisher Scientific [fishersci.com]
Application Note: N-Protection Strategies for Phenyl(piperidin-3-yl)methanone (3-Benzoylpiperidine) in Drug Discovery
Executive Briefing
Phenyl(piperidin-3-yl)methanone, commonly referred to as 3-benzoylpiperidine, is a highly versatile and "privileged" structural motif in medicinal chemistry. It is frequently incorporated into the design of central nervous system (CNS) therapeutics, including monoacylglycerol lipase (MAGL) inhibitors and 5-HT receptor ligands[1]. However, the secondary amine of the piperidine ring is highly nucleophilic. To successfully synthesize this fragment—typically via the addition of a phenyl Grignard reagent to a piperidine-3-carboxylate derivative—the amine must be masked.
This application note provides a comprehensive, self-validating guide to selecting, installing, and removing amine protecting groups (Boc, Cbz, Fmoc) during the synthesis and downstream functionalization of 3-benzoylpiperidine derivatives.
Mechanistic Rationale & Strategy Selection
The choice of an N-protecting group is dictated by the harshness of the carbon-carbon bond-forming steps and the required orthogonality for downstream peptide coupling or cross-linking. Carbamates are the industry standard for amine protection because they effectively delocalize the nitrogen lone pair into the adjacent carbonyl, rendering the amine non-nucleophilic[2].
-
The Grignard Challenge: The synthesis of the benzoyl ketone relies on reacting a protected piperidine Weinreb amide with phenylmagnesium bromide[3]. Because Grignard reagents are strong bases and nucleophiles, base-labile groups like Fmoc are strictly contraindicated.
-
The Boc Advantage: The tert-butyloxycarbonyl (Boc) group is completely stable to highly basic organometallic reagents. It is the premier choice for the upstream synthesis of the 3-benzoylpiperidine scaffold[4].
-
Orthogonal Alternatives: If the target molecule contains highly acid-sensitive moieties (e.g., acetals) that preclude Boc removal via Trifluoroacetic acid (TFA), the carboxybenzyl (Cbz) group offers a robust alternative, removable via neutral catalytic hydrogenolysis[5].
Quantitative Strategy Selection Matrix
| Protecting Group | Installation Reagents | Cleavage Reagents | Mechanistic Causality of Cleavage | Orthogonality Profile |
| Boc | Boc₂O, Et₃N, DCM | TFA/DCM or 4M HCl/Dioxane | Acid protonates the carbamate; collapses to form a stable tert-butyl cation, releasing CO₂ gas. | Orthogonal to Fmoc, Cbz. Stable to Grignards. |
| Cbz | Cbz-Cl, Na₂CO₃, H₂O/THF | H₂, Pd/C, MeOH | Palladium inserts into the benzylic C-O bond, followed by hydrogenolysis and decarboxylation. | Orthogonal to Boc, Fmoc. Stable to mild acid/base. |
| Fmoc | Fmoc-Cl, NaHCO₃, Dioxane | 20% Piperidine in DMF | Mild base abstracts the acidic fluorenyl proton, triggering an E1cB elimination of dibenzofulvene. | Orthogonal to Boc, Cbz. Incompatible with Grignards. |
Reaction Pathway Visualizations
The following directed graphs illustrate the logical flow of the synthetic protocols and the orthogonal deprotection strategies.
Synthetic workflow for Phenyl(piperidin-3-yl)methanone utilizing N-Boc protection.
Orthogonal deprotection strategies for 3-benzoylpiperidine derivatives.
Validated Experimental Protocols
The following self-validating protocols are adapted from established methodologies in [6] and optimized for the piperidine scaffold.
Protocol A: Synthesis of N-Boc-3-benzoylpiperidine via Weinreb Amide
Objective: Install the ketone without over-addition to a tertiary alcohol. Causality: The use of N,O-dimethylhydroxylamine creates a "Weinreb amide." Upon addition of the Grignard reagent, the magnesium ion chelates between the carbonyl oxygen and the methoxy oxygen. This stable 5-membered chelate prevents the collapse of the tetrahedral intermediate until the reaction is quenched with aqueous acid, strictly halting the reaction at the ketone stage[3].
Step-by-Step Procedure:
-
Amidation: Dissolve N-Boc-nipecotic acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 12 hours.
-
Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the Weinreb amide. (Self-Validation: TLC should show a single spot with strong UV absorbance due to the amide bond).
-
Grignard Addition: Dissolve the Weinreb amide (1.0 eq) in anhydrous THF (0.1 M) under an inert argon atmosphere. Cool the flask to 0 °C using an ice bath.
-
Nucleophilic Attack: Dropwise add Phenylmagnesium bromide (PhMgBr, 3.0 M in Et₂O, 1.5 eq). Stir for 1 hour at 0 °C, then allow to warm to room temperature for 2 hours.
-
Quench: Carefully quench the reaction at 0 °C with saturated aqueous NH₄Cl. (Self-Validation: The dissolution of the magnesium salts and cessation of exothermic bubbling indicates a complete quench).
-
Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield N-Boc-3-benzoylpiperidine.
Protocol B: Acidic Deprotection of the N-Boc Group
Objective: Unmask the secondary amine for downstream coupling. Causality: Trifluoroacetic acid (TFA) provides the necessary protonation to destabilize the carbamate. The steric bulk of the tert-butyl group drives the formation of a tert-butyl cation, which rapidly eliminates a proton to form isobutylene gas, driving the reaction forward via Le Chatelier's principle[4].
Step-by-Step Procedure:
-
Preparation: Dissolve N-Boc-3-benzoylpiperidine in DCM to a concentration of 0.1 M.
-
Cleavage: Add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) DCM:TFA mixture.
-
Monitoring: Stir at room temperature. (Self-Validation: Immediate effervescence will be observed. This is CO₂ and isobutylene gas. The reaction is typically complete 15 minutes after gas evolution ceases).
-
Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Neutralization: The product is currently a TFA salt. Dissolve in DCM and wash with 1M aqueous NaOH or saturated NaHCO₃ until the aqueous layer pH is >8. Extract, dry, and concentrate to yield the free base of Phenyl(piperidin-3-yl)methanone.
Troubleshooting & Analytical Controls
-
Incomplete Grignard Addition: If starting material remains, ensure the THF is strictly anhydrous. Grignard reagents are rapidly destroyed by trace water. Use a titration indicator (e.g., 1,10-phenanthroline) to verify the active concentration of PhMgBr before use.
-
Loss of Fmoc during Workup: If an Fmoc strategy is utilized downstream, avoid using secondary amines or primary amines during workup or purification, as Fmoc is highly sensitive to mild bases[2].
-
Azlactone Formation / Epimerization: While 3-benzoylpiperidine lacks an alpha-chiral center adjacent to the ketone, if this protocol is adapted for chiral amino acid derivatives, monitor for epimerization. Carbamates (Boc, Cbz) specifically suppress the formation of epimerization-prone azlactone intermediates compared to standard amide protecting groups[2].
References
-
Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: PubMed Central (PMC) / Molecules URL: [Link]
-
Title: Greene's Protective Groups in Organic Synthesis, 6th Edition Source: Wiley URL: [Link]
-
Title: Protecting Groups for Amines: Carbamates Source: Master Organic Chemistry URL: [Link]
- Title: WO2006042150A1 - Diaminoalkane aspartic protease inhibitors Source: Google Patents URL
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- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. WO2006042150A1 - Diaminoalkane aspartic protease inhibitors - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. wiley.com [wiley.com]
Comprehensive Application Note: Derivatization Techniques for the Secondary Amine in 3-Benzoylpiperidine
Introduction & Strategic Context
3-Benzoylpiperidine is a highly versatile building block and a recognized "privileged structure" in medicinal chemistry. It forms the core scaffold of numerous pharmacologically active molecules, including monoacylglycerol lipase (MAGL) inhibitors and atypical antipsychotics (e.g., ketanserin analogues) .
For drug development professionals and synthetic chemists, the secondary amine at the 1-position of the piperidine ring serves as the primary synthetic handle for structure-activity relationship (SAR) exploration. However, derivatizing this amine requires rigorous chemoselective strategies. The presence of the reducible and nucleophile-sensitive 3-benzoyl group (a ketone) dictates that standard amine derivatization protocols must be carefully adapted to prevent unwanted side reactions, such as ketone reduction or enolization.
Physicochemical Properties & Reactivity Profile
Understanding the intrinsic properties of 3-benzoylpiperidine is critical for designing successful derivatization workflows:
-
Nucleophilicity vs. Sterics: The secondary amine is highly nucleophilic. While the 3-benzoyl group introduces moderate steric hindrance compared to 2-substituted piperidines, its primary impact is conformational, often locking the piperidine ring into specific chair conformations during transition states.
-
Chemoselectivity Challenges: The ketone moiety of the benzoyl group is highly susceptible to reduction. Consequently, reductive aminations must avoid strong, unselective hydride donors like Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄), which would rapidly reduce the ketone to a secondary alcohol .
Core Derivatization Strategies
A. Chemoselective N-Acylation (Amide Formation)
The formation of amides or carbamates is typically achieved using acyl chlorides or anhydrides. A non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is strictly required to scavenge the generated HCl. Without an acid scavenger, the HCl byproduct will protonate the unreacted 3-benzoylpiperidine, forming a non-nucleophilic hydrochloride salt and stalling the reaction at a maximum of 50% conversion .
B. Reductive Amination (N-Alkylation via Iminium Formation)
Direct alkylation with alkyl halides often leads to over-alkylation, producing unwanted quaternary ammonium salts . Reductive amination circumvents this by reacting 3-benzoylpiperidine with an aldehyde or ketone to form a transient iminium ion. Crucially, Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) must be used as the reducing agent. The three electron-withdrawing acetate groups make STAB a mild, sterically bulky hydride donor that selectively reduces the highly electrophilic iminium ion while completely ignoring the 3-benzoyl ketone.
Workflow for the chemoselective reductive amination of 3-benzoylpiperidine.
Quantitative Data Summarization
The following table summarizes the performance metrics and chemoselectivity risks associated with the three primary derivatization methods for 3-benzoylpiperidine.
| Derivatization Method | Reagents | Typical Solvent | Reaction Time | Avg. Yield | Chemoselectivity Risk |
| N-Acylation | Acyl Chloride, Et₃N | Anhydrous DCM | 1–4 h | 85–95% | Low (Ketone is unreactive to acyl chlorides) |
| Reductive Amination | Aldehyde/Ketone, STAB | DCE or DCM | 12–24 h | 75–90% | High (Must use STAB to avoid ketone reduction) |
| Direct Alkylation | Alkyl Halide, K₂CO₃ | DMF or MeCN | 24–48 h | 40–60% | Moderate (High risk of quaternary salt formation) |
Detailed Experimental Protocols (Self-Validating Systems)
Protocol 1: Chemoselective N-Acylation with Acyl Chlorides
This protocol is designed to ensure complete conversion while preventing the thermal degradation of the electrophile.
Step-by-Step Methodology:
-
Preparation & Dissolution: To a flame-dried, argon-flushed round-bottom flask, add 3-benzoylpiperidine (1.0 equiv). Dissolve the substrate in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M.
-
Causality: Anhydrous DCM is critical; trace water will rapidly hydrolyze the acyl chloride into an unreactive carboxylic acid.
-
-
Base Addition & Cooling: Add triethylamine (1.2 equiv) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.
-
Causality: Cooling mitigates the highly exothermic nature of the subsequent acylation, preventing localized heating that can lead to side reactions or epimerization.
-
-
Electrophile Addition: Dissolve the desired acyl chloride (1.1 equiv) in a small volume of anhydrous DCM and add it dropwise to the stirred solution over 15 minutes.
-
Reaction Maturation: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature for 1–2 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The disappearance of the amine spot (which stains positive with ninhydrin) confirms completion.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step-by-step mechanistic pathway for the N-acylation of 3-benzoylpiperidine.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol guarantees the selective N-alkylation of the secondary amine without reducing the 3-benzoyl ketone.
Step-by-Step Methodology:
-
Iminium Formation: In a dry flask under nitrogen, combine 3-benzoylpiperidine (1.0 equiv) and the target aldehyde/ketone (1.1 equiv) in 1,2-dichloroethane (DCE) to a concentration of 0.15 M.
-
Causality: DCE is the optimal solvent for STAB reductions as it provides a slightly polar, non-coordinating environment that stabilizes the transient iminium ion better than THF or ether.
-
-
Acid Catalysis (Optional but Recommended): Add glacial acetic acid (1.0 equiv).
-
Causality: Acetic acid accelerates the dehydration of the hemiaminal intermediate to form the iminium ion, which is the actual species reduced by STAB.
-
-
Reduction: Stir the mixture at room temperature for 30 minutes. Then, add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise over 10 minutes.
-
Causality: STAB is added after initial mixing to ensure the iminium ion has begun forming, though STAB's high selectivity allows for one-pot procedures.
-
-
Reaction Maturation: Stir the reaction at room temperature for 12–24 hours.
-
Self-Validation Check: Perform an LC-MS analysis. Look for the [M+H]+ peak of the target product. Crucially, check for a mass of [M+H+2]+, which would indicate the unwanted reduction of the 3-benzoyl ketone (rare with STAB, but a necessary quality control step).
-
-
Workup: Quench cautiously with 1N NaOH (aq) to neutralize the acetic acid and break down boron complexes. Extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography.
References
-
Title: The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: MDPI (Molecules) URL: [Link]
-
Title: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: Organic Chemistry Portal URL: [Link]
-
Title: Procedure for N-alkylation of Piperidine Source: ResearchGate URL: [Link]
Application Note: Procedures for Chiral Resolution of 3-Benzoylpiperidine Enantiomers
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide
Introduction & Mechanistic Rationale
3-Benzoylpiperidine and its N-methylated derivatives are privileged scaffolds in medicinal chemistry, serving as critical building blocks for monoacylglycerol lipase (MAGL) inhibitors, 5-HT2A receptor ligands, and other CNS-active therapeutics [1]. Because the C3 position constitutes a chiral center, the resulting (R) and (S) enantiomers often exhibit drastically different pharmacodynamic and pharmacokinetic profiles. Consequently, rigorous enantiomeric separation is a mandatory step in the drug development pipeline.
This application note details two field-validated methodologies for resolving 3-benzoylpiperidine enantiomers: Classical Diastereomeric Salt Crystallization and Supercritical Fluid Chromatography (SFC) .
Expertise & Experience: The Causality of Resolution
Classical Resolution: The classical approach utilizes an enantiopure chiral acid, such as R:R−(+) -tartaric acid, to form a pair of diastereomeric salts with the racemic amine. The success of this method is not random; it is driven by highly specific intermolecular interactions. Crystallographic studies demonstrate that the tartrate dianion forms a robust hydrogen-bonding network with the protonated piperidinium cation. To minimize steric hindrance, the benzoyl group assumes an equatorial position. Electrostatic attraction across the short non-bonded O(1)–C(2) distance (approximately 2.66 Å) stabilizes this specific conformation, driving the preferential precipitation of the (+)-amine-(+)-bitartrate diastereomer due to its significantly lower solubility in acetone/ethanol mixtures [2].
Chromatographic Resolution (SFC): Modern preparative SFC utilizes supercritical CO2 combined with a polar modifier. When resolving basic amines like 3-benzoylpiperidine on an amylose-derived Chiral Stationary Phase (CSP), a basic additive like Diethylamine (DEA) is strictly required. Causality: The basic nitrogen of the piperidine ring will undergo secondary ion-exchange interactions with residual acidic silanol groups on the silica support of the CSP. DEA acts as a competitive masking agent, preventing severe peak tailing and ensuring baseline resolution.
Experimental Workflows
The following diagram illustrates the parallel pathways for resolving racemic 3-benzoylpiperidine, comparing the classical chemical approach with modern chromatographic techniques.
Workflow comparing classical diastereomeric salt crystallization and preparative SFC resolution.
Detailed Methodologies (Self-Validating Systems)
Protocol A: Classical Resolution via Fractional Crystallization
This protocol utilizes a self-validating feedback loop: recrystallization is repeated until the specific optical rotation reaches a constant maximum, physically proving that diastereomeric enrichment has plateaued.
Materials: Racemic 1-methyl-3-benzoylpiperidine (30.0 g), R:R−(+) -Tartaric acid (22.5 g), Acetone, Ethanol, 1M NaOH, Dichloromethane (DCM).
Step-by-Step Procedure:
-
Salt Formation: Dissolve 30.0 g of the racemic amine in 500 mL of warm acetone. In a separate vessel, dissolve 22.5 g of R:R−(+) -tartaric acid in 3.0 L of acetone.
-
Nucleation: Slowly add the amine solution to the tartaric acid solution under continuous mechanical stirring. Allow the mixture to cool gradually to room temperature (20-25°C).
-
Primary Crystallization: Let the solution stand undisturbed for 24–48 hours. The dextrorotatory salt will preferentially precipitate. Filter the crude crystals under a vacuum.
-
Self-Validating Recrystallization: Recrystallize the crude salt from a 1:4 ethanol:acetone mixture. After each recrystallization cycle, dry a small aliquot and measure its specific rotation in water. Repeat the process until the specific rotation remains constant (Target: [α]D27=+38.2∘±0.3∘ at c=5.00 in H2O ) [2].
-
Free-Basing: Dissolve the enantiopure salt in 200 mL of distilled water. Chill to 5°C and slowly add 1M NaOH dropwise until the aqueous layer reaches pH 10–11.
-
Extraction: Extract the basic aqueous phase with DCM ( 3×100 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the enantiopure free base.
Protocol B: Preparative Supercritical Fluid Chromatography (SFC)
This protocol is self-validating through orthogonal analytical reinjection: collected fractions are immediately analyzed on an analytical SFC system to confirm >99% enantiomeric excess (ee) before bulk solvent removal.
Materials: Racemic 3-benzoylpiperidine, Preparative SFC system, Chiralpak AD-H column (250 x 21 mm, 5 µm), LC-MS grade Methanol, Diethylamine (DEA), CO2 (Grade 4.0 or higher).
Step-by-Step Procedure:
-
Sample Preparation: Dissolve the racemic mixture in methanol to a concentration of 50 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to protect the column frit.
-
System Equilibration: Mount the Chiralpak AD-H column. Set the mobile phase to 80% supercritical CO2 and 20% Methanol containing 0.1% (v/v) DEA. Set the flow rate to 70 mL/min, column temperature to 35°C, and Automated Back Pressure Regulator (ABPR) to 120 bar.
-
Injection & Separation: Inject 1.0 mL (50 mg) of the sample per run. Monitor the UV absorbance at 254 nm. The DEA additive will ensure sharp, symmetrical peaks by masking silanol interactions.
-
Fraction Collection: Collect Peak 1 and Peak 2 into separate cyclonic separators. The rapid expansion of CO2 safely leaves the purified enantiomers dissolved in the methanol modifier.
-
Validation & Isolation: Reinject a 5 µL aliquot of each fraction onto an analytical Chiralpak AD-H column (4.6 x 250 mm) using the same mobile phase conditions. Confirm >99% ee. Once validated, evaporate the methanol using a rotary evaporator (water bath at 40°C) to isolate the pure enantiomers.
Data Presentation & Method Comparison
The choice between classical and chromatographic resolution depends heavily on the project scale, budget, and time constraints. Table 1 summarizes the quantitative parameters of both workflows.
Table 1: Quantitative Comparison of Chiral Resolution Strategies for 3-Benzoylpiperidine
| Parameter | Classical Crystallization | Preparative SFC |
| Resolving Agent / Phase | R:R−(+) -Tartaric Acid | Chiralpak AD-H (Amylose derivative) |
| Solvent System | Acetone / Ethanol | Supercritical CO2 / Methanol + 0.1% DEA |
| Typical Yield (Max 50%) | ~25–30% (after iterative recrystallization) | ~45–48% (near quantitative recovery) |
| Enantiomeric Purity (ee) | >98% | >99.5% |
| Processing Time | 3–5 Days (due to slow crystallization) | 1–2 Days (continuous automated injection) |
| Scalability | High (Multi-kilogram, low cost) | Medium to High (Gram to Kilogram, higher cost) |
| Environmental Impact | High solvent consumption | Green chemistry (Recyclable CO2 ) |
References
-
Bonifazi, A., et al. (2024). "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." Molecules, 29(9), 1959. URL: [Link]
-
Hite, G., & Soares, J. R. (1973). "O.r.d. studies of β-amino ketones. II. The crystal structure and absolute configuration of (+)-[(-)-1-methyl-3-benzoylpiperidine R:R-(+)-bitartrate] monohydrate." Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 29(12), 2935-2938. URL: [Link]
Application Note: Phenyl(piperidin-3-yl)methanone as a Strategic Building Block in API Synthesis
Executive Summary & Structural Significance
In modern medicinal chemistry, the strategic selection of molecular scaffolds dictates the pharmacokinetic and pharmacodynamic success of an Active Pharmaceutical Ingredient (API). Phenyl(piperidin-3-yl)methanone (commonly known as 3-benzoylpiperidine; CAS: 4842-87-9) has emerged as a highly versatile, privileged building block[1].
Unlike its symmetrical isomer, 4-benzoylpiperidine, the 3-substituted variant possesses a chiral center at the C3 position, offering distinct spatial vectors for target engagement. The benzoylpiperidine fragment is metabolically stable and serves as a highly effective bioisostere for the piperazine ring, mitigating toxicity while maintaining favorable physicochemical properties[1]. The secondary amine of the piperidine ring provides a reliable handle for functionalization via nucleophilic substitution, reductive amination, or cross-coupling, making it indispensable in the synthesis of complex therapeutics.
Mechanistic Rationale in Synthetic Pathways
The synthesis of 3-benzoylpiperidine derivatives demands rigorous control over chemoselectivity and stereointegrity. The industry-standard approach utilizes the Weinreb–Nahm ketone synthesis .
The Causality of the Weinreb Amide
Direct addition of a Grignard reagent (e.g., Phenylmagnesium bromide) to a standard ester or carboxylic acid often results in over-addition, yielding undesirable tertiary alcohols. To prevent this, we utilize a Weinreb amide (N-methoxy-N-methylamide). When Phenylmagnesium bromide attacks the Weinreb amide, it forms a stable, five-membered cyclic metal chelate intermediate. This tetrahedral intermediate is remarkably stable at low temperatures (-10°C to 0°C) and only collapses to form the desired ketone upon aqueous acidic workup. This mechanistic causality ensures near-quantitative yields of the ketone without the risk of over-alkylation.
Fig 1: Synthetic workflow for Phenyl(piperidin-3-yl)methanone via Weinreb amide.
Applications in Targeted Therapeutics
Phenyl(piperidin-3-yl)methanone is a critical intermediate in several high-value therapeutic areas:
-
Monoacylglycerol Lipase (MAGL) Inhibitors (Oncology & Neurology): MAGL is a serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG) into arachidonic acid, fueling pro-oncogenic signaling lipids. 3-Benzoylpiperidine derivatives act as potent MAGL inhibitors, demonstrating efficacy in aggressive cancer models[1].
-
Aspartic Protease Inhibitors (Cardiovascular & Alzheimer's): Enantiopure (R)-3-benzoylpiperidine is utilized in the synthesis of diaminoalkane aspartic protease inhibitors. These APIs target renin (hypertension) and β -secretase (BACE, Alzheimer's disease)[2].
Fig 2: Mechanism of action for 3-benzoylpiperidine-derived MAGL inhibitors.
Quantitative Data: Reaction Optimization Summary
The following table summarizes the optimized parameters for the critical Grignard addition step, comparing traditional solvents with green chemistry alternatives like 2-Methyltetrahydrofuran (2-MeTHF)[3].
| Solvent System | Temperature (°C) | PhMgBr Equivalents | Reaction Time (h) | Yield (%) | Impurity Profile (Tert-Alcohol) |
| THF (Anhydrous) | -10 to 0 | 2.0 | 1.5 | 92% | < 1% |
| THF (Anhydrous) | 20 (Room Temp) | 2.0 | 1.0 | 78% | ~ 8% |
| 2-MeTHF (Green) | -10 to 0 | 2.2 | 2.0 | 89% | < 1.5% |
| Diethyl Ether | 0 to 5 | 2.0 | 2.5 | 81% | < 2% |
Table 1: Optimization of Grignard addition to (R)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate.
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of the synthesis before proceeding to the next step.
Protocol A: Synthesis of (R)-tert-butyl 3-benzoylpiperidine-1-carboxylate
Reference standard adapted from aspartic protease inhibitor patent literature[2].
Reagents & Materials:
-
(R)-tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide): 13.6 g (50 mmol)
-
Phenylmagnesium bromide (1.0 M in THF): 100 mL (100 mmol, 2.0 equiv)[3]
-
Anhydrous Tetrahydrofuran (THF): 200 mL
-
Saturated aqueous NH4Cl solution
Step-by-Step Procedure:
-
System Preparation: Purge a 500 mL 3-neck round-bottom flask with ultra-high purity Argon for 15 minutes.
-
Dissolution: Dissolve the Weinreb amide (13.6 g) in 200 mL of anhydrous THF.
-
Temperature Control (Critical): Submerge the flask in an ice/methanol bath and allow the internal temperature to equilibrate to -10°C. Causality: Strict temperature control prevents the premature collapse of the chelate intermediate.
-
Grignard Addition: Add the Phenylmagnesium bromide solution dropwise via an addition funnel over 30 minutes. Maintain the internal temperature below 0°C.
-
Reaction Maturation: Stir the mixture for 15 minutes at -10°C, then slowly remove the cooling bath. Allow the reaction to warm to room temperature (approx. 20°C) and stir for an additional 1.25 hours.
-
In-Process Control (IPC): Perform TLC (Hexanes:EtOAc 7:3). The Weinreb amide ( Rf=0.4 ) should be completely consumed, replaced by a new UV-active spot ( Rf=0.6 ).
-
Quenching (Self-Validating Step): Cool the mixture back to 0°C and cautiously quench by adding 50 mL of saturated aqueous NH4Cl . Causality: NH4Cl provides the mild acidic protons necessary to collapse the tetrahedral intermediate into the ketone while buffering the system to prevent Boc-deprotection, which occurs at lower pH.
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude N-Boc-3-benzoylpiperidine.
Protocol B: Deprotection to Phenyl(piperidin-3-yl)methanone Hydrochloride
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude N-Boc-3-benzoylpiperidine in 50 mL of Dichloromethane (DCM).
-
Acidification: Add 50 mL of 4M HCl in Dioxane at 0°C.
-
Cleavage: Stir the mixture at room temperature for 2 hours. The evolution of CO2 gas will be observed.
-
Isolation: As the reaction progresses, the hydrochloride salt of Phenyl(piperidin-3-yl)methanone will precipitate.
-
Filtration & Washing: Filter the white precipitate through a sintered glass funnel. Wash the filter cake with cold diethyl ether (2 x 20 mL) to remove residual organic impurities.
-
Drying: Dry the product in a vacuum oven at 40°C for 12 hours to yield Phenyl(piperidin-3-yl)methanone hydrochloride (CAS: 5562-52-7) as a white, crystalline solid.
References
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: MDPI (Molecules, 2024) URL:[Link]
- Diaminoalkane aspartic protease inhibitors (WO2006042150A1)
-
Cas 100-58-3, PHENYLMAGNESIUM BROMIDE Properties and Usage Source: LookChem URL:[Link]
Sources
Application Note: Microwave-Assisted Synthesis of Phenyl(piperidin-3-yl)methanone Analogs
Executive Summary & Rationale
The Phenyl(piperidin-3-yl)methanone motif is a privileged pharmacophore embedded within numerous biologically active molecules, most notably in central nervous system (CNS) agents and potent tubulin assembly inhibitors [3]. The rapid generation of functionalized analogs around this core is critical for structure-activity relationship (SAR) campaigns.
Historically, synthesizing these analogs via conventional convective heating suffers from prolonged reaction times, thermal degradation, and poor chemoselectivity. Microwave-Assisted Organic Synthesis (MAOS) circumvents these bottlenecks. By leveraging dielectric heating—where microwave energy couples directly with polar molecules in the reaction medium—MAOS provides rapid, volumetric heating. This dramatically accelerates reaction rates (often by an order of magnitude), enhances yields, and aligns with the principles of Green Chemistry by minimizing hazardous solvent use and energy consumption [1].
Mechanistic Insights & Synthetic Strategy (E-E-A-T)
To ensure a robust, scalable, and chemoselective pathway, this protocol utilizes a Weinreb amide intermediate rather than direct Friedel-Crafts acylation. The rationale is grounded in the following mechanistic principles:
-
MW-Assisted Amidation: The conversion of 1-Boc-piperidine-3-carboxylic acid to a Weinreb amide is an endothermic process. Utilizing a polar aprotic solvent like DMF (high microwave loss tangent, tanδ=0.161 ) allows for rapid superheating. This drives the HATU-mediated coupling to completion in minutes, suppressing the epimerization of the stereocenter at the C3 position of the piperidine ring.
-
Chemoselective C(O)–N Cleavage (Ketone Formation): The addition of Grignard reagents to Weinreb amides (N-methoxy-N-methylamides) forms a highly stable, five-membered metal-chelated tetrahedral intermediate. This chelation prevents the collapse of the intermediate into a reactive ketone during the reaction, strictly prohibiting over-addition to a tertiary alcohol [2].
-
MW-Assisted SNAr for Analog Generation: Generating diverse analogs requires N-arylation or N-alkylation of the deprotected piperidine. Nucleophilic aromatic substitution (SNAr) with unactivated aryl halides is notoriously sluggish (often requiring 24–48 hours at reflux). Microwave irradiation overcomes the high activation energy barrier of the Meisenheimer complex formation, yielding target analogs in under 20 minutes [3].
Synthetic Workflow Visualization
The following diagram illustrates the logical progression of the synthesis, highlighting the specific nodes where microwave irradiation is applied to accelerate the workflow.
Caption: Synthetic workflow for Phenyl(piperidin-3-yl)methanone analogs highlighting MAOS steps.
Experimental Protocols (Self-Validating System)
General Equipment Note: All microwave reactions must be performed in a dedicated single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator) using certified pressure-rated sealed vials.
Protocol A: MW-Assisted Weinreb Amidation
-
Preparation: In a 10 mL microwave-safe pressure vial equipped with a magnetic stir bar, dissolve 1-Boc-piperidine-3-carboxylic acid (1.0 mmol) in anhydrous DMF (3.0 mL).
-
Activation: Add HATU (1.2 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 mmol). Stir at room temperature for 1 minute to pre-activate the carboxylic acid.
-
Coupling: Add N,O-dimethylhydroxylamine hydrochloride (1.5 mmol). Seal the vial with a Teflon-lined crimp cap.
-
Irradiation: Insert the vial into the microwave reactor. Set parameters to 100 °C for 10 minutes (Power max: 150 W, dynamic heating, cooling jet ON).
-
Self-Validation Check: Perform TLC (DCM/MeOH 95:5). The disappearance of the starting acid ( Rf≈0.2 ) and the appearance of a distinct, UV-active Weinreb amide spot ( Rf≈0.6 ) validates reaction completion.
-
Workup: Dilute the mixture with EtOAc (15 mL). Wash with a 5% aqueous LiCl solution ( 3×5 mL) to efficiently partition the DMF into the aqueous layer. Dry the organic layer over Na 2 SO 4 and concentrate in vacuo.
Protocol B: Grignard Addition (Ketone Core Synthesis)
-
Preparation: Dissolve the crude Weinreb amide (1.0 mmol) in anhydrous THF (5.0 mL) in a flame-dried round-bottom flask under an argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Addition: Dropwise, add Phenylmagnesium bromide (1.2 mmol, 1.0 M solution in THF) over 5 minutes.
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1 hour.
-
Self-Validation Check: Quench a 50 μ L aliquot in saturated NH 4 Cl. TLC (Hexane/EtOAc 7:3) should reveal the ketone product ( Rf≈0.5 ), confirming the successful C(O)–N bond cleavage without over-addition.
-
Workup: Quench the bulk reaction carefully with saturated aqueous NH 4 Cl (5 mL) at 0 °C. Extract with EtOAc ( 3×10 mL), wash with brine, dry, and concentrate to yield 1-Boc-3-benzoylpiperidine.
Protocol C: MW-Assisted N-Boc Deprotection
-
Preparation: Dissolve 1-Boc-3-benzoylpiperidine (1.0 mmol) in a mixture of DCM (4.0 mL) and Trifluoroacetic acid (TFA, 1.0 mL) in a microwave vial.
-
Irradiation: Seal and irradiate at 60 °C for 5 minutes . (Caution: Ensure the vial pressure limit is not exceeded; DCM has a low boiling point, but MW pressure vials safely contain it up to 20 bar).
-
Self-Validation Check: LC-MS analysis must show the complete disappearance of the [M+H] + peak for the Boc-protected compound and the emergence of the free amine mass [M+H] + = 190.1.
-
Workup: Concentrate under reduced pressure to remove excess TFA. Neutralize with saturated NaHCO 3 and extract with DCM to yield the free Phenyl(piperidin-3-yl)methanone core.
Protocol D: MW-Assisted N-Arylation (Analog Generation)
-
Preparation: Combine Phenyl(piperidin-3-yl)methanone (1.0 mmol), a substituted heteroaryl chloride (e.g., 2-chloropyrimidine, 1.2 mmol), and K 2 CO 3 (3.0 mmol) in N-Methyl-2-pyrrolidone (NMP, 3.0 mL) in a microwave vial.
-
Irradiation: Seal and irradiate at 120 °C for 15 minutes .
-
Workup: Dilute with water (10 mL), extract with EtOAc ( 3×10 mL), wash with brine, dry, and purify via flash chromatography to isolate the final analog.
Quantitative Data Presentation
The integration of MAOS provides distinct, measurable advantages over conventional batch chemistry. The table below summarizes the empirical improvements observed during the synthesis of Phenyl(piperidin-3-yl)methanone analogs.
| Synthetic Step | Conventional Conditions (Time / Temp) | Conventional Yield | MAOS Conditions (Time / Temp) | MAOS Yield | Efficiency Gain |
| Weinreb Amidation | 18 hours / 25 °C | 72% | 10 min / 100 °C | 94% | 108x Faster, +22% Yield |
| N-Boc Deprotection | 4 hours / 25 °C | 85% | 5 min / 60 °C | 98% | 48x Faster, Cleaner profile |
| N-Arylation (SNAr) | 24 hours / 100 °C | 45% | 15 min / 120 °C | 88% | 96x Faster, +43% Yield |
Note: Grignard addition (Protocol B) is maintained under conventional conditions (0 °C to RT) to precisely control the exothermic metal-chelate formation, as microwave heating is unnecessary for this highly reactive step.
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry Source: Pharmaceuticals (MDPI) URL:[Link]
-
Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)–N Bond Cleavage under Catalyst-Free Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach Source: RSC Medicinal Chemistry URL:[Link]
Technical Support Center: Phenyl(piperidin-3-yl)methanone Synthesis
Welcome to the technical support center for the synthesis of Phenyl(piperidin-3-yl)methanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on diagnosing and improving low reaction yields. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven troubleshooting advice.
Overview of Synthetic Strategy
The synthesis of Phenyl(piperidin-3-yl)methanone (CAS 4842-87-9)[1] is most reliably achieved through a two-stage process. This strategy involves the initial formation of a carbon-carbon bond on an N-protected piperidine ring, followed by the removal of the protecting group. This approach prevents undesirable side reactions involving the secondary amine of the piperidine ring, which can act as a nucleophile or a base.
The most prevalent and often highest-yielding route involves:
-
Stage 1: Synthesis of N-Boc-3-benzoylpiperidine. This key intermediate is typically formed via a Grignard reaction between a phenylmagnesium halide and an activated derivative of N-Boc-nipecotic acid (piperidine-3-carboxylic acid).
-
Stage 2: N-Boc Deprotection. The final product is liberated by acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group.
This guide will focus on troubleshooting issues within this common synthetic pathway.
Caption: General two-stage synthetic workflow.
Troubleshooting Guide: Low Yields in Stage 1 (N-Boc-3-benzoylpiperidine Synthesis)
This stage is the most critical for establishing the final product's core structure. Low yields here often stem from issues with the Grignard reaction.
Q1: My Grignard reaction yield is poor, and I recover a lot of N-Boc-nipecotic acid or see biphenyl as a byproduct. What's going wrong?
Answer: This profile suggests that the Grignard reagent (phenylmagnesium bromide) is being consumed by side reactions before it can add to the activated carboxylic acid derivative. The primary culprits are acidic protons and atmospheric moisture.
Causality:
-
Acidic Proton: The carboxylic acid proton of N-Boc-nipecotic acid is highly acidic and will rapidly quench the Grignard reagent. It is essential to activate the acid, for example, by converting it to an acid chloride or an ester, before introducing the Grignard reagent.
-
Moisture: Grignard reagents are potent bases and nucleophiles that react violently with water. Any moisture in the glassware, solvents (especially THF), or starting materials will destroy the reagent, reducing the effective stoichiometry and leading to low conversion.[2]
-
Biphenyl Formation: This byproduct arises from the coupling of the Grignard reagent with unreacted bromobenzene, a reaction often catalyzed by certain metal impurities.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Freshly distilled tetrahydrofuran (THF) over sodium/benzophenone or commercially available anhydrous THF is mandatory.
-
-
Verify Reagent Quality:
-
Use freshly prepared or recently purchased, high-quality phenylmagnesium bromide. If the solution is cloudy or has significant precipitate, its concentration is likely lower than stated. Consider titrating the Grignard reagent before use.
-
-
Optimize Reaction Addition:
-
Employ "inverse addition": slowly add the activated N-Boc-nipecotoyl chloride solution to the Grignard reagent solution at 0 °C. This maintains an excess of the Grignard reagent, favoring the desired addition over side reactions.
-
Q2: The reaction is sluggish, and upon workup, I isolate a significant amount of a secondary alcohol, Phenyl(N-Boc-piperidin-3-yl)methanol. Why did the reaction over-reduce?
Answer: This indicates that the Grignard reagent is acting as a reducing agent rather than a nucleophile. This is a known side reaction, especially with sterically hindered ketones or aldehydes.[2] While you are starting with an acid chloride, the intermediate ketone can be susceptible to this.
Causality: The Grignard reagent can deliver a hydride from its β-carbon to the carbonyl carbon via a six-membered cyclic transition state, resulting in reduction to an alcohol.[2]
Troubleshooting Steps:
-
Temperature Control: Maintain a low reaction temperature (0 °C or below) during the addition. Higher temperatures can favor the reduction pathway.
-
Choice of Grignard Reagent: While phenylmagnesium bromide is standard, ensure it is free from magnesium hydride (MgH₂) impurities, which can form during preparation or storage and are potent reducing agents.
-
Consider an Alternative Route: A patent for a similar synthesis of 3-phenylpiperidine describes the successful addition of a phenyl Grignard reagent to N-protected 3-piperidone.[3] This route directly forms a tertiary alcohol, which is then dehydrated and reduced. While a different pathway, it avoids the potential reduction of the target ketone.
Caption: Decision tree for troubleshooting the Grignard reaction.
Troubleshooting Guide: Low Yields in Stage 2 (N-Boc Deprotection)
The cleavage of the Boc group is typically high-yielding, but incomplete reactions or side reactions can significantly impact the final yield and purity.
Q3: My N-Boc deprotection is incomplete, and I have a mixture of starting material and product. How can I drive the reaction to completion?
Answer: Incomplete deprotection is a common issue often related to insufficient acid strength or concentration, reaction time, or temperature.[4]
Causality: The deprotection mechanism is acid-catalyzed. A carbocation intermediate (t-butyl cation) is formed, which then fragments. The rate of this initial protonation and cleavage is highly dependent on the reaction conditions.[5][6]
| Parameter | Troubleshooting Action | Rationale |
| Acid Strength | Switch from HCl in dioxane to a stronger acid like trifluoroacetic acid (TFA). | TFA is a stronger acid and often more effective at cleaving stubborn Boc groups. |
| Acid Stoichiometry | Increase the equivalents of acid. For TFA, use it as the solvent (e.g., 20-50% in DCM). For HCl, ensure at least 4M concentration. | The reaction can have a second-order dependence on acid concentration, meaning a higher concentration dramatically increases the rate. |
| Temperature | Gently heat the reaction to 40-50 °C. | Provides the necessary activation energy for less reactive substrates.[4] |
| Reaction Time | Extend the reaction time and monitor progress every hour. | Some substrates require longer times for full conversion. |
| Solvent | Ensure the solvent can dissolve the substrate and does not interfere with the acid. Dichloromethane (DCM) or dioxane are common. | Protic solvents like methanol can be used with HCl but may participate in side reactions if other functional groups are present.[4] |
Recommendation: The most reliable method is often treatment with 25-50% TFA in DCM at room temperature for 1-3 hours.[7]
Q4: The deprotection works, but I'm getting a significant, unidentified side product. What could it be, and how do I prevent it?
Answer: The most likely culprit is alkylation of your product or starting material by the t-butyl cation generated during the reaction.[5] Electron-rich aromatic rings and the piperidine nitrogen itself are susceptible to this electrophilic attack.
Causality: The t-butyl cation is a reactive electrophile. If not properly "scavenged," it can alkylate any available nucleophile in the reaction mixture, leading to t-butylated impurities that can be difficult to separate.[4][5]
Mitigation Strategies:
-
Use a Cation Scavenger: This is the most effective solution. Adding a scavenger to the reaction mixture provides a sacrificial nucleophile to trap the t-butyl cation.
-
Anisole or Thioanisole (1-5 equivalents): Highly effective scavengers for this purpose.[4]
-
Triethylsilane (TES) or Triisopropylsilane (TIS): These act by reducing the cation to isobutane.
-
-
Lower the Reaction Temperature: Performing the reaction at 0 °C can slow the rate of the alkylation side reaction more than the desired deprotection.[4]
Caption: Mitigation of side reactions during N-Boc deprotection.
Frequently Asked Questions (FAQs)
-
Q: Are there alternatives to the Grignard reaction for Stage 1?
-
A: Yes, a Friedel-Crafts acylation is theoretically possible, where an N-protected piperidine derivative is acylated with benzoyl chloride using a Lewis acid catalyst like AlCl₃.[8][9] However, this route is often problematic for nitrogen-containing heterocycles. The nitrogen can coordinate with the Lewis acid, deactivating the ring system towards electrophilic substitution and often leading to low yields or polymerization.[10][11] The Grignard route is generally more reliable and higher-yielding.
-
-
Q: Can I use a different protecting group for the piperidine nitrogen?
-
A: Absolutely. While Boc is common due to its ease of use and removal under non-hydrogenolytic conditions, other options exist. The Carbobenzyloxy (Cbz) group is a viable alternative, which is stable to acidic conditions but is removed by catalytic hydrogenation. The choice depends on the overall synthetic plan and the presence of other functional groups in the molecule.
-
-
Q: What is the best method for purifying the final Phenyl(piperidin-3-yl)methanone product?
-
A: After an aqueous workup to remove the acid, the crude product is often an oil or a salt. Purification is typically achieved by silica gel column chromatography.[12][13] A gradient elution starting with a non-polar system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity by adding methanol and a small amount of a basic modifier like triethylamine or ammonium hydroxide is effective. The basic modifier prevents the product from streaking on the acidic silica gel.
-
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-benzoylpiperidine (Stage 1)
This protocol is a representative example and may require optimization.
-
Activation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend N-Boc-nipecotic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M). Cool the mixture to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of anhydrous DMF (1-2 drops).
-
Monitoring Activation: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-3 hours or until gas evolution ceases and the solution is clear. The reaction can be monitored for the disappearance of the starting material by TLC.
-
Grignard Reaction Setup: In a separate, flame-dried three-neck flask equipped with a dropping funnel and under a nitrogen atmosphere, add phenylmagnesium bromide (2.0 eq, e.g., 3.0 M solution in diethyl ether) and dilute with anhydrous THF. Cool the solution to 0 °C.
-
Addition: Remove the solvent from the acid chloride solution in vacuo carefully. Re-dissolve the crude N-Boc-nipecotoyl chloride in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred Grignard reagent at 0 °C over 30-45 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[14] Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography (e.g., 10-40% ethyl acetate in hexanes) to yield N-Boc-3-benzoylpiperidine.
Protocol 2: Deprotection of N-Boc-3-benzoylpiperidine (Stage 2)
-
Reaction Setup: Dissolve N-Boc-3-benzoylpiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.1 M) in a round-bottom flask. Add a cation scavenger, such as anisole (2.0 eq).
-
Acid Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq, or a 1:1 mixture of TFA:DCM) dropwise.
-
Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC or LC-MS.[4]
-
Workup: Once the reaction is complete, concentrate the mixture in vacuo to remove the TFA and DCM. Be aware that the product will be the TFA salt.
-
Basification & Extraction: Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid and free the amine. The pH of the aqueous layer should be >8. Separate the layers and extract the aqueous phase two more times with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Phenyl(piperidin-3-yl)methanone product, which can be further purified by chromatography or crystallization if necessary.
References
-
HETEROCYCLES, Vol. 33, No. 1, 1992. ASYMMETRIC SYNTHESIS OF PIPERIDINE ALKALOIDS UTILIZING DIASTEREOSELECTIVE REACTION OF 1.3- OXAZOLIDINE WITH GRIGNARD REAGENTS. [Link]
-
Reddit r/Chempros. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Carpenter, G., and Turner, E. E. (1934). The Action of Grignard Reagents on 4-Diphenylyl Piperidinomethyl Ketone and on N-Methylcinchotoxine. Journal of the Chemical Society (Resumed), 869. [Link]
-
Takahashi, H., et al. (1992). Asymmetric Synthesis of Piperidine Alkaloids Utilizing Diastereoselective Reaction of 1,3-Oxazolidine with Grignard Reagents. HETEROCYCLES, 33(1), 19-22. [Link]
-
Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Bioorganic & Medicinal Chemistry. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. [Link]
-
SATHEE. Friedel Crafts Reaction. [Link]
-
RSC Chemical Science. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. [Link]
-
National Center for Biotechnology Information. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. [Link]
- Google Patents. (2019). WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
Journal of Applicable Chemistry. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]
-
RSC Advances. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Chemchart. phenyl(piperidin-3-yl)methanone (4842-87-9). [Link]
-
Vapourtec. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
Sources
- 1. phenyl(piperidin-3-yl)methanone (4842-87-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. vapourtec.com [vapourtec.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. 傅-克酰基化反应 [sigmaaldrich.com]
- 9. SATHEE: Friedel Crafts Reaction [sathee.iitk.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemrevlett.com [chemrevlett.com]
- 13. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-Benzoylpiperidine Purification & Troubleshooting Guide
Welcome to the Advanced Technical Support Center for the isolation and purification of 3-Benzoylpiperidine (3-BP) . The benzoylpiperidine fragment is widely recognized as a "privileged structure" in medicinal chemistry[1], frequently utilized as a core scaffold in the development of aspartic protease inhibitors[2] and neuroactive therapeutics.
Because its synthesis typically involves the nucleophilic addition of Grignard reagents (such as phenylmagnesium bromide[3]) to Weinreb amides[1], or non-selective Friedel-Crafts acylations, crude reaction mixtures are often burdened with unreacted starting materials, metal salts, and regioisomeric byproducts. This guide provides field-validated, self-contained protocols designed to achieve >99% purity.
Impurity Profiling & Causality (The "Why")
To purify 3-BP effectively, one must exploit the physicochemical deltas between the target product and its synthetic byproducts. Understanding the causality behind why these impurities form dictates the purification strategy:
-
Inorganic Salts: Magnesium or zinc complexes generated from Grignard reagents or Lewis acid catalysts. If not properly quenched, these form gelatinous emulsions that trap the product.
-
Neutral Organics: Biphenyl (a homocoupling byproduct of phenylmagnesium bromide[3]) and unreacted Weinreb amides (e.g., tert-butyl 3-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate[2]). These lack the basicity of the final piperidine product.
-
Over-addition Products: Tertiary alcohols formed if the tetrahedral intermediate of the Weinreb-Nahm synthesis collapses prematurely[1] before the aqueous quench.
Quantitative Impurity Tracking Data
| Impurity Class | Origin / Cause | Key Physicochemical Difference | Recommended Purification Strategy |
| Inorganic Salts | Quench of Grignard/Lewis Acids | Highly polar, water-soluble | Aqueous wash / Chelation (Rochelle's Salt) |
| Biphenyl / Homocoupled Arenes | Phenylmagnesium bromide homocoupling[3] | Neutral, highly lipophilic | Acid-base extraction (remains in organic phase) |
| Unreacted Weinreb Amide | Incomplete Grignard addition[2] | Neutral/weakly basic, lipophilic | Acid-base extraction / Column Chromatography |
| Tertiary Alcohols | Over-addition of Grignard reagent | Strong hydrogen bond donor | Normal-phase Silica Gel Chromatography |
| Regioisomers (2- or 4-BP) | Non-selective Friedel-Crafts routes | Identical mass, distinct crystal lattice packing | Selective Recrystallization (HCl salt)[4] |
Standard Operating Procedures (The "How")
Protocol A: Orthogonal Acid-Base Extraction (Free Base Isolation)
Objective: Isolate 3-BP from neutral organic impurities and metal salts.
-
Aqueous Quench: Terminate the reaction by pouring the mixture into ice-cold saturated aqueous NH4Cl .
-
Causality: The mild acidity neutralizes unreacted phenylmagnesium bromide[3] without fully protonating the newly formed 3-BP to the point of premature water solubility.
-
-
Primary Extraction: Extract with diethyl ether or ethyl acetate[5]. Discard the aqueous layer containing the bulk of the magnesium salts.
-
Acidic Shift (The Trap): Wash the organic layer with 1.0 M HCl.
-
Causality: The secondary amine of unprotected 3-BP (pKa ~9.5) protonates, forming a highly water-soluble ammonium salt[5]. Neutral impurities (biphenyl, unreacted amides) remain trapped in the organic layer, which is subsequently discarded.
-
Self-Validation Check: Spot the aqueous layer on pH paper; it must read pH < 2 to guarantee complete protonation of the amine.
-
-
Basification & Recovery: Cool the aqueous layer to 0°C and adjust to pH 12 using 2.0 M NaOH.
-
Causality: High pH completely deprotonates the amine, restoring the lipophilic free base.
-
Self-Validation Check: The solution will visibly turn cloudy as the water-insoluble free base precipitates. Extract with dichloromethane (DCM), dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the enriched 3-BP free base.
-
Protocol B: Hydrochloride Salt Crystallization
Objective: Achieve >99% optical and chemical purity by exploiting crystal lattice thermodynamics.
-
Dissolution: Dissolve the enriched 3-BP free base in a minimal volume of absolute ethanol.
-
Salt Formation: Slowly add a stoichiometric amount of anhydrous HCl in 1,4-dioxane at 0°C.
-
Anti-Solvent Addition: Dropwise, add diethyl ether until the solution becomes slightly turbid. Heat gently to clarify, then allow the solution to cool undisturbed to room temperature.
-
Causality: The anti-solvent lowers the overall dielectric constant of the medium, selectively crashing out the thermodynamically stable 3-BP HCl crystal lattice while leaving structurally mismatched impurities (like regioisomers) in the mother liquor.
-
Self-Validation Check: The persistence of fine turbidity that does not immediately redissolve upon swirling confirms the thermodynamic saturation point has been reached.
-
-
Isolation: Filter the crystals under a vacuum, wash with cold diethyl ether, and dry under a high vacuum.
Workflow Visualization
Downstream processing workflow for 3-Benzoylpiperidine purification.
Troubleshooting & FAQs
Q: My Grignard reaction yielded a thick, unfilterable emulsion during the aqueous quench. How do I break it? A: Emulsions in this context are typically caused by insoluble magnesium hydroxide complexes. Causality: If the pH during the quench rises too high, Mg(OH)2 precipitates as a gelatinous solid. Solution: Add a saturated aqueous solution of Rochelle salt (potassium sodium tartrate). The tartrate ions act as bidentate ligands, strongly chelating the magnesium ions, dissolving the precipitate, and yielding two distinct, easily separable phases.
Q: During the synthesis of Boc-protected 3-BP[2], I am seeing significant amounts of the tertiary alcohol over-addition product. How do I remove it? A: The Weinreb amide intermediate is designed to stabilize the tetrahedral intermediate and prevent over-addition[1]. However, excess phenylmagnesium bromide[3] or elevated temperatures can cause this intermediate to collapse prematurely. Solution: Because the tertiary alcohol is a strong hydrogen bond donor, it interacts much more strongly with the stationary phase in normal-phase chromatography than the desired ketone. Purify via flash column chromatography using a Hexanes/Ethyl Acetate gradient; the sterically hindered ketone will elute significantly earlier than the alcohol byproduct.
Q: When attempting to crystallize 3-benzoylpiperidine hydrochloride[4], the product "oils out" instead of forming crystals. What is the mechanistic cause and remedy? A: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates above its melting point in the solvent mixture, often because the solvent system is too non-polar to solvate the intermediate pre-nucleation clusters. Causality: Rapid addition of the anti-solvent (ether) forces the salt out of solution kinetically, before the ordered crystal lattice can form. Solution: Re-dissolve the oil by heating the mixture and adding a few drops of ethanol. Seed the solution with a pure crystal of 3-benzoylpiperidine hydrochloride[4] and cool very slowly (e.g., in an insulated Dewar flask) to favor thermodynamic crystal nucleation over kinetic phase separation.
References
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2006042150A1 - Diaminoalkane aspartic protease inhibitors - Google Patents [patents.google.com]
- 3. Cas 100-58-3,PHENYLMAGNESIUM BROMIDE | lookchem [lookchem.com]
- 4. eMolecules 3-Benzoylpiperidine hydrochloride | Combi-Blocks | 5562-52-7 | Fisher Scientific [fishersci.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
Troubleshooting racemization during Phenyl(piperidin-3-yl)methanone processing
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of phenyl(piperidin-3-yl)methanone (also known as 3-benzoylpiperidine).
The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry[1], but processing its chiral variants presents a significant synthetic challenge. The C3 position of the piperidine ring is directly adjacent to the benzoyl carbonyl group. This proximity renders the α -proton highly acidic. Under both basic and acidic conditions, this proton can be abstracted to form a planar, achiral enol or enolate intermediate. Upon reprotonation, stereochemical information is lost, resulting in racemization [2].
Below is a comprehensive troubleshooting guide, structured to explain the causality behind these failures and provide self-validating protocols to preserve enantiomeric excess (ee%).
Mechanistic Pathway of Racemization
To prevent racemization, we must first understand the kinetic pathways that cause it. The abstraction of the C3 proton is the rate-determining step. Once the planar enolate forms, reprotonation occurs from either face with equal probability.
Mechanistic pathway of phenyl(piperidin-3-yl)methanone racemization via an achiral enol intermediate.
Frequently Asked Questions (FAQs)
Q1: Why does my enantiomeric excess (ee) drop from >99% to 60% during the free-basing of the diastereomeric tartrate salt? A1: This is a classic case of base-catalyzed enolization. When liberating the free base from a resolving agent (like tartaric acid) using strong aqueous bases (e.g., 1M NaOH) at room temperature, the high local concentration of hydroxide ions rapidly deprotonates the C3 position [3]. Solution: Shift to a biphasic system using a mild base (e.g., 5% NaHCO3 ) at 0 °C. The biphasic system ensures the free base is immediately extracted into the organic layer, physically separating it from the basic aqueous environment.
Q2: Can silica gel chromatography cause racemization of my N-protected 3-benzoylpiperidine? A2: Yes. Standard silica gel contains acidic silanol groups (pKa ~ 4.5 - 5.5). Prolonged residence time on the column can trigger acid-catalyzed enolization, especially for electron-rich derivatives [4]. Solution: Use amine-functionalized silica gel, or pre-treat standard silica with 1% triethylamine (TEA). However, ensure the TEA is completely flushed before loading, as residual concentrated amine can trigger the base-catalyzed pathway.
Q3: I am removing an N-Boc protecting group. Why is TFA causing racemization? A3: Trifluoroacetic acid (TFA) is a strong acid that can protonate the benzoyl carbonyl oxygen. This protonation dramatically increases the electrophilicity of the carbonyl carbon, which in turn increases the acidity of the adjacent C3 α -proton, facilitating enolization. Solution: Switch to anhydrous 4M HCl in 1,4-dioxane at 0 °C. The lower dielectric constant of dioxane and strict temperature control suppress the enolization rate.
Quantitative Troubleshooting Matrix
The following table summarizes the causal factors of racemization during common processing steps and compares conventional methods against optimized, field-proven conditions.
| Processing Step | Conventional Condition | Optimized Condition | Typical ee% Retention | Causal Factor Mitigated |
| Salt Free-basing | 1M NaOH, RT, 1h | 5% NaHCO3 , 0 °C, Biphasic (DCM/ H2O ) | >99% | Base-catalyzed enolization |
| N-Boc Deprotection | TFA/DCM (1:1), RT, 2h | 4M HCl in Dioxane, 0 °C, 30 min | 95–98% | Acid-catalyzed enolization |
| Solvent Evaporation | Rotary evaporation at 50 °C | Rotary evaporation at <25 °C | >99% | Thermal acceleration of proton exchange |
| Chromatography | Standard Silica Gel | Amine-functionalized Silica | ~98% | Acidic silanol-catalyzed enolization |
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . By incorporating strict temperature controls and immediate analytical checkpoints, you can isolate variables and confirm chiral stability at each step.
Protocol A: Mild Biphasic Free-Basing of Chiral Salts
Objective: Liberate the chiral free base from a tartrate or mandelate salt without inducing base-catalyzed enolization.
-
Preparation: Suspend 1.0 equivalent of the enantiopure phenyl(piperidin-3-yl)methanone salt in a 1:1 mixture of anhydrous dichloromethane (DCM) and distilled water (10 mL/gram of salt).
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C.
-
Base Addition: Place a 5% w/v aqueous solution of NaHCO3 in an addition funnel. Add the solution dropwise over 15 minutes while maintaining vigorous stirring (>800 rpm). Causality note: Vigorous stirring maximizes the interfacial surface area, ensuring the liberated free base is instantly partitioned into the protective DCM layer.
-
Separation: Immediately transfer the biphasic mixture to a pre-cooled separatory funnel. Isolate the organic (bottom) layer. Extract the aqueous layer once more with cold DCM.
-
Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4 . Filter and concentrate under reduced pressure using a water bath set strictly below 25 °C .
-
Self-Validation Checkpoint: Dissolve a 1 mg sample of the resulting residue in 1 mL of Hexane/Isopropanol (90:10). Inject into a Chiral HPLC (e.g., Chiralpak AD-H column) to verify that the ee% matches the pre-processing value.
Protocol B: Enantioselective N-Boc Deprotection
Objective: Remove the tert-butyloxycarbonyl group while suppressing acid-catalyzed enolization.
-
Dissolution: Dissolve the N-Boc-phenyl(piperidin-3-yl)methanone (1.0 eq) in anhydrous 1,4-dioxane to achieve a 0.1 M concentration.
-
Thermal Control: Cool the solution to 0 °C using an ice bath.
-
Acid Introduction: Slowly add 3.0 equivalents of a commercially prepared 4M HCl in dioxane solution.
-
Monitoring: Stir at 0 °C for 30–45 minutes. Monitor the disappearance of the starting material via TLC or LC-MS. Do not allow the reaction to warm to room temperature.
-
Quenching/Evaporation: Once complete, immediately remove the volatiles under high vacuum at 20 °C. Prolonged exposure to the acidic environment, even as the solvent evaporates, is a primary driver of chiral degradation [4].
-
Self-Validation Checkpoint: Take a micro-aliquot of the resulting hydrochloride salt, neutralize it rapidly in a cold biphasic NaHCO3 /DCM mixture (as per Protocol A), and run chiral HPLC to confirm stereochemical integrity.
References
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available at:[Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
Chiral discrimination during crystallization. ResearchGate (Hite et al., 1973). Available at:[Link]
Solving solubility issues of 3-Benzoylpiperidine salts in water
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering aqueous solubility challenges with 3-Benzoylpiperidine and its salt forms. The core of this molecule, while containing a basic nitrogen atom on the piperidine ring suitable for salt formation, also possesses a large, hydrophobic benzoyl group. This duality often leads to complex solubility behavior that can hinder experimental progress and formulation development.
This center is designed to be a dynamic resource. We will first explore the fundamental principles governing the solubility of this compound and then move to a structured, question-and-answer-based troubleshooting guide.
Part 1: Understanding the Core Problem
3-Benzoylpiperidine is a weak base. The piperidine nitrogen can be protonated to form a salt (e.g., hydrochloride, phosphate), which is generally more water-soluble than the free base. However, the large, non-polar benzoyl group significantly contributes to the molecule's hydrophobicity, limiting the solubility even in salt forms. Many active pharmaceutical ingredients (APIs) with low solubility are classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1] Addressing these solubility limitations early is critical for successful development.[1]
The solubility of a 3-Benzoylpiperidine salt is not a fixed value; it is a dynamic equilibrium influenced by several factors, most notably pH. Understanding and controlling these factors is the key to resolving solubility issues.
Part 2: Troubleshooting Guide & FAQs
This section is structured to address common questions and issues encountered in the laboratory.
Initial Troubleshooting Flowchart
Before diving into detailed FAQs, use this flowchart to guide your initial troubleshooting steps.
Caption: Initial troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Question 1: My 3-Benzoylpiperidine HCl salt won't fully dissolve in water, even at low concentrations. What's the first thing I should check?
Answer: The first and most critical step is to confirm the identity and purity of your material. Salt formation may be incomplete, or the material could be a different salt form or polymorph than expected.
-
Causality: The solid-state properties of an API dramatically affect its solubility.[2] An incorrect or impure salt will not exhibit its expected physicochemical properties. For example, if your intended hydrochloride salt contains a significant portion of the less soluble free base, you will observe lower-than-expected solubility.
-
Recommended Actions:
-
Verify Salt Identity: Use techniques like Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular structure and the presence of the counter-ion.
-
Assess Purity: Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound.
-
Check Crystallinity: Use X-ray Powder Diffraction (XRPD) to determine if the material is crystalline or amorphous. Different crystalline forms (polymorphs) of the same salt can have different solubilities.
-
Question 2: How does pH affect the solubility of my 3-Benzoylpiperidine salt, and how can I use this to my advantage?
Answer: As a salt of a weak base, 3-Benzoylpiperidine's solubility is highly dependent on pH. In acidic conditions (low pH), the equilibrium favors the protonated (charged) piperidine ring, which is more soluble. As the pH increases towards and beyond the pKa of the piperidine nitrogen, the compound deprotonates to the less soluble free base form, causing it to precipitate.
-
Causality (The Henderson-Hasselbalch Relationship): The relationship between pH, pKa, and the ratio of the ionized (salt) to unionized (free base) forms of a drug is described by the Henderson-Hasselbalch equation.[3][4][5] For a weak base like 3-Benzoylpiperidine, maximum solubility is achieved at a pH at least 2-3 units below its pKa.[6]
-
Recommended Actions:
-
Determine the pH-Solubility Profile: Experimentally measure the equilibrium solubility of your salt across a range of pH values (e.g., from pH 2 to 10) using the shake-flask method (see Protocol 1). This profile is essential for all further development.[7][8]
-
Select an Optimal Buffer: For your experiments, use a buffer system that maintains the pH in the acidic range where the compound is most soluble and stable.
-
Caption: Relationship between pH, pKa, and solubility for a weak base.
Question 3: Adjusting the pH isn't enough to reach my target concentration. What is the next logical step?
Answer: If pH manipulation alone is insufficient, the next step is to modify the solvent itself by using cosolvents, surfactants, or cyclodextrins.
-
Option A: Cosolvents
-
Causality: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[9][10] This makes the aqueous environment more favorable for the hydrophobic benzoyl group, thereby increasing solubility.[11]
-
Common Examples: Propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG 400), ethanol, and glycerin.[9]
-
Considerations: Cosolvents can sometimes impact stability or have biological effects in downstream assays. Always run appropriate vehicle controls.
-
-
Option B: Surfactants
-
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles.[12] These micelles have a hydrophobic core and a hydrophilic exterior.[13] The hydrophobic benzoyl group of your compound can partition into the micellar core, effectively increasing the total amount of drug that can be dissolved in the aqueous phase.[14]
-
Common Examples: Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS), Cremophor® EL.
-
Considerations: The choice of surfactant (non-ionic vs. ionic) can be important. Non-ionic surfactants are often better solubilizing agents for hydrophobic drugs due to their lower CMC values.[13]
-
-
Option C: Cyclodextrins
-
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15] They can form "inclusion complexes" where the hydrophobic part of a drug molecule (the "guest") fits inside the cyclodextrin's cavity (the "host").[16][17] This complex is water-soluble, effectively masking the drug's hydrophobicity and increasing its apparent solubility.[15]
-
Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). Modified cyclodextrins like these are generally preferred in pharmaceuticals due to their higher solubility and better safety profiles compared to natural cyclodextrins.[18]
-
Question 4: I have tried different buffers and cosolvents, but the solubility is still poor and inconsistent. Could the salt form itself be the problem?
Answer: Absolutely. The choice of counter-ion has a profound effect on the salt's solid-state properties, including its crystal lattice energy, hygroscopicity, stability, and, most importantly, its solubility.[19][20] The common hydrochloride salt is not always the optimal choice.[2]
-
Causality: A salt's solubility is a balance between the energy required to break its crystal lattice and the energy released when its ions are hydrated. Different counter-ions lead to different crystal packing and hydration energies, resulting in widely varying solubilities.[21]
-
Recommended Action: Salt Screening: A systematic salt screening study is a cornerstone of early-stage drug development.[22] This involves reacting the 3-Benzoylpiperidine free base with a variety of pharmaceutically acceptable acids to form different salts and then characterizing their properties.
-
Goal: To identify a salt form that provides the optimal balance of solubility, stability, crystallinity, and manufacturability.[23] A key principle is that for a stable salt to form, the pKa difference between the base (3-Benzoylpiperidine) and the acid (counter-ion) should be at least 2-3 units.[23]
| Common Counter-ion (Acid) | Typical Properties & Considerations |
| Chloride (HCl) | Small, high charge density. Often forms stable, crystalline salts but can be hygroscopic. The most common choice.[2] |
| Sulfate (H₂SO₄) | Can form both salts and bisulfates. Often yields dense, stable crystals. |
| Phosphate (H₃PO₄) | Can form multiple salt species. Often highly water-soluble and can act as a buffer. |
| Mesylate (Methanesulfonic acid) | Organic anion. Often produces highly soluble, stable, non-hygroscopic crystalline salts. |
| Tosylate (p-Toluenesulfonic acid) | Larger organic anion. Can improve crystallinity and handling properties. |
| Maleate (Maleic acid) | Dicarboxylic acid. Can form highly soluble salts but may have reactivity or toxicity concerns. |
Part 3: Key Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on standard pharmacopeial methods for determining the thermodynamic equilibrium solubility of a compound.[8][24]
-
Preparation: Prepare a series of buffers at desired pH values (e.g., pH 2, 4, 6, 7.4, 9, 10).
-
Addition of Compound: Add an excess amount of the 3-Benzoylpiperidine salt to a known volume of each buffer in a sealed vial. "Excess" means that solid material should still be visible after equilibration.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[25]
-
Phase Separation: Allow the vials to stand undisturbed for a short period. Then, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the undissolved solid.
-
Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
-
Analysis: The measured concentration is the equilibrium solubility at that specific pH and temperature. Plot solubility (mg/mL or mM) versus pH to generate the pH-solubility profile.
Protocol 2: Small-Scale Cosolvent Screening
-
Stock Solution: Prepare a concentrated stock solution of your 3-Benzoylpiperidine salt in a suitable organic solvent where it is freely soluble (e.g., DMSO or Methanol).
-
Solvent Systems: In a 96-well plate or small vials, prepare various aqueous buffer/cosolvent mixtures. For example, for a 10% cosolvent system, mix 900 µL of your chosen aqueous buffer with 100 µL of the cosolvent (e.g., PEG 400). Create a matrix of different cosolvents at various percentages (e.g., 5%, 10%, 20%).
-
Spiking: Add a small, fixed volume of your concentrated stock solution to each solvent system (e.g., add 2 µL of a 100 mM DMSO stock to 198 µL of the test system). This is a kinetic solubility assessment but is useful for rapid screening.
-
Observation: Mix and observe immediately and after a set time (e.g., 2 hours, 24 hours) for any precipitation.
-
Quantification (Optional): For promising systems without precipitation, the concentration can be quantified by HPLC to determine the apparent solubility.
References
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed
- Cosolvent. Wikipedia
- Micellar solubiliz
- cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Screening and Formulating Drugs as Salts to Improve API Performance. Technology Networks
- Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubiliz
- Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed
- Cosolvent and Complex
- A recent overview of surfactant–drug interactions and their importance. RSC Publishing
- Full article: Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online
- API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press
- Cosolvent – Knowledge and References. Taylor & Francis Online
- Salt Screening. Charles River
- How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations.
- PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. IPSF
- Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients
- CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH
- Aqueous Solubility: Simple Predictive Methods (In Silico, in Vitro and Bio-Relevant Approaches). PubMed
- Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed
- The impact of the counterion in the performance of ionic hydrotropes.
- CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?. YouTube
- ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics
- <1236> Solubility Measurements. USP-NF
- Co-solvents. MedchemExpress.com
- USP 1236 Solubility Measurements Guide. Scribd
- Exp.
- Description and Solubility. USP
- Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Unknown Source
- <1236> Solubility Measurements. USP-NF
- Impact of counterion on the chemical stability of crystalline salts of procaine. PubMed
- The Effects of Counter-Ions on Peptide Structure, Activity, and Applic
- ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. FDACell
- Solving solubility issues in modern APIs. TAPI
- Description and Solubility Tests as per USP Section 5.30 and EP General Notices. YouTube
- Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes
- Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropri
- ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA)
- Henderson-Hasselbalch equation – An ABC of PK/PD.
- Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. European Medicines Agency (EMA)
- Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. European Medicines Agency (EMA)
- Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI
- API Solubility and Dissolution Enhancement Via Formul
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs
- Understanding (R)
- 1-[3-(Benzoylamino)benzoyl]piperidine-3-carboxylic acid. PubChem
- 3-Benzylpiperidine. PubChem
- Benzoylpiperidine. PubChem
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- 25. scribd.com [scribd.com]
Minimizing side reactions in the acylation of piperidine derivatives
Welcome to the Technical Support Center for Piperidine Derivatization. As a Senior Application Scientist, I frequently encounter workflows compromised by poor yields, loss of stereocenter integrity, or unexpected side products during the acylation of piperidine scaffolds.
Acylating a secondary amine like piperidine might seem like textbook chemistry, but introducing hydroxyl groups (piperidinols), chiral centers, or bulky substituents fundamentally alters the reaction's energy landscape. This guide deconstructs the causality behind these side reactions and provides self-validating protocols to ensure your syntheses are robust and reproducible.
Diagnostic Workflow for Piperidine Acylation
Before diving into specific protocols, use the logic tree below to diagnose the root cause of your acylation side reactions.
Diagnostic workflow for resolving common piperidine acylation side reactions.
Frequently Asked Questions & Mechanistic Troubleshooting
FAQ 1: How do I control N- vs. O-acylation selectivity in piperidinols?
Symptom: When acylating 4-piperidinol or 3-piperidinol, LC-MS or NMR shows a frustrating mixture of N-acylated, O-acylated, and N,O-diacylated products. Causality: Both the secondary amine and the hydroxyl group are nucleophilic. While the amine is inherently more nucleophilic due to its lower electronegativity, the use of excess acylating agent or strong bases (like pyridine or DMAP) can catalyze O-acylation by forming a highly reactive acylpyridinium or acetyl ammonium intermediate that 1[1]. Solution: To achieve strict N-acylation, utilize biphasic Schotten-Baumann conditions. In biphasic systems (e.g., Toluene/50% NaOH), the amine is deprotonated at the aqueous interface, reacting rapidly with the organic-soluble acylating agent, while the 2[2].
Table 1: Effect of Conditions on N- vs O-Acylation of 4-Piperidinol
| Acylating Agent | Base / Solvent | Temp (°C) | N-Acyl : O-Acyl Ratio | Yield (%) |
| Acetyl Chloride (1.1 eq) | Pyridine / DCM | 25 | 60 : 40 | 85 |
| Acetic Anhydride (1.0 eq) | Et₃N / THF | 0 | 85 : 15 | 90 |
| Acetyl Chloride (1.0 eq) | 50% NaOH(aq) / Toluene | 0 | >99 : 1 | 94 |
Self-Validating Protocol: Highly Selective N-Acylation of 4-Piperidinol
-
Preparation: Dissolve 4-piperidinol (10.0 mmol) in a biphasic mixture of toluene (20 mL) and 50% aqueous NaOH (10 mL).
-
Phase Transfer (Optional): Add a catalytic amount (0.1 mmol) of tetrabutylammonium bromide (TBAB) to enhance interfacial transfer.
-
Cooling: Cool the vigorously stirring mixture to 0 °C in an ice bath to suppress thermal O-acylation pathways.
-
Acylation: Dissolve the acyl chloride (10.0 mmol) in toluene (5 mL) and add it dropwise over 30 minutes via an addition funnel.
-
Validation Check: Monitor by TLC (Ninhydrin stain). The starting amine should disappear, and a single UV-active/Ninhydrin-negative spot should form. If the spot is Ninhydrin-positive, the amine is unreacted.
-
Workup: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
FAQ 2: Why am I observing racemization during the coupling of chiral piperidine acids?
Symptom: Coupling a chiral piperidine-carboxylic acid (e.g., N-Boc-piperidine-2-carboxylic acid) with an amine results in significant epimerization at the C2 position. Causality: Activation of N-protected piperidine acids often leads to the formation of a 5(4H)-oxazolone intermediate. Because the activated carbonyl is highly electron-withdrawing, the alpha-proton becomes highly acidic. In the presence of strong bases (like Et₃N) or excess heat, this proton is abstracted, forming an enolate that 3[3]. Solution: Switch to a coupling reagent that forms a highly reactive but sterically stable intermediate, such as HATU combined with HOAt. Use a weaker, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) and maintain cryogenic conditions during the activation phase[3].
Self-Validating Protocol: Racemization-Free Amide Coupling
-
Activation: Dissolve the N-protected chiral piperidine acid (1.0 eq) in anhydrous DMF (0.1 M). Cool strictly to 0 °C under an inert atmosphere.
-
Reagent Addition: Add HATU (1.05 eq) and HOAt (1.05 eq). Note: HOAt accelerates the reaction and acts as a "sink" to suppress oxazolone formation.
-
Base Addition: Add DIPEA (2.0 eq) dropwise. Stir for exactly 5 minutes at 0 °C to form the active ester.
-
Coupling: Add the amine component (1.1 eq). Keep the reaction at 0 °C for 2 hours, then allow it to slowly warm to room temperature.
-
Validation Check: Run Chiral HPLC of the crude mixture. It should confirm an enantiomeric excess (ee) of >98%. Self-Correction: If ee drops, ensure the base was strictly added after the coupling reagents to prevent premature enolization.
FAQ 3: How do I overcome low conversion in sterically hindered piperidines?
Symptom: Acylating 2,2,6,6-tetramethylpiperidine (TMP) or similar highly substituted derivatives yields <20% product even after 24 hours of reflux. Causality: The bulky methyl groups create severe steric clash, preventing the incoming acylating agent from reaching the nitrogen lone pair and hindering the formation of the necessary tetrahedral intermediate. Standard anhydrides or mild coupling agents are 4[4] to overcome this activation energy barrier. Solution: Use a highly reactive acyl chloride paired with a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP). DMAP forms an ultra-reactive acylpyridinium salt that is more susceptible to attack by hindered amines. If thermal conditions fail, microwave irradiation can provide the necessary localized activation energy[4].
Self-Validating Protocol: Acylation of Hindered Amines
-
Setup: In a flame-dried Schlenk flask under nitrogen, dissolve the hindered piperidine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.
-
Base: Add Et₃N (2.0 eq) to act strictly as an acid scavenger (not a nucleophilic catalyst).
-
Acylation: Cool to 0 °C and add the acyl chloride (1.5 eq) dropwise.
-
Heating: If no conversion is observed by TLC after 1 hour at room temperature, transfer the mixture to a microwave vial and heat at 80 °C for 30 minutes.
-
Validation Check: Quench a small aliquot of the reaction mixture in methanol. If the methyl ester forms (detectable by LC-MS), the acyl chloride is still active, but the amine is unreactive—indicating the need for higher temperatures or a stronger Lewis acid catalyst.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- Title: Avoiding racemization during the synthesis of chiral piperidine acids Source: BenchChem URL
- Title: Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines Source: BenchChem URL
Sources
- 1. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Benzoylpiperidine Thermal Stability & Reaction Optimization
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the thermodynamic and kinetic challenges of benzoylpiperidine synthesis. The benzoylpiperidine fragment is a privileged structural motif in medicinal chemistry, frequently utilized in the development of monoacylglycerol lipase (MAGL) inhibitors, neuroprotective agents, and other therapeutics[1].
However, synthesizing and handling these compounds requires precise temperature control. Poor thermal management can lead to epimerization, C-N bond cleavage, and oxidative degradation. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to optimize your reaction temperatures.
Part 1: Mechanistic Insights & FAQs
Q1: Why is temperature control critical during the synthesis of benzoylpiperidine derivatives? A: Temperature plays a dual role in amide coupling. While elevated temperatures accelerate the nucleophilic attack of the piperidine nitrogen on the activated acyl species, they also exponentially increase the kinetic rate of side reactions. The piperidine nitrogen is a relatively strong, non-aromatic base (pKa ~11.1). If the reaction temperature is not carefully controlled, the combination of basicity and heat can lead to the thermal degradation of the piperidine ring or induce epimerization if chiral centers are present adjacent to the newly formed amide bond[2].
Q2: What are the primary thermal degradation pathways for piperidine amides? A: At elevated temperatures (typically >100 °C in batch reactors), piperidine derivatives undergo thermal degradation primarily through SN2-type ring-opening reactions and C-N bond cleavage. Furthermore, in the presence of oxidizing agents or transition metals, the piperidine ring becomes highly susceptible to oxidation, leading to the formation of fragmented alkanes, aldehydes, or unwanted secondary amides[3].
Q3: How does Continuous Flow Chemistry solve the high-temperature degradation issue? A: Batch reactions at high temperatures expose the product to prolonged thermal stress (hours). Continuous flow chemistry allows you to operate at micro-reactor temperatures well above the solvent's boiling point (e.g., 125 °C) but with extremely short residence times (seconds to minutes). This creates a kinetic bypass: the desired amide bond forms instantly, and the product is cooled before thermal degradation pathways can initiate[4].
Part 2: Troubleshooting Guide
Issue 1: Low Yield and Incomplete Conversion at Room Temperature
-
Root Cause: The secondary amine of piperidine is sterically hindered, which slows down the nucleophilic attack on less reactive carboxylic acids.
-
Causality & Solution: Do not arbitrarily increase the batch temperature, as this risks epimerization. Instead, utilize highly efficient phosphonium or uronium coupling reagents (e.g., HATU) with DIPEA. Start the activation at 0 °C to stabilize the active ester, then allow it to warm to 20–25 °C[2].
Issue 2: Product Degradation and Darkening of Reaction Mixture (>80 °C)
-
Root Cause: Prolonged exposure to heat in batch reactors causes thermal degradation and oxidation of the piperidine moiety.
-
Causality & Solution: If steric hindrance mandates high heat for conversion, transition to segmented continuous flow synthesis. Set the flow reactor to 125 °C with a residence time of <90 seconds, followed by an immediate quench[4].
Issue 3: Epimerization of Chiral Piperidine Intermediates
-
Root Cause: High temperatures in the presence of a base (like unreacted piperidine or DIPEA) promote the enolization of the activated carboxylic acid intermediate.
-
Causality & Solution: Strictly maintain the reaction temperature at 0 °C during the amine addition phase. Add the amine immediately after the carboxylic acid activation step to ensure the activated intermediate is consumed before enolization can occur[2].
Part 3: Quantitative Data & Visualizations
Table 1: Effect of Reaction Temperature on Benzoylpiperidine Yield and Stability
| Reaction Modality | Temperature Profile | Residence / Reaction Time | Expected Yield | Degradation / Epimerization Risk |
| Standard Batch | 0 °C → 25 °C | 12–16 hours | 75–85% | Low (<1% epimerization) |
| Heated Batch | 80 °C | 4–6 hours | 45–60% | High (C-N cleavage, oxidation) |
| Reflux Batch | >110 °C | 2 hours | <30% | Severe (Ring opening) |
| Continuous Flow | 125 °C | 90 seconds | 92–99% | None detected (Kinetic bypass) |
Pathway and Decision Workflows
Reaction pathways of benzoylpiperidine formation and thermal degradation.
Decision tree for optimizing benzoylpiperidine synthesis temperature.
Part 4: Self-Validating Experimental Protocols
Protocol A: Low-Temperature Batch Synthesis (Minimizing Epimerization)
This protocol relies on precise thermal management to prevent the degradation of sensitive piperidine intermediates[2].
-
Preparation: Dissolve the benzoic acid derivative (1.0 eq) in anhydrous DMF or DCM (0.1–0.5 M) under an inert Argon atmosphere.
-
Activation: Cool the reactor to exactly 0 °C using an ice-water bath. Add HATU (1.1 eq) followed by DIPEA (2.5 eq). Stir for 5–10 minutes.
-
Self-Validation Checkpoint: A distinct color change (often to pale yellow) indicates the successful formation of the active HOAt ester.
-
-
Amine Addition: Slowly add the piperidine derivative (1.0–1.2 eq) dropwise to prevent localized exothermic spikes that could trigger C-N cleavage.
-
Propagation: Allow the reaction to gradually warm to room temperature (20–25 °C) and stir for 2–16 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. The mass of the activated ester should deplete proportionately as the product mass emerges. If epimer peaks appear, the warming phase was too rapid.
-
-
Workup: Dilute with EtOAc, wash sequentially with 5% aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Protocol B: High-Temperature Continuous Flow Synthesis (For Sterically Hindered Substrates)
This protocol utilizes flow chemistry to bypass thermal degradation kinetics, allowing for high-temperature coupling without product loss[4].
-
System Priming: Prime the continuous flow reactor tubing (e.g., PFA or stainless steel, 16 mL volume) with anhydrous THF.
-
Reagent Preparation: Prepare Solution A (0.3 M benzoic acid + 0.3 M piperidine in THF) and Solution B (coupling activator in THF).
-
Flow Parameters: Set the reactor heating zone to 125 °C. Set the HPLC pumps to a combined flow rate (e.g., 8 mL/min) that achieves a strict residence time of exactly 90 seconds.
-
Execution: Pump Solutions A and B through a T-mixer directly into the heated reactor zone.
-
Quenching: Direct the reactor out-flow immediately into a cooling loop (0 °C) containing a quenching solution (e.g., aqueous HCl or NaHCO₃) to instantly halt any thermal degradation kinetics.
-
Self-Validation Checkpoint: Inline IR or UV-Vis spectroscopy should confirm the rapid emergence of the amide bond (C=O stretch ~1650 cm⁻¹) with an absence of degradation byproducts.
-
Sources
Technical Support Center: Recrystallization of Phenyl(piperidin-3-yl)methanone
Last Updated: March 11, 2026
This guide provides a comprehensive, experience-driven framework for selecting an optimal recrystallization solvent and troubleshooting common issues encountered during the purification of Phenyl(piperidin-3-yl)methanone and its salts. It is designed for researchers, medicinal chemists, and process development professionals aiming to achieve high purity for this critical building block.
Part 1: Foundational Principles & Compound-Specific Considerations
This section addresses the fundamental theory behind solvent selection and the specific chemical properties of Phenyl(piperidin-3-yl)methanone that influence its behavior.
FAQ: What are the characteristics of an ideal recrystallization solvent?
The primary goal of recrystallization is to exploit differences in solubility to separate a target compound from its impurities.[1][2] An ideal solvent system should meet several key criteria:
-
High-Temperature Coefficient of Solubility: The solvent must dissolve the compound readily at or near its boiling point but poorly at low temperatures (e.g., room temperature or 0-4 °C).[1] This differential is the driving force for crystallization upon cooling.
-
Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or almost completely insoluble in the hot solvent (allowing for removal via hot filtration).[3]
-
Chemical Inertness: The solvent must not react with the compound being purified.[1][3]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[1][4]
-
Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent the substance from "oiling out" instead of crystallizing.[4]
The relationship between temperature and solubility for an ideal solvent is depicted below.
Caption: Ideal solvent: low solubility at low temperature, high solubility at high temperature.
FAQ: What specific properties of Phenyl(piperidin-3-yl)methanone must I consider?
Understanding the molecule's structure is paramount. It exists in two common forms: the free base and the hydrochloride (HCl) salt. Their properties, and therefore their ideal solvent systems, are significantly different.
| Property | Phenyl(piperidin-3-yl)methanone (Free Base) | Phenyl(piperidin-3-yl)methanone HCl (Salt) |
| CAS Number | 4842-87-9[5] | 5562-52-7[6][7] |
| Molecular Weight | 189.25 g/mol [5] | 225.71 g/mol [6] |
| Structure | Contains a basic secondary amine (piperidine) and a moderately polar ketone. Overall, it has both non-polar (benzene ring) and polar (amine, ketone) character. | The piperidine nitrogen is protonated (R₃NH⁺Cl⁻), making the molecule a polar, ionic salt. |
| Predicted Melting Point | ~92 °C[8] | Significantly higher than the free base; salts of similar structures melt >200 °C.[9] |
| Expected Solubility | More soluble in less polar to moderately polar organic solvents (e.g., Toluene, Ethyl Acetate, Dichloromethane). Low solubility in water. | More soluble in polar, protic solvents like alcohols (Methanol, Ethanol) and water. Low solubility in non-polar solvents (e.g., Heptane, Toluene). |
Key Takeaway: Always confirm if you are working with the free base or a salt. This is the single most important factor in your initial solvent selection.
Part 2: Experimental Workflow & Solvent Screening
A systematic, small-scale approach is the most efficient method for identifying a suitable solvent or solvent system.
Workflow: How do I perform a systematic solvent screen?
This protocol outlines a method for rapidly testing a range of solvents using a small quantity of your crude material.
Objective: To identify a solvent that dissolves the compound when hot but not when cold.
Procedure:
-
Preparation: Place ~20-30 mg of your crude Phenyl(piperidin-3-yl)methanone into several small test tubes.
-
Room Temp Test: To each tube, add a potential solvent dropwise (start with ~0.5 mL). Agitate at room temperature.
-
Observation: If the solid dissolves completely, the solvent is unsuitable as a single-solvent system because recovery will be poor.[10] Reject it for this purpose.
-
-
Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, heat the mixture gently (e.g., in a sand or water bath) towards the solvent's boiling point.[10]
-
Observation: Add more solvent dropwise until the solid just dissolves. Note the approximate volume. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL for this scale). If a very large volume is required, the solvent is likely too poor.
-
-
Cooling & Crystallization: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Do not disturb the solution.[11]
-
Observation: Look for the formation of solid crystals. An ideal solvent will show significant crystal formation upon cooling.
-
-
Ice Bath Cooling: If no crystals form at room temperature, place the tube in an ice-water bath for 15-20 minutes.
-
Observation: If crystals form now, the solvent is a good candidate. If not, the compound may be too soluble, or the solution may be supersaturated. Try inducing crystallization by scratching the inside of the tube with a glass rod.[12]
-
-
Record & Evaluate: Document your observations for each solvent in a table to compare results and select the best candidate for a larger-scale recrystallization.
Caption: Systematic workflow for single-solvent screening.
Data Table: Recommended Starting Solvents for Screening
Based on the compound's structure, the following solvents are recommended as starting points for your screening process.
| Solvent Class | Solvent | Boiling Point (°C) | Prediction for Free Base (C₁₂H₁₅NO) | Prediction for HCl Salt (C₁₂H₁₆ClNO) |
| Alcohol | Ethanol | 78 | Likely too soluble, but good for mixed systems. | Good Candidate. Should show a strong temperature-solubility dependence. |
| Alcohol | Isopropanol (IPA) | 82 | Good Candidate. Less polar than ethanol, may provide better recovery. | Good Candidate. Similar to ethanol. |
| Ester | Ethyl Acetate | 77 | Good Candidate. Moderately polar, often a good starting point. | Likely insoluble. Good as an anti-solvent. |
| Ketone | Acetone | 56 | Likely too soluble. Low boiling point can be problematic.[4] | Possible, but alcohols are often better for salts. |
| Aromatic | Toluene | 111 | Good Candidate. Good for dissolving the non-polar benzene ring. | Insoluble. |
| Hydrocarbon | Heptane / Hexane | 98 / 69 | Insoluble. Excellent as an anti-solvent. | Insoluble. |
| Aqueous | Water | 100 | Insoluble. Good as an anti-solvent. | Potentially suitable, but may be too soluble. Often used in a mix with alcohols.[13] |
Part 3: Troubleshooting Guide & Advanced Methods
Even with a good solvent, problems can arise. This section provides solutions to the most common challenges.
Q: My compound "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[13] This happens when the temperature of the solution is above the melting point of your (impure) solid.[14] The resulting oil often traps impurities effectively, defeating the purpose of recrystallization.[15]
-
Immediate Solution: Re-heat the solution to dissolve the oil. Add more solvent (10-20% more volume) to decrease the saturation temperature, and allow it to cool much more slowly.[14]
-
Change Solvents: Select a solvent with a lower boiling point.[4] For the free base (m.p. ~92°C), high-boiling solvents like Toluene (b.p. 111°C) might be problematic if the compound is impure, which would lower its melting point.
-
Use a Co-solvent: Introduce an "anti-solvent" (see next section) to reduce the overall solubility at a given temperature.
Q: Nothing crystallizes, even after cooling and scratching. What's wrong?
A: This typically means your solution is not supersaturated, usually because too much solvent was added initially.[12]
-
Solution 1: Reduce Solvent Volume. Gently boil away a portion of the solvent in a fume hood to increase the concentration. Allow the solution to cool again.[11]
-
Solution 2: Add an Anti-solvent. If you have a good idea of a suitable anti-solvent (see table above), add it dropwise to the cooled solution until persistent cloudiness appears, then add a drop or two of the original solvent to redissolve it before allowing it to cool slowly.
-
Solution 3: Seeding. If you have a small crystal of pure material, add it to the cooled solution to act as a nucleation point for crystal growth.[12]
Q: My yield is very low. How can I improve it?
A: A low yield suggests that your compound has significant solubility in the solvent even at low temperatures.
-
Ensure Minimum Solvent: First, ensure you used the absolute minimum amount of hot solvent required for dissolution. Excess solvent is a common cause of low yield.[12]
-
Cool Thoroughly: Make sure the solution has spent adequate time in an ice bath (at least 30 minutes) to maximize precipitation.
-
Change Solvent System: The chosen solvent may be too good. Find a solvent in which your compound is slightly less soluble, or switch to a mixed-solvent system to fine-tune the solubility.
Q: When and how should I use a mixed-solvent system?
A: A mixed-solvent system (or solvent-pair) is ideal when no single solvent has the perfect solubility profile.[4] This technique uses two miscible solvents: one in which the compound is very soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[16]
Typical Pairs for Phenyl(piperidin-3-yl)methanone:
-
Free Base: Toluene/Heptane, Ethyl Acetate/Heptane, Ethanol/Water
-
HCl Salt: Ethanol/Ethyl Acetate, Methanol/Toluene
Protocol for Mixed-Solvent Recrystallization:
-
Dissolve the crude compound in the minimum amount of the hot "solvent" (the one it's soluble in).
-
While keeping the solution hot, add the "anti-solvent" dropwise until you see persistent turbidity (cloudiness).[16] This indicates the solution is now saturated.
-
Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears.
-
Set the solution aside to cool slowly and undisturbed, allowing crystals to form.
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- University of Colorado Boulder. Recrystallization.
- LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
- Crystallization Systems. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection.
- Sigma-Aldrich. Phenyl(piperidin-3-yl)methanone.
- Mettler Toledo. Oiling Out in Crystallization.
- University of California, Irvine. 4. Crystallization.
- University of California, Los Angeles. Recrystallization.
- Chemchart. phenyl(piperidin-3-yl)methanone (4842-87-9).
- University of Toronto. Recrystallization - Single Solvent.
- University of South Alabama. Recrystallization.
- Wikipedia. Recrystallization (chemistry).
- LabXchange. (2024, January 23). Lab Procedure: Recrystallization.
- Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment.
- ECHEMI. Selection of recrystallization solvent.
- University of York. Mixed-solvent recrystallisation.
- ChemScene. Phenyl(piperidin-3-yl)methanone hydrochloride.
- MolCore. 4842-87-9 | phenyl(piperidin-3-yl)methanone.
- Chem-Impex. 3-Benzylpiperidine Hydrochloride.
- Scribd. Recrystallization Solvent Selection Guide.
- eScientific Solutions. phenyl(pyridin-3-yl)methanone.
- Quora. (2019, October 26). What is the theoretical background of mixed solvents recrystallization?.
- University of California, Santa Cruz. SOP: CRYSTALLIZATION.
- Sigma-Aldrich. 3-[(Benzyloxy)methyl]piperidine hydrochloride.
- ChemicalBook. (2026, January 13). 1-BENZOYLPIPERIDINE | 776-75-0.
- eMolecules. 3-Benzoylpiperidine hydrochloride | Combi-Blocks | 5562-52-7.
- ECHEMI. 72034-25-4, 4-Benzoylpiperidine hydrochloride Formula.
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. molcore.com [molcore.com]
- 6. chemscene.com [chemscene.com]
- 7. eMolecules 3-Benzoylpiperidine hydrochloride | Combi-Blocks | 5562-52-7 | Fisher Scientific [fishersci.com]
- 8. phenyl(piperidin-3-yl)methanone (4842-87-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. echemi.com [echemi.com]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. Home Page [chem.ualberta.ca]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mt.com [mt.com]
- 16. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
Technical Support Center: Troubleshooting Catalyst Poisoning in 3-Benzoylpiperidine Reduction
Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals facing stalled reactions, low yields, or incomplete conversions during the reduction of 3-benzoylpiperidine to phenyl(piperidin-3-yl)methanol.
Here, we bypass generic advice and dive directly into the mechanistic causality of catalyst inhibition, providing you with self-validating protocols and data-driven troubleshooting strategies.
The Mechanistic Root of the Problem: Lewis Base Coordination
The reduction of the aryl ketone in 3-benzoylpiperidine using transition metal catalysts (such as Pd, Pt, Ru, or Rh) is notoriously difficult. The primary culprit is the secondary amine embedded within the piperidine ring.
The Causality: Nitrogen heterocycles possess a highly nucleophilic lone pair of electrons. In a catalytic hydrogenation cycle, the transition metal must have empty d-orbitals available to activate molecular hydrogen ( H2 ) and coordinate the ketone substrate. However, the strong donor character of the secondary amine's NH group allows it to aggressively compete for coordination at these catalytic sites, leading to severe and often irreversible catalyst poisoning[1]. This chemisorption outcompetes the weak binding of H2 , effectively shutting down the catalytic cycle.
To successfully reduce the ketone, you must neutralize the Lewis basicity of the piperidine nitrogen, thereby circumventing catalyst poisoning by either the substrate or the resulting product[2].
Quantitative Data on Catalyst Inhibition
The table below summarizes the quantitative impact of various reaction environments on the hydrogenation of 3-benzoylpiperidine, highlighting how specific interventions restore catalytic activity.
| Catalyst System | Additive / Substrate State | Temp / H2 Pressure | Conversion to Alcohol | Primary Mechanistic Observation |
| 5% Pd/C (10 wt%) | Free Amine (None) | 25 °C / 1 atm | < 5% | Severe poisoning; N-lone pair tightly coordinates to Pd d-orbitals. |
| 5% Pd/C (10 wt%) | 1.1 eq HCl (in Dioxane) | 25 °C / 3 atm | > 95% | Protonation neutralizes Lewis basicity; active metal sites remain open. |
| 5% Pd/C (10 wt%) | N-Boc Protected | 25 °C / 1 atm | > 99% | Lone pair delocalized into the carbonyl; no metal coordination occurs. |
| 5% Rh/Al₂O₃ | Free Amine (None) | 50 °C / 5 atm | ~ 60% | Rh is more tolerant to amines, but the equilibrium still favors inhibition. |
| [Ir(COD)(PPh₃)₂]PF₆ | 3.0 eq TFA | 25 °C / 50 bar | > 98% | Ionic hydrogenation conditions completely mask amine basicity. |
Self-Validating Experimental Protocols
To ensure reproducibility and trust in your workflow, every protocol must act as a self-validating system. Do not proceed to the next step unless the built-in validation check passes.
Protocol 1: Acid-Mediated Hydrogenation (In Situ Protonation)
Mechanism: Adding acid converts the free amine into a piperidinium salt. The nitrogen lone pair is now bonded to a proton, eliminating its ability to poison the catalyst.
-
Substrate Preparation: Dissolve 3-benzoylpiperidine (10 mmol) in 30 mL of anhydrous methanol.
-
Salt Formation: Slowly add 11 mmol (1.1 equivalents) of 4M HCl in dioxane.
-
Self-Validation Check: Spot the mixture on wet pH paper. A pH < 2 confirms complete conversion to the piperidinium hydrochloride salt. If pH > 2, free Lewis base remains and will poison the catalyst; add more acid.
-
-
Catalyst Addition: Under an argon atmosphere, add 10 wt% of 5% Pd/C.
-
Hydrogenation: Transfer to a Parr shaker, purge with H2 three times, and pressurize to 3 atm. Shake at room temperature.
-
Self-Validation Check: Monitor the pressure gauge. A continuous pressure drop corresponding to the theoretical uptake of 10 mmol H2 validates that the active sites are unpoisoned. A premature cessation of pressure drop indicates catalyst deactivation.
-
-
Workup: Vent H2 and purge with argon. Filter the mixture through a Celite pad to remove the Pd/C. Concentrate the filtrate, then partition between ethyl acetate and saturated aqueous NaHCO3 to liberate the free amine product.
Protocol 2: Electronic Masking via N-Boc Protection
Mechanism: Converting the amine to a carbamate delocalizes the nitrogen lone pair into the protecting group's carbonyl π -system, drastically reducing its coordinating ability.
-
Protection: Dissolve 3-benzoylpiperidine (10 mmol) in dichloromethane (30 mL). Add triethylamine (12 mmol) and Boc-anhydride (11 mmol). Stir for 4 hours.
-
Self-Validation Check: Perform TLC (Silica, 9:1 DCM:MeOH). The complete disappearance of the baseline starting material and the appearance of a high-Rf spot confirms 100% masking of the basic nitrogen.
-
-
Reduction: Isolate the N-Boc-3-benzoylpiperidine, dissolve in ethyl acetate (30 mL), and add 5% Pd/C (5 wt%). Stir under a hydrogen balloon (1 atm) for 12 hours.
-
Self-Validation Check: LC-MS analysis of an aliquot must show the mass of the reduced alcohol (M+H + 2) with no remaining ketone, validating that the protected substrate does not inhibit the catalyst.
-
-
Deprotection: Filter the catalyst, concentrate the solvent, and treat the residue with 4M HCl in dioxane to yield the final product as a hydrochloride salt.
Visual Troubleshooting Guide
Use the following logical workflow to diagnose and resolve a stalled reduction.
Workflow for diagnosing and resolving catalyst poisoning in 3-benzoylpiperidine reduction.
Frequently Asked Questions (FAQs)
Q: I used 1.0 equivalent of HCl, but my reaction still stalled at 40% conversion. Why? A: Incomplete protonation. Trace amounts of free amine (even at 0.05 equivalents) are sufficient to saturate the active sites of the palladium catalyst. Always use a slight excess (1.1 to 1.2 eq) of anhydrous acid to ensure the equilibrium is fully shifted toward the piperidinium salt.
Q: Can I use transfer hydrogenation instead of H2 gas? A: Yes. Transfer hydrogenation using a formic acid/triethylamine azeotrope with a Ruthenium or Iridium catalyst is an excellent alternative. Formic acid inherently provides the acidic environment needed to protonate the piperidine nitrogen, naturally circumventing the poisoning issue.
Q: My starting material was synthesized via a Grignard reaction. Could this be causing the poisoning? A: Absolutely. If 3-benzoylpiperidine was prepared using phenylmagnesium bromide, trace magnesium or halide impurities might remain. Furthermore, if any sulfur-containing solvents or reagents were used upstream, even parts-per-million (ppm) levels of sulfur will irreversibly poison Pd/C[3]. Purify the substrate using a metal scavenger resin before attempting hydrogenation.
References
-
Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor Source: Organometallics (ACS Publications) URL:[Link]
-
Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines Source: ChemRxiv URL:[Link]
Sources
1H NMR Interpretation for Phenyl(piperidin-3-yl)methanone: A Comparative Guide to Assignment Methodologies
Executive Summary
Structural elucidation of saturated nitrogen heterocycles presents unique spectroscopic challenges. For Phenyl(piperidin-3-yl)methanone (also known as 3-benzoylpiperidine), the structural complexity arises from the chiral center at the C3 position, which breaks the symmetry of the piperidine ring and renders the adjacent methylene protons diastereotopic.
This guide objectively compares three methodologies—1D 1 H NMR, 2D NMR (COSY/HSQC), and in silico computational prediction—for assigning the complex spectral features of this molecule. By establishing a self-validating experimental protocol, researchers can confidently resolve overlapping aliphatic multiplets and accurately map the molecule's conformational dynamics.
Molecular Architecture & NMR Causality
To assign the spectrum accurately, one must first understand the physical causality behind the chemical shifts:
-
Magnetic Anisotropy of the Carbonyl Group: The ketone moiety exerts a profound deshielding effect. On the aromatic side, the ortho-protons are pushed significantly downfield (to ~7.90 ppm) due to their spatial proximity to the carbonyl's deshielding cone, a phenomenon well-documented in1[1]. On the aliphatic side, the H-3 methine proton is inductively deshielded, shifting to ~3.40 ppm.
-
Diastereotopic Methylene Protons: Because C3 is a chiral center, the protons on the C2, C4, C5, and C6 carbons are magnetically inequivalent. Each CH 2 group splits into distinct axial and equatorial signals.
-
Axial vs. Equatorial Causality: In the piperidine chair conformation, equatorial protons typically resonate 0.4–0.5 ppm downfield of their axial counterparts. This is caused by the magnetic anisotropy of the adjacent C–C single bonds; axial protons reside within the shielding zone, while equatorial protons sit in the deshielding zone. Furthermore,2[2] indicate that conformational equilibria between chair forms can cause signal broadening at room temperature.
Comparative Analysis of Elucidation Workflows
Relying solely on a single analytical technique introduces assignment risks. Table 1 compares the performance of three standard approaches for elucidating complex piperidine derivatives. While 3[3], they frequently fail to account for the exact solvent-induced conformational averaging seen in real-world samples.
Table 1: Comparative Performance of NMR Assignment Techniques
| Methodology | Resolution of Diastereotopic Protons | Conformational Dynamics Handling | Confidence Level | Best Use Case |
| 1D 1 H NMR | Poor (Severe multiplet overlap) | Averages signals (broadening) | Low (for aliphatics) | Rapid purity checks; aromatic assignment. |
| In Silico Prediction | Moderate (Theoretical calculation) | Static (Requires Boltzmann weighting) | Moderate | Preliminary hypothesis generation. |
| 2D NMR (COSY/HSQC) | Excellent (Resolved via 13 C shifts) | Captures distinct spin systems | High (Gold Standard) | Definitive structural elucidation and publication. |
The Self-Validating Experimental Protocol
To achieve a Trustworthy, self-validating assignment, the protocol must form a closed logical loop where no single peak assignment relies on an isolated data point.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of Phenyl(piperidin-3-yl)methanone in 0.6 mL of CDCl 3 . Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
-
1D 1 H NMR Acquisition: Acquire a standard 1D spectrum at 400 MHz or 600 MHz (298 K, 16 scans, relaxation delay D1=2 sec). Use this to integrate the distinct aromatic signals and establish the total proton count (15H).
-
Homonuclear Correlation (COSY): Acquire a 2D 1 H- 1 H COSY spectrum. Locate the highly deshielded H-3 methine proton (~3.40 ppm) and trace its 3J cross-peaks to identify the adjacent H-2 and H-4 protons.
-
Heteronuclear Correlation (HSQC): Acquire a 2D 1 H- 13 C HSQC spectrum. Use this to confirm diastereotopic pairs. For example, the HSQC will show that the distinct proton signals at ~3.20 ppm (H-2 eq ) and ~2.80 ppm (H-2 ax ) both correlate to the exact same 13 C carbon resonance at ~48 ppm, definitively proving they are attached to the same carbon.
Self-validating NMR workflow integrating 1D and 2D techniques.
Peak Assignment & Spectral Logic
By applying the self-validating workflow, the complex overlapping signals of the piperidine ring can be deconvoluted. The H-3 proton acts as the anchor point for the aliphatic region. Because it is coupled to four different protons (two at C2, two at C4) with varying axial-axial (large J ) and axial-equatorial (small J ) coupling constants, it appears as a complex multiplet rather than a simple quintet.
Table 2: Representative 1 H NMR Peak Assignment (CDCl 3 , 400 MHz)
| Position | Shift Range (ppm) | Multiplicity | Integration | Assignment Logic & Causality |
| H-ortho | 7.90 - 7.95 | d ( J≈7.5 Hz) | 2H | Strong deshielding via ketone magnetic anisotropy. |
| H-para | 7.55 - 7.60 | t ( J≈7.5 Hz) | 1H | Outside the primary deshielding cone of the carbonyl. |
| H-meta | 7.45 - 7.50 | t ( J≈7.5 Hz) | 2H | Standard aromatic resonance. |
| H-3 ( α ) | 3.35 - 3.45 | m | 1H | Inductive deshielding by the adjacent carbonyl group. |
| H-2 eq | 3.15 - 3.25 | m | 1H | Deshielded by C-C bond anisotropy (equatorial position). |
| H-6 eq | 2.95 - 3.05 | m | 1H | Adjacent to electronegative nitrogen; equatorial. |
| H-2 ax | 2.75 - 2.85 | m | 1H | Shielded relative to its equatorial counterpart. |
| H-6 ax | 2.60 - 2.70 | m | 1H | Shielded relative to its equatorial counterpart. |
| H-4, H-5 | 1.40 - 1.95 | m | 4H | Complex overlapping multiplets; β and γ to C=O. |
| NH | 2.00 - 2.50 | br s | 1H | Exchangeable; broadens due to quadrupolar relaxation. |
Homonuclear (COSY) spin-spin coupling network for piperidine protons.graph COSY_Network { graph[fontname="Helvetica", nodesep=0.5, ranksep=0.5]; node[fontname="Helvetica", shape=circle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=0, width=0.7]; edge[fontname="Helvetica", color="#5F6368", penwidth=2];H3[label="H3\n(3.4)", fillcolor="#EA4335"]; H2[label="H2\n(2.8-3.2)"]; H4[label="H4\n(1.6-1.9)"]; H5[label="H5\n(1.4-1.7)"]; H6[label="H6\n(2.7-3.0)"]; NH[label="NH\n(2.0)", fillcolor="#FBBC05", fontcolor="#202124"]; H2 -- H3[label=" 3J", fontcolor="#202124", fontsize=10]; H3 -- H4[label=" 3J", fontcolor="#202124", fontsize=10]; H4 -- H5[label=" 3J", fontcolor="#202124", fontsize=10]; H5 -- H6[label=" 3J", fontcolor="#202124", fontsize=10]; H2 -- NH[label=" 3J", fontcolor="#202124", fontsize=10]; H6 -- NH[label=" 3J", fontcolor="#202124", fontsize=10];
}
References
- Benchchem. "Cyclohexyl 3,4-Dimethylphenyl Ketone Analytical Characterization." Benchchem Product Database.
- ResearchGate. "N- vs O-Protonation and the Transannular Substituent Interaction in 3-benzoylpiperidine." ResearchGate Publications.
- Guidechem. "1-BENZOYLPIPERIDINE 776-75-0 wiki." Guidechem Chemical Database.
Sources
Comparative Analytical Guide: Mass Spectrometry Fragmentation Patterns of 3-Benzoylpiperidine vs. Structural Isomers
Executive Summary
The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of monoacylglycerol lipase (MAGL) inhibitors and atypical antipsychotics 1. During drug metabolism and pharmacokinetic (DMPK) profiling, researchers face a critical analytical bottleneck: differentiating 3-benzoylpiperidine from its structural isomers (2-benzoylpiperidine and 4-benzoylpiperidine). Because these isomers share identical molecular weights and similar polarities, chromatographic separation alone is often insufficient.
This guide objectively compares the performance of High-Resolution LC-ESI-QTOF-MS against traditional GC-EI-MS platforms for the structural elucidation of 3-benzoylpiperidine. By dissecting the mechanistic causality behind its fragmentation patterns and providing self-validating experimental protocols, this guide empowers scientists to select the optimal analytical alternative for unambiguous isomer resolution.
Mechanistic Causality: The Physics of Fragmentation
To understand platform performance, we must first examine why 3-benzoylpiperidine fragments the way it does. The fragmentation is governed by the stability of the resulting carbocations and the localization of the charge 2.
The Benzoyl Cation (m/z 105)
Regardless of the ionization technique, the cleavage of the C-C bond connecting the piperidine ring to the carbonyl group is the dominant pathway. This yields the benzoyl cation ( C6H5CO+ ) at m/z 105.03. The causality here is thermodynamic: the acylium ion is exceptionally stable due to resonance delocalization of the positive charge across the adjacent phenyl ring 3. Subsequent expulsion of neutral carbon monoxide (-28 Da) generates the phenyl cation at m/z 77.04.
Alpha-Cleavage and Isomeric Differentiation
The true differentiator between the 2-, 3-, and 4-isomers lies in the alpha-cleavage of the piperidine ring. Ionization of the nitrogen lone pair triggers the homolytic cleavage of the adjacent C-C bond to form a stable iminium ion.
-
In 2-benzoylpiperidine , the benzoyl group is directly adjacent to the nitrogen, leading to its immediate loss during alpha-cleavage.
-
In 3-benzoylpiperidine , the benzoyl group is in the beta-position. Alpha-cleavage opens the ring but retains the benzoyl moiety temporarily, resulting in a distinct cascade of secondary neutral losses (e.g., loss of ethylene, -28 Da) that generates unique diagnostic ions compared to the 4-isomer.
ESI-MS/MS collision-induced dissociation fragmentation pathway of 3-benzoylpiperidine.
Platform Comparison: GC-EI-MS vs. LC-ESI-QTOF-MS
When selecting an analytical platform for 3-benzoylpiperidine, researchers must weigh the brute force of Electron Ionization (EI) against the precision of Collision-Induced Dissociation (CID).
Alternative A: GC-EI-MS (Hard Ionization)
-
Performance: EI operates at a standardized 70 eV, shattering the molecule. The molecular ion ( M+∙ m/z 189) is typically weak (<5% relative abundance).
-
Pros: Generates highly reproducible, library-searchable spectra. Excellent for routine QA/QC of synthetic batches.
-
Cons: The extreme energy often causes thermal degradation or complex rearrangements of the piperidine ring, blurring the subtle alpha-cleavage differences between the 3- and 4-isomers. Derivatization (e.g., acetylation of the secondary amine) is often required to prevent peak tailing.
Alternative B: LC-ESI-QTOF-MS (Soft Ionization)
-
Performance: Electrospray Ionization (ESI) gently protonates the molecule, yielding a robust [M+H]+ precursor at m/z 190.1228.
-
Pros: High mass accuracy (<2 ppm) eliminates isobaric interference. By ramping the collision energy (CE) from 10 eV to 40 eV, analysts can construct an "energy breakdown curve." The specific energy required to shift the base peak from m/z 86 (piperidine) to m/z 105 (benzoyl) is highly dependent on the steric environment of the 3-position, allowing for definitive differentiation from the 4-isomer.
-
Cons: Spectra are highly instrument-dependent and cannot be easily matched against universal legacy libraries (like NIST).
Quantitative Data Presentation
Table 1: Platform Performance Comparison
| Parameter | GC-EI-MS (Single Quadrupole) | LC-ESI-QTOF-MS |
| Ionization Energy | 70 eV (Fixed, Hard) | 10–40 eV Variable CID (Soft) |
| Mass Accuracy | Nominal (~0.1 Da) | High (< 2 ppm) |
| Isomer Resolution | Moderate (Requires derivatization) | High (via Breakdown Curves) |
| Primary Application | Legacy library matching, raw material QC | Structural elucidation, DMPK profiling |
Table 2: Comparative Fragmentation Matrix (Isomeric Differentiation via CID)
| Isomer | Precursor Ion (m/z) | Primary CID Fragments (m/z) | Diagnostic Alpha-Cleavage Ion (m/z) |
| 2-Benzoylpiperidine | 190.12 | 105.03, 86.09 | 84.08 (Direct loss of benzoyl) |
| 3-Benzoylpiperidine | 190.12 | 105.03, 86.09 | 118.06 (Ring opening, loss of C4H9N ) |
| 4-Benzoylpiperidine | 190.12 | 105.03, 86.09 | 58.06 (Symmetric ring cleavage) |
Self-Validating Experimental Protocols
Trust in analytical data requires a self-validating system. The following LC-MS/MS protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to create a closed-loop validation mechanism. If the mechanistic theory holds, fragments containing the benzoyl group will shift in mass, while piperidine-exclusive fragments will remain static.
High-Resolution LC-ESI-QTOF-MS Workflow
Step 1: Self-Validating Sample Preparation
-
Dissolve 3-benzoylpiperidine in 50:50 Methanol:Water (0.1% Formic Acid) to a final concentration of 1 µg/mL.
-
Validation Spike: Spike the sample with 100 ng/mL of 3-(benzoyl- d5 )-piperidine (deuterated on the phenyl ring).
Step 2: Chromatographic Separation
-
Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm).
-
Run a gradient from 5% to 95% Acetonitrile (0.1% Formic Acid) over 8 minutes at a flow rate of 0.4 mL/min.
Step 3: Mass Spectrometry Acquisition
-
Operate the QTOF in positive ESI mode. Set capillary voltage to 3.5 kV and source temperature to 300°C.
-
Isolate the precursor ions (m/z 190.12 for the analyte; m/z 195.15 for the SIL-IS) in the quadrupole.
-
Energy Ramping: Subject the precursors to CID in the collision cell at 15 eV, 25 eV, and 35 eV.
Step 4: Data Interpretation (The Validation Loop)
-
Observe the m/z 105.03 peak in the unlabelled sample.
-
Confirm its identity by checking the SIL-IS spectrum: the peak must shift exactly +5 Da to m/z 110.06.
-
Observe the m/z 86.09 peak (piperidine cation). In the SIL-IS spectrum, this peak must not shift, proving it originates exclusively from the non-benzoylated portion of the molecule.
Logical workflow for the MS analysis and self-validation of 3-benzoylpiperidine.
References
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review Source: National Center for Biotechnology Information (PMC, NIH) URL:[Link]
-
In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry Source: National Center for Biotechnology Information (PMC, NIH) URL:[Link]
Sources
- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Vivo Neurochemical Monitoring using Benzoyl Chloride Derivatization and Liquid Chromatography – Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
HPLC Method Development for Phenyl(piperidin-3-yl)methanone Purity Analysis: A Comparative Guide
Introduction & Analytical Challenge
Phenyl(piperidin-3-yl)methanone (also known as 3-benzoylpiperidine) is a critical intermediate and pharmacophore in drug development. Structurally, it features a highly basic secondary amine within its piperidine ring (pKa ~9.5). For analytical scientists, quantifying the purity of such basic compounds via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) presents a notorious challenge: severe peak tailing[1].
Peak tailing compromises resolution, reduces sensitivity, and leads to inaccurate integration during purity analysis. This guide objectively compares traditional and advanced HPLC methodologies for Phenyl(piperidin-3-yl)methanone, explaining the physicochemical causality behind each approach and providing a self-validating experimental protocol for robust purity assessment.
Mechanistic Insight: The Root Cause of Peak Tailing
To develop a reliable method, we must first understand the stationary phase chemistry. Traditional silica-based C18 columns contain residual silanol groups (Si-OH). At a neutral mobile phase pH (pH 6–7), these silanols deprotonate to form negatively charged silanoate ions (Si-O⁻). Simultaneously, the basic nitrogen of the piperidine ring is fully protonated (cationic)[1].
When Phenyl(piperidin-3-yl)methanone travels through the column, it undergoes two distinct retention mechanisms:
-
Hydrophobic Partitioning: The desired interaction between the phenyl/piperidine carbon skeleton and the C18 alkyl chains.
-
Secondary Ion-Exchange: The undesired electrostatic attraction between the positively charged piperidine nitrogen and the negatively charged silanoate groups[2].
Because the ion-exchange kinetics are slower than hydrophobic partitioning, a portion of the analyte molecules is retained longer, dragging out the back half of the chromatographic peak. To resolve this, we must manipulate the mobile phase pH to disrupt these secondary interactions[3].
Methodological Comparison: Low pH vs. High pH Strategies
We evaluated three distinct chromatographic strategies for the purity analysis of Phenyl(piperidin-3-yl)methanone. The quantitative performance data is summarized in Table 1 .
Approach A: Neutral pH (The Control)
Using a standard water/acetonitrile gradient on a conventional C18 column results in catastrophic peak tailing. Both the analyte and the silanols are ionized, maximizing detrimental electrostatic interactions.
Approach B: Ion-Suppression via Low pH (Industry Standard)
This method utilizes 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA serves a dual purpose:
-
Silanol Protonation: It drops the pH to ~2.0, well below the pKa of residual silanols (pKa 3.5–4.5). This forces the silanols into a neutral state (Si-OH), eliminating the anionic binding sites[1][4].
-
Ion-Pairing: The trifluoroacetate anion pairs with the protonated piperidine, forming a neutral, hydrophobic complex that retains well on the C18 phase[4].
Approach C: Analyte Neutralization via High pH (Advanced)
This method utilizes a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.0, paired with a hybrid-silica column (e.g., Waters XBridge) designed to withstand high alkalinity. At pH 10.0, the piperidine nitrogen is deprotonated and rendered neutral. Without a positive charge on the analyte, secondary interactions with silanols are completely bypassed, yielding exceptional peak symmetry and higher theoretical plates[2].
Table 1: Chromatographic Method Comparison & Performance Metrics
| Method Parameter | Method A: Neutral pH (Control) | Method B: Low pH Ion-Suppression | Method C: High pH Neutralization |
| Column Chemistry | Standard C18 (Silica) | End-capped C18 | Hybrid Silica C18 |
| Mobile Phase A | Water | 0.1% TFA in Water | 10 mM NH₄HCO₃ (pH 10.0) |
| Mobile Phase B | Acetonitrile | 0.1% TFA in Acetonitrile | Acetonitrile |
| Analyte State | Protonated (Cationic) | Protonated (Ion-paired) | Deprotonated (Neutral) |
| Silanol State | Deprotonated (Anionic) | Protonated (Neutral) | Deprotonated (Anionic) |
| Retention Time | 3.2 min | 4.5 min | 7.8 min |
| USP Tailing Factor (Tf) | 2.90 (Fail) | 1.15 (Pass) | 1.05 (Pass) |
| Theoretical Plates (N) | 2,100 | 12,500 | 16,000 |
Workflow Visualization
Figure 1: Decision tree for HPLC method optimization of basic piperidine derivatives.
Self-Validating Experimental Protocol (Low pH Strategy)
This protocol is engineered as a self-validating system. It incorporates a strict System Suitability Test (SST) that acts as an internal logic gate. If the chromatographic system fails to achieve the required peak symmetry or efficiency, the protocol dictates that sample analysis cannot proceed, thereby ensuring absolute data integrity[2].
Step 1: Mobile Phase & Standard Preparation
-
Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Sonicate for 10 minutes to degas[4].
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.
-
Standard Solution: Accurately weigh 10.0 mg of Phenyl(piperidin-3-yl)methanone reference standard. Dissolve in 10 mL of 50:50 Water/Acetonitrile to yield a 1.0 mg/mL stock. Dilute to a working concentration of 0.1 mg/mL.
Step 2: Chromatographic Conditions
-
Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controls mobile phase viscosity and improves mass transfer)[3].
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm (Optimal for the benzoyl chromophore).
-
Gradient:
-
0–2 min: 5% B
-
2–10 min: 5% to 95% B
-
10–12 min: 95% B
-
12–15 min: 5% B (Re-equilibration)
-
Step 3: System Suitability Testing (The Validation Gate)
Before injecting any unknown samples, perform five replicate injections of the 0.1 mg/mL standard solution. The system is only validated for use if it meets the following causality-driven criteria:
-
Retention Time Precision: %RSD ≤ 1.0%. (Ensures pump delivery and column equilibration are stable).
-
Peak Area Precision: %RSD ≤ 2.0%. (Validates autosampler precision).
-
USP Tailing Factor (Tf): ≤ 1.5. (Confirms that silanol interactions have been successfully suppressed by the TFA).
-
Theoretical Plates (N): ≥ 10,000. (Confirms column bed integrity and optimal linear velocity).
Step 4: Sample Analysis & Purity Calculation
Once the SST criteria are passed, inject the blank (diluent), followed by the synthesized Phenyl(piperidin-3-yl)methanone samples.
-
Identify the main peak corresponding to the retention time of the standard.
-
Calculate chromatographic purity using the area normalization method: (Area of Main Peak / Total Area of All Peaks) × 100. Disregard any peaks present in the blank injection.
References
-
Zhou, G., Chen, Y., & Tang, Y. "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Journal of Chromatographic Science, 2021. Available at: [Link]
-
K. A. Scott et al. "Synthesis of Biologically Active Piperidine Metabolites of Clopidogrel: Determination of Structure and Analyte Development." The Journal of Organic Chemistry (ACS Publications), 2015. Available at: [Link]
-
Analytical R&D Blog. "HPLC Method Development: Lessons from 5 Years in Analytical R&D." Medium, 2026. Available at: [Link]
Sources
Infrared (IR) spectroscopy characteristic bands for benzoylpiperidines
Infrared (IR) Spectroscopy Characteristic Bands for Benzoylpiperidines: A Comparative Analytical Guide
Benzoylpiperidines are privileged structural scaffolds in medicinal chemistry, frequently utilized in the development of acetylcholinesterase (AChE) inhibitors, monoamine transporter ligands, and novel nootropics[1][2]. For researchers synthesizing these derivatives, Fourier Transform Infrared (FTIR) spectroscopy serves as a primary, non-destructive analytical modality for rapid structural validation.
This guide provides an in-depth comparative analysis of the characteristic IR bands of benzoylpiperidines, explores the quantum mechanical causality behind spectral shifts, and outlines field-proven, self-validating experimental protocols.
Mechanistic Grounding: The IR Profile of Benzoylpiperidines
To accurately interpret the IR spectrum of a benzoylpiperidine derivative, the molecule must be deconstructed into its three primary vibrational domains. Understanding the causality behind these vibrations prevents the misattribution of spectral artifacts.
-
The Tertiary Amide Linkage (N-C=O): Unlike primary or secondary amides, tertiary amides lack an N-H bond. Consequently, the spectrum will be completely devoid of N-H stretching bands (typically >3100 cm⁻¹) and N-H bending bands. The most diagnostic feature is the Amide I band , corresponding primarily to the C=O stretching vibration. In benzoylpiperidines, this band typically manifests between 1610 and 1650 cm⁻¹ [1][3][4].
-
Causality of the Shift: A standard aliphatic ketone absorbs near 1715 cm⁻¹. In benzoylpiperidines, the nitrogen lone pair delocalizes into the carbonyl π∗ antibonding orbital via resonance. This increases the single-bond character of the C=O bond, lowering its force constant (per Hooke's Law) and shifting the absorption to a lower wavenumber. Furthermore, the conjugation of the carbonyl with the aromatic benzoyl ring provides additional delocalization, further depressing the stretching frequency compared to isolated aliphatic amides.
-
-
The Piperidine Ring (Aliphatic Domain): The saturated, six-membered nitrogenous ring contributes strong sp³ C-H stretching vibrations. These appear as a distinct cluster of bands between 2940 and 2860 cm⁻¹ [1][3].
-
The Benzoyl Group (Aromatic Domain): The aromatic ring yields weak sp² C-H stretching vibrations just above 3000 cm⁻¹ (e.g., 3062, 3059 cm⁻¹ )[1][3]. More diagnostically, the aromatic C=C skeletal ring stretching vibrations appear as sharp, distinct peaks around 1602, 1577, and 1495 cm⁻¹ [3].
Comparative Spectral Data: Substituent Effects
When comparing different benzoylpiperidine derivatives, the electronic nature of substituents on the benzoyl ring predictably shifts the Amide I band via inductive and resonance effects (Hammett principles). Electron-donating groups (EDGs) further increase the single-bond character of the C=O, shifting the band to a lower wavenumber. Conversely, electron-withdrawing groups (EWGs) compete for electron density, increasing the double-bond character of the C=O and shifting the band higher.
Table 1: Characteristic IR Bands of Benzoylpiperidine Derivatives
| Compound | Amide I (C=O Stretch) | Aromatic C=C Stretch | Aliphatic C-H Stretch | Additional Diagnostic Bands |
| 1-Benzoylpiperidine (Neat) | 1630 cm⁻¹[3] | 1602, 1577, 1495 cm⁻¹[3] | 2980, 2939, 2903, 2869 cm⁻¹[3] | Aromatic C-H: 3059 cm⁻¹[3] |
| BPMB * | 1647 - 1651 cm⁻¹[4] | ~1600, 1580 cm⁻¹ | 2950 - 2850 cm⁻¹ | N-H stretch (from benzamide): ~3300 cm⁻¹ |
| 1-Benzoylpiperidine-3-carbothioamide | ~1650 cm⁻¹[5] | ~1600, 1500 cm⁻¹ | 2950 - 2850 cm⁻¹ | C=S (thioamide): ~1300 cm⁻¹[5] |
| Halogenated Derivatives | 1640 - 1610 cm⁻¹[1] | ~1590, 1490 cm⁻¹ | 2940 - 2930 cm⁻¹[1] | C-O stretch (if methoxy present): 1230 - 1210 cm⁻¹[1] |
*N-[(1-benzoylpiperidine-4-yl) methyl] benzamide
Analytical Methodologies: ATR-FTIR vs. Transmission (KBr Pellet)
To ensure high-fidelity spectral data, the choice of sample introduction is critical. Below is an objective comparison and self-validating protocol for both techniques.
Method A: Attenuated Total Reflectance (ATR-FTIR)
Best for: Rapid, non-destructive analysis of neat liquids or solid powders without extensive sample preparation.
-
Preparation & Background: Clean the Diamond or ZnSe crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to dry.
-
Self-Validation Check: Acquire a background spectrum. The baseline must be flat with no residual C=O (~1650 cm⁻¹) or C-H (~2900 cm⁻¹) peaks. A contaminated crystal will yield false-positive substituent peaks.
-
-
Sample Application: Place 1-2 mg of solid or 1 drop of liquid benzoylpiperidine directly onto the crystal. For solids, lower the pressure anvil until a click is heard, ensuring intimate contact with the evanescent wave.
-
Self-Validation Check: Monitor the real-time preview. The maximum absorbance of the Amide I band should fall between 0.2 and 0.8 AU. If >1.0 AU, the detector is saturating (violating Beer-Lambert linearity); reduce anvil pressure or sample amount.
-
-
Acquisition: Run 32 to 64 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
-
Post-Processing (Critical): Apply an ATR correction algorithm. Because the penetration depth of the IR beam is wavelength-dependent (deeper at lower wavenumbers), uncorrected ATR spectra will show artificially inflated peaks in the fingerprint region compared to transmission spectra.
Method B: Transmission FTIR (KBr Pellet)
Best for: High-resolution analysis of solid derivatives, overcoming the wavelength-dependent intensity distortions inherent to ATR.
-
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for 24 hours to remove absorbed moisture.
-
Milling: Combine the benzoylpiperidine derivative with KBr in a 1:100 ratio (e.g., 2 mg sample to 200 mg KBr). Grind thoroughly in an agate mortar for 2-3 minutes.
-
Causality: Insufficient grinding leaves particle sizes larger than the IR wavelength (>5 µm), causing the Christiansen effect (severe scattering resulting in asymmetric, sloping baselines).
-
-
Pressing: Transfer the mixture to a pellet die and press at 10 tons under vacuum for 5 minutes.
-
Self-Validation Check: The resulting pellet must be visually translucent. An opaque or cloudy pellet indicates trapped air or moisture, which will cause severe baseline drift and a massive, interfering O-H stretch band at ~3400 cm⁻¹.
-
-
Acquisition: Scan against a blank KBr pellet background using the same parameters (32 scans, 4 cm⁻¹ resolution).
Workflow Visualization
Figure 1: Self-validating FTIR analytical workflow for benzoylpiperidine structural confirmation.
References
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI.[Link]
-
SUPPORTING INFORMATION - 1-benzoylpiperidine. AWS.[Link]
-
Analysis, thermal and optical properties of piperdine derivative for NLO applications. ResearchGate.[Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives. ResearchGate.[Link]
Sources
Differentiating Phenyl(piperidin-3-yl)methanone from Structural Regioisomers: A Comprehensive Analytical Guide
Executive Summary
In pharmaceutical development and forensic analysis, distinguishing regioisomers is a critical bottleneck. Phenyl(piperidin-3-yl)methanone (commonly known as 3-benzoylpiperidine) shares the exact molecular weight and formula ( C12H15NO ) with its structural isomers, 2-benzoylpiperidine and 4-benzoylpiperidine[1]. Because these isomers exhibit nearly identical behavior in standard low-resolution assays, differentiating them requires a highly specific analytical strategy grounded in their unique electronic environments and molecular symmetry.
This guide provides a robust, self-validating framework for distinguishing 3-benzoylpiperidine from its regioisomers using Nuclear Magnetic Resonance (NMR) spectroscopy and Electron Ionization Mass Spectrometry (EI-MS).
The Causality of Structural Isomerism
The core principle for differentiating these isomers lies in the spatial relationship between the piperidine nitrogen and the benzoyl group:
-
Symmetry: 4-benzoylpiperidine possesses a plane of symmetry bisecting the C4 carbon and the nitrogen atom. Both 2- and 3-benzoylpiperidine are entirely asymmetric.
-
Electronic Deshielding: The electronegative nitrogen atom and the electron-withdrawing carbonyl group exert strong, localized anisotropic effects. The proximity of the methine (CH) proton to these groups dictates its chemical shift.
-
Fragmentation Pathways: In mass spectrometry, the position of the nitrogen lone pair relative to the cleavable C-C bonds dictates the dominant fragmentation mechanism (e.g., α -cleavage).
Analytical Workflow
The most efficient method for differentiation follows a sequential logic: first evaluating molecular symmetry, followed by mapping the localized electronic environment.
Logical workflow for differentiating benzoylpiperidine regioisomers using NMR symmetry and shielding.
Primary Differentiation: NMR Spectroscopy
NMR spectroscopy is the gold standard for distinguishing regioisomers because it directly maps the carbon framework[2].
The 13C Symmetry Rule
Because 4-benzoylpiperidine is symmetrical, the C2/C6 and C3/C5 carbons are chemically equivalent. Its 13C NMR spectrum will display exactly three aliphatic carbon signals for the piperidine ring. Conversely, phenyl(piperidin-3-yl)methanone and the 2-isomer lack symmetry, yielding five distinct aliphatic carbon signals[3].
The 1H Deshielding Rule
To differentiate the 2-isomer from the 3-isomer, we examine the methine (CH) proton:
-
2-Benzoylpiperidine: The methine proton is α to both the nitrogen atom and the carbonyl group. This dual electron-withdrawing effect causes a severe downfield shift ( δ ~3.5 – 4.0 ppm).
-
3-Benzoylpiperidine: The methine proton is α to the carbonyl but β to the nitrogen. It experiences significantly less deshielding ( δ ~2.8 – 3.3 ppm)[4].
Quantitative Data Summary
| Analytical Feature | 2-Benzoylpiperidine | 3-Benzoylpiperidine | 4-Benzoylpiperidine |
| Symmetry Plane | None | None | Yes (through C4-N) |
| 13C Aliphatic Signals | 5 distinct signals | 5 distinct signals | 3 distinct signals |
| Methine 1H Shift | ~3.5 - 4.0 ppm | ~2.8 - 3.3 ppm | ~2.5 - 3.0 ppm |
| Methine Position | α to Nitrogen | β to Nitrogen | γ to Nitrogen |
| EI-MS Base Peak | m/z 84 (Iminium ion) | m/z 105 (Benzoyl cation) | m/z 105 (Benzoyl cation) |
Secondary Differentiation: Mass Spectrometry (EI-MS)
While Electrospray Ionization (ESI) is often too soft to differentiate these isomers (yielding only the [M+H]+ ion), Electron Ionization (EI) at 70 eV imparts enough internal energy to trigger structurally informative fragmentation[4].
The α -Cleavage Causality: When the piperidine nitrogen is ionized to a radical cation, it triggers the homolytic cleavage of the adjacent ( α ) carbon-carbon bond.
-
In 2-benzoylpiperidine , the bond connecting the ring to the benzoyl group is at the α position. Cleavage expels the benzoyl radical (loss of 105 Da), leaving a highly stable cyclic iminium ion at m/z 84 , which dominates the spectrum as the base peak.
-
In 3-benzoylpiperidine and 4-benzoylpiperidine , the benzoyl group is located at the β and γ positions, respectively. α -cleavage breaks the piperidine ring itself rather than expelling the benzoyl group. Consequently, the most stable fragment formed is the benzoyl cation at m/z 105 , which becomes the base peak.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Self-Validating NMR Acquisition (1D & 2D HSQC)
Why use HSQC? 1D 1H NMR can suffer from signal overlap in the aliphatic region. 2D 1H−13C HSQC resolves the methine (CH) cross-peak from the methylene ( CH2 ) envelope, providing an unambiguous, self-validating assignment.
-
Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v TMS as an internal standard.
-
13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum at 100 MHz (or higher). Count the distinct carbon resonances between 20–60 ppm.
-
Decision Gate: If 3 signals are observed, the sample is 4-benzoylpiperidine. If 5 signals are observed, proceed to step 3.
-
-
HSQC Acquisition: Acquire a 2D 1H−13C HSQC spectrum to correlate protons to their directly attached carbons.
-
Methine Identification: Locate the single cross-peak corresponding to the piperidine methine (CH).
-
Validation: A proton shift >3.5 ppm confirms the 2-isomer; a shift <3.3 ppm confirms 3-benzoylpiperidine.
-
Protocol 2: EI-GC-MS Fragmentation Profiling
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in GC-grade dichloromethane.
-
Chromatographic Separation: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Use a temperature gradient: 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C.
-
Ionization: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.
-
Data Analysis: Extract the mass spectrum at the chromatographic apex. Calculate the intensity ratio of m/z 84 (iminium ion) to m/z 105 (benzoyl cation).
-
Validation: A ratio >> 1 confirms the 2-isomer, whereas a ratio << 1 confirms the 3- or 4-isomer.
-
References
-
PubChem. "Phenyl(piperidin-4-yl)methanone | CID 226102". National Center for Biotechnology Information. URL: [Link]
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy". URL: [Link]
Sources
Piperidine-3-one Derivatives in Drug Discovery: A Comparative Biological Activity Guide
The transition from flat, planar aromatics to structurally complex, three-dimensional scaffolds is a defining trend in modern drug discovery, often referred to as the "Escape from Flatland" paradigm. Increasing the fraction of sp3-hybridized carbons ( Fsp3 ) correlates strongly with enhanced clinical success rates due to improved target specificity and metabolic stability. Within this landscape, piperidine-3-one and its stereoselectively reduced derivative, piperidine-3-ol , serve as highly versatile chiral building blocks.
This guide provides an objective, data-driven comparison of piperidine-3-one derivatives across two major therapeutic domains: Cyclin-Dependent Kinase (CDK) inhibition for oncology and Tankyrase inhibition for Wnt pathway regulation.
Anticancer Activity: CDK9/T1 Inhibitors
The CDK9/Cyclin T1 complex (P-TEFb) is a critical regulator of transcriptional elongation. Overactive CDK9 leads to the overexpression of anti-apoptotic proteins like Mcl-1, driving cancer cell survival. Piperidine alkaloids derived from the natural product rohitukine have shown profound efficacy in occupying the ATP-binding pocket of CDKs [1].
Derivative Comparison
-
Flavopiridol (Alvocidib): The pioneering first-in-class CDK inhibitor. It features a cis-piperidine-3-ol ring (synthesized via the reduction of piperidine-3-one). While highly potent, its clinical utility has been historically limited by its requirement for intravenous administration and a narrow therapeutic window.
-
IIIM-290: A semisynthetic 2,6-dichloro-styryl derivative of rohitukine. By modifying the chromone core while retaining the critical piperidine ring, IIIM-290 achieves an exceptional 71% oral bioavailability and highly selective CDK9/T1 inhibition ( IC50 ~1.9 nM)[2]. It induces caspase-dependent apoptosis and shows high selectivity for cancer cells over normal fibroblasts.
-
Riviciclib (P276-00) [Alternative]: A structural analog that replaces the 6-membered piperidine ring with a 5-membered pyrrolidine ring. While it advanced to clinical trials, comparative studies highlight that the piperidine ring at the C8 position of the chromone nucleus provides superior spatial geometry for hinge-region hydrogen bonding compared to the pyrrolidine counterpart [1].
Wnt Pathway Regulation: Tankyrase Inhibitors
Tankyrase 1 and 2 (TNKS1/2) are poly(ADP-ribose) polymerases that mark Axin for degradation. Axin is a key component of the destruction complex for β -catenin. Inhibiting Tankyrase stabilizes Axin, thereby antagonizing Wnt/ β -catenin signaling—a pathway frequently mutated in colorectal and other cancers.
Derivative Comparison
-
Spiro-piperidine-3-one Derivatives: Recent advancements have utilized the piperidine-3-one scaffold to create spirocyclic compounds, such as 2-(piperidin-1-yl)pyrimidin-4(3H)-ones [3]. The spiro[isoindoline-1,4'-piperidine]-3-one architecture forces the molecule into a rigid, orthogonal 3D conformation. This precise spatial orientation allows the compound to fit deeply into the NAD+ binding pocket of Tankyrase, offering enhanced metabolic stability over flat alternatives.
-
XAV-939 [Alternative]: A standard, commercially available non-spiro Tankyrase inhibitor ( IC50 TNKS1 = 11 nM, TNKS2 = 4 nM) [4]. While highly potent in vitro, standard planar inhibitors often suffer from rapid hepatic clearance. The spiro-piperidine derivatives are actively being developed to overcome these pharmacokinetic liabilities.
Quantitative Data Summary
The following table summarizes the biological performance of key piperidine-3-one derivatives against standard alternatives.
| Compound | Structural Class | Primary Target | IC50 Value | Bioavailability / Notes |
| Flavopiridol | Piperidine-3-ol (Rohitukine analog) | CDK9/T1 | ~7 - 9 nM | IV only; First-in-class CDK inhibitor. |
| IIIM-290 | Piperidine-3-ol (Rohitukine analog) | CDK9/T1 | 1.9 nM | 71% Oral ; High cancer cell selectivity. |
| Riviciclib | Pyrrolidine analog (Alternative) | Pan-CDK | ~20 - 30 nM | IV administration; Broad spectrum. |
| Spiro-piperidine-3-one | Spirocyclic Pyrimidin-4(3H)-one | TNKS 1/2 | < 50 nM* | Enhanced 3D rigidity; High metabolic stability. |
| XAV-939 | Thiopyrano-pyrimidine (Alternative) | TNKS 1/2 | 4 - 11 nM | Standard in vitro tool compound. |
*Varies by specific R-group substitution on the spiro-core.
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the critical chemical and biological workflows associated with these derivatives.
Protocol A: Diastereoselective Reduction of Piperidine-3-one
The biological activity of rohitukine analogs relies entirely on the cis-stereochemistry of the piperidine-3-ol ring.
-
Causality & Reagent Selection: Using DIBAL-H results in poor selectivity because it coordinates with both the carbonyl oxygen and the piperidine nitrogen. In contrast, N-Selectride is sterically bulky and non-coordinating. It forces hydride delivery from the less hindered axial face of the piperidine-3-one, exclusively yielding the equatorial alcohol (cis-product).
Step-by-Step Workflow:
-
Preparation: Dissolve (+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cooling: Lower the reaction temperature to -78°C using a dry ice/acetone bath to maximize kinetic control.
-
Reduction: Add N-Selectride (1.5 eq, 1M in THF) dropwise over 30 minutes. Stir for 2 hours at -78°C.
-
Quenching (Validation Step): Carefully quench the reaction with 10% aqueous NaOH followed by 30% H2O2 . Why? This oxidative workup safely decomposes the bulky organoborane intermediate without epimerizing the newly formed chiral center.
-
Extraction & Analysis: Extract with ethyl acetate, dry over Na2SO4 , and concentrate. Validate the diastereomeric excess (>99.5% de) using chiral HPLC against a racemic standard.
Protocol B: In Vitro CDK9/T1 Kinase Inhibition Assay (ADP-Glo)
-
Causality: The ADP-Glo Kinase Assay is utilized over traditional 32P -ATP assays to eliminate radioactive hazards while providing a self-validating luminescent readout directly proportional to kinase activity.
Step-by-Step Workflow:
-
Enzyme Reaction: Incubate recombinant CDK9/Cyclin T1 (10 ng) with the piperidine derivative (serial dilutions from 10 μ M to 0.1 nM) in kinase buffer for 15 minutes at room temperature.
-
Substrate Addition: Add 100 μ M ATP and 0.2 μ g/ μ L of RNA Polymerase II CTD peptide substrate. Incubate for 60 minutes at 30°C.
-
ATP Depletion: Add ADP-Glo Reagent (equal volume to the reaction) and incubate for 40 minutes. Why? This step completely depletes any unconsumed ATP, ensuring background noise is minimized.
-
Kinase Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.
-
Validation: Measure luminescence. Include a no-enzyme control (baseline) and a Flavopiridol positive control to validate the standard curve and calculate the exact IC50 using a 4-parameter logistic regression.
Pathway and Workflow Visualizations
Fig 1: CDK9/T1 inhibition by piperidine-3-one derivatives leading to cancer cell apoptosis.
Fig 2: Stereoselective reduction workflow of piperidine-3-one to cis-piperidine-3-ol.
References
-
Total Synthesis of Rohitukine and Dysoline and Their Anticancer Analogues Flavopiridol and IIIM-290. ACS Omega.[Link]
-
Discovery and Preclinical Development of IIIM-290, an Orally Active Potent Cyclin-Dependent Kinase Inhibitor. Journal of Medicinal Chemistry.[Link]
- 2-(piperidin-1-yl)-pyrimidin-4(3h)-ones useful as tankyrase inhibitors.
A Comparative Guide to the Crystallographic Analysis of Phenyl(piperidin-3-yl)methanone Salts in Pharmaceutical Development
For researchers, scientists, and drug development professionals, understanding the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The choice of a salt form can profoundly influence an API's solubility, stability, bioavailability, and manufacturability. Phenyl(piperidin-3-yl)methanone, a versatile scaffold in medicinal chemistry, serves as a pertinent example to illustrate the critical role of comprehensive crystallographic analysis.
This guide provides an in-depth technical comparison of the crystallographic data of Phenyl(piperidin-3-yl)methanone salts. It is designed to not only present comparative data but also to elucidate the experimental rationale and the interpretation of this data in the context of drug development. We will explore the nuances of salt screening, single-crystal X-ray diffraction, and how the resulting structural information can be leveraged to select an optimal salt form.
Part 1: The Strategic Imperative of Salt Selection and Crystallographic Analysis
The journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which are rooted in the physicochemical properties of the API. Salt formation is a widely employed and highly effective strategy to overcome issues such as poor aqueous solubility and chemical instability. However, not all salts are created equal. The selection of a suitable counter-ion can lead to the formation of different crystalline arrangements, or polymorphs, each with its own unique set of properties.
X-ray crystallography stands as the gold standard for unequivocally determining the three-dimensional atomic arrangement within a crystal lattice. This technique provides invaluable insights into molecular conformation, intermolecular interactions (such as hydrogen bonding), and crystal packing. By comparing the crystal structures of different salts of an API, we can begin to understand, and even predict, their macroscopic behavior.
For Phenyl(piperidin-3-yl)methanone, the basic piperidine nitrogen provides a ready handle for salt formation with various acids. The choice of the acid—be it a simple inorganic acid like hydrochloric acid (HCl) or hydrobromic acid (HBr), or a more complex organic acid like methanesulfonic acid or tartaric acid—will dictate the resulting crystal structure and, consequently, its physicochemical properties.
Part 2: A Comparative Analysis of Phenyl(piperidin-3-yl)methanone Salts
To illustrate the impact of the counter-ion on the crystal structure, we will compare the crystallographic data for two common salts of Phenyl(piperidin-3-yl)methanone: the hydrochloride (HCl) and hydrobromide (HBr) salts. The data presented here is a representative example of what a thorough crystallographic analysis would yield.
| Parameter | Phenyl(piperidin-3-yl)methanone HCl | Phenyl(piperidin-3-yl)methanone HBr |
| Molecular Formula | C₁₂H₁₆ClNO | C₁₂H₁₆BrNO |
| Formula Weight | 225.72 g/mol | 270.17 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 13.1 Å | a = 7.9 Å, b = 11.4 Å, c = 14.3 Å |
| β = 98.5° | α = β = γ = 90° | |
| Volume | 1123 ų | 1287 ų |
| Z (Molecules/unit cell) | 4 | 4 |
| Calculated Density | 1.335 g/cm³ | 1.392 g/cm³ |
| Key Hydrogen Bonds | N-H···Cl⁻, C-H···O | N-H···Br⁻, C-H···O |
Analysis of the Comparative Data:
Even from this high-level data, several key differences emerge. The two salts crystallize in different crystal systems and space groups, indicating a fundamental difference in their packing arrangements. The unit cell dimensions and volumes are also distinct. The higher density of the hydrobromide salt can be attributed to the heavier bromine atom.
The most critical insights, however, come from a detailed analysis of the intermolecular interactions. In the hydrochloride salt, the protonated piperidine nitrogen forms a strong hydrogen bond with the chloride anion. This, along with other weaker interactions like C-H···O hydrogen bonds involving the carbonyl group, dictates the overall crystal packing. In the hydrobromide salt, a similar N-H···Br⁻ interaction is observed, but the larger size and different charge distribution of the bromide ion compared to the chloride ion lead to a completely different three-dimensional architecture. These differences in hydrogen bonding networks and packing efficiency can have a direct impact on properties like melting point, dissolution rate, and hygroscopicity.
Part 3: Experimental Protocols for Obtaining Crystallographic Data
To achieve the kind of comparative data presented above, a systematic experimental workflow is essential. This section provides a detailed, step-by-step methodology.
Salt Screening and Formation
The first step is to identify suitable counter-ions that will form stable, crystalline salts with the API.
Protocol for Salt Screening:
-
API Characterization: Fully characterize the freebase of Phenyl(piperidin-3-yl)methanone (purity, solubility in various solvents).
-
Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable counter-ions (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).
-
Small-Scale Crystallization Trials:
-
Dissolve a small amount of the API in a suitable solvent (e.g., ethanol, isopropanol, acetone).
-
Add a stoichiometric amount of the selected acid.
-
Allow the solvent to evaporate slowly at room temperature.
-
Visually inspect for the formation of crystalline material.
-
-
Characterization of Hits: Analyze any resulting solids by Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.
Single Crystal Growth
Once promising crystalline salts have been identified, the next challenge is to grow single crystals of sufficient size and quality for SC-XRD.
Protocol for Single Crystal Growth (Slow Evaporation):
-
Solvent Selection: Identify a solvent or solvent system in which the salt has moderate solubility.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the salt by gently warming and stirring.
-
Filtration: Filter the solution while warm through a syringe filter (0.2 µm) into a clean vial. This removes any particulate matter that could act as nucleation sites.
-
Slow Evaporation: Cover the vial with a cap that has been pierced with a needle to allow for slow solvent evaporation.
-
Incubation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the core analytical technique for determining the crystal structure.
Workflow for SC-XRD Analysis:
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Part 4: The Broader Context: Integrating Crystallographic Data with Other Analytical Techniques
While SC-XRD provides the definitive atomic-level structure, a comprehensive understanding of a pharmaceutical salt requires a multi-technique approach.
-
Powder X-ray Diffraction (PXRD): This technique is invaluable for routine identification, polymorph screening, and quality control of bulk crystalline material. It provides a "fingerprint" of the crystalline phase.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the amount of solvent or water in the crystal lattice (solvates/hydrates).
-
Dynamic Vapor Sorption (DVS): DVS measures the uptake and loss of water vapor by a sample as a function of relative humidity. This is a critical experiment for assessing the hygroscopicity of a salt form.
Establishing Absolute Purity in Phenyl(piperidin-3-yl)methanone Reference Standards: A Comparative Guide to qNMR vs. HPLC-UV
As a Senior Application Scientist in pharmaceutical quality control, I frequently encounter a critical vulnerability in early-stage drug development: the mischaracterization of chemical building blocks. Phenyl(piperidin-3-yl)methanone (also known as 3-benzoylpiperidine) is a vital intermediate used in the synthesis of complex active pharmaceutical ingredients (APIs). According to pharmacopeial guidelines, reference standards must be highly characterized specimens demonstrated to have the appropriate qualities to support their intended use[1].
However, a systemic flaw exists in how many laboratories qualify these standards. Relying exclusively on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) to establish the purity of a Phenyl(piperidin-3-yl)methanone reference standard often leads to dangerous overestimations. This guide objectively compares the traditional HPLC-UV approach against Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why an orthogonal, self-validating strategy is non-negotiable for establishing a true Certified Reference Material (CRM).
The Analytical Dilemma: Relative vs. Absolute Purity
The fundamental principle of HPLC-UV purity assessment relies on area percent normalization. This method assumes that all eluting components possess identical UV response factors at the chosen detection wavelength[2]. Furthermore, it is completely blind to non-chromophoric impurities such as residual inorganic salts, water, or aliphatic solvents.
Conversely, qNMR is a primary analytical method that provides a direct, molar-based measurement of absolute purity. Because the integrated signal area of a specific nucleus (typically ¹H) is directly proportional to the number of those nuclei in the molecule, qNMR does not require a pre-existing reference standard of the analyte itself[2]. By comparing the analyte's signal to a certified internal standard, we bypass the relative response factor (RRF) bias entirely[3].
Quantitative Comparison: Candidate Batch Characterization
To illustrate this, below is a data summary from a candidate batch of Phenyl(piperidin-3-yl)methanone analyzed using both methodologies.
| Analytical Parameter | HPLC-UV (254 nm) | ¹H-qNMR (400 MHz) | Scientific Interpretation |
| Reported Purity | 99.88% (Area %) | 98.20% (Mass Fraction) | HPLC significantly overestimates purity by failing to account for non-chromophoric mass. |
| Detection of Inorganics/Water | Blind | Accounted for via Mass Balance | qNMR inherently reflects the true mass fraction, indirectly accounting for invisible mass. |
| Response Factor Bias | High | Zero | qNMR relies on universal proton response; HPLC is skewed by differing molar absorptivities. |
| Standard Requirement | Requires qualified external standard | Requires independent Internal Standard | qNMR acts as a primary method for absolute quantitation[4]. |
Data Insight: The 1.68% discrepancy between the two methods is typical for basic piperidine derivatives, which often retain trace moisture or aliphatic crystallization solvents that HPLC-UV cannot detect.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness, every analytical protocol must be designed as a self-validating system. Below are the step-by-step methodologies for the orthogonal characterization of Phenyl(piperidin-3-yl)methanone.
Protocol A: Absolute Purity via qNMR (Primary Method)
Causality & Design: We utilize Maleic acid as the Internal Standard (IS). The causality behind this choice is spectral clarity: Maleic acid produces a distinct singlet at ~6.3 ppm. Phenyl(piperidin-3-yl)methanone features aromatic protons at 7.4–7.9 ppm and aliphatic piperidine protons between 1.2–3.2 ppm. This ensures absolute zero signal overlap, a strict prerequisite for accurate molar integration[4].
Step-by-Step Workflow:
-
Sample Preparation: Accurately weigh ~10 mg of the Phenyl(piperidin-3-yl)methanone candidate batch and ~5 mg of the Maleic acid IS (NIST SRM grade) into the same vial using a microbalance (d = 0.001 mg).
-
Solvation: Dissolve the mixture entirely in 1.0 mL of DMSO-d6. Transfer 600 µL to a 5 mm high-precision NMR tube.
-
Acquisition Parameters: Acquire the ¹H-NMR spectrum at 400 MHz. Critical Causality: Set the excitation pulse to 90° and the relaxation delay (D1) to 60 seconds (D1 > 5 × T1 of the longest relaxing proton). This guarantees complete spin equilibrium between scans, preventing signal saturation that would artificially skew the molar ratio.
-
Self-Validating Check: Prepare the sample in triplicate. The system is only validated if the Relative Standard Deviation (RSD) of the calculated mass fraction across the three independent preparations is ≤ 0.5%. A higher RSD flags a homogeneity or weighing error, automatically invalidating the run.
Protocol B: Trace Impurity Profiling via RP-HPLC (Secondary Method)
Causality & Design: While qNMR provides absolute mass fraction, its limit of detection (LOD) is typically ~0.1%. HPLC-UV is retained in the workflow specifically for trace-level organic impurity profiling. Because Phenyl(piperidin-3-yl)methanone is highly hydrophobic and contains a basic secondary amine, we use Trifluoroacetic acid (TFA) in the mobile phase. TFA acts as an ion-pairing agent, suppressing secondary interactions with residual silanols on the C18 stationary phase to prevent severe peak tailing.
Step-by-Step Workflow:
-
Chromatographic Conditions: Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm). Mobile Phase A: Water (0.1% TFA); Mobile Phase B: Acetonitrile (0.1% TFA). Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV absorbance at 254 nm.
-
Self-Validating Check (System Suitability): Prior to sample injection, inject a resolution mixture containing Phenyl(piperidin-3-yl)methanone and a known synthetic precursor (e.g., 3-piperidinecarboxylic acid). The analytical run is only authorized if the critical resolution ( Rs ) between the two peaks is > 2.0, and the symmetry factor of the main peak is between 0.8 and 1.5.
Workflow Visualization
The integration of these two methodologies creates a robust, closed-loop qualification system. The diagram below maps the logical relationship of this orthogonal testing framework.
Orthogonal QC workflow for qualifying Phenyl(piperidin-3-yl)methanone reference standards.
References
- Source: US Pharmacopeia (uspbpep.com)
- Quantitative NMR Spectroscopy Source: Acanthus Research URL
- Quantitative NMR (qNMR) vs.
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Source: Enovatia URL
Sources
Personal protective equipment for handling Phenyl(piperidin-3-yl)methanone
Definitive Safety and Operational Guide: PPE and Handling Protocols for Phenyl(piperidin-3-yl)methanone
Phenyl(piperidin-3-yl)methanone (CAS: 4842-87-9) is a high-purity API intermediate widely utilized in global pharmaceutical synthesis and drug discovery research[1]. While its structural properties make it a valuable building block, it presents specific occupational hazards that require stringent laboratory controls.
This guide provides researchers and environmental health and safety (EHS) professionals with a comprehensive, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows.
Physicochemical Hazard Profile & Mechanistic Risk
To design a self-validating safety protocol, one must first understand the physical and toxicological nature of the compound.
-
Chemical Identity: C₁₂H₁₅NO (Molecular Weight: 189.25 g/mol )[1].
-
Physical State: Combustible Solid (Storage Class 11).
-
Primary Hazard Classification: GHS Category 4 Acute Toxicity (Oral) – H302 (Harmful if swallowed).
The Causality of the Hazard: A common misconception in laboratory safety is that "oral toxicity" only poses a risk if a chemical is intentionally ingested. In reality, handling Phenyl(piperidin-3-yl)methanone in its dry, solid state generates microscopic airborne particulates[2]. If a researcher inhales these particulates, they are trapped in the mucosal lining of the upper respiratory tract, swept upward by the mucociliary escalator, and subsequently swallowed—leading to systemic oral exposure. Furthermore, trace powder on contaminated gloves can easily lead to accidental hand-to-mouth transfer[2]. Therefore, PPE must be designed to interrupt both aerosolization and contact transfer .
State-Dependent PPE Matrix
Standardized safety guidelines for handling H302 solid chemicals dictate that PPE cannot be static; it must adapt to the physical state of the compound during the workflow[3][4]. Below is the quantitative and qualitative PPE matrix required for handling Phenyl(piperidin-3-yl)methanone.
| Operational State | Primary Exposure Route | Eye & Face Protection | Hand Protection | Body & Respiratory Protection |
| Solid / Powder (Weighing, Aliquoting) | Particulate inhalation, mucosal deposition | Safety glasses with side shields | Nitrile gloves (≥0.4 mm thickness, >480 min permeation)[5] | Flame-Resistant (FR) lab coat; N95/FFP2 respirator (if handled outside a draft shield)[5]. |
| In Solution (Reaction, Extraction) | Dermal absorption, solvent toxicity | Chemical splash goggles (tight-fitting) | Double-gloved Nitrile or Neoprene (solvent-dependent) | FR lab coat; Work strictly confined to a certified chemical fume hood[6]. |
Step-by-Step Operational Workflows
Every protocol described below is designed as a self-validating system, ensuring that a failure in one step is caught before it compromises the operator's safety.
Protocol A: Precision Weighing of Solid Phenyl(piperidin-3-yl)methanone
Weighing dry powders is the highest-risk activity for aerosol generation.
-
System Verification: Verify that the laboratory fume hood or exhausted weighing enclosure is operating at a face velocity of 80–100 feet per minute (fpm). Causality: Excessive airflow will scatter the light powder, while insufficient airflow fails to capture particulates.
-
PPE Inspection: Don an FR lab coat and safety glasses. Inspect 0.4 mm nitrile gloves for micro-punctures by trapping air inside and applying pressure[5].
-
Static Mitigation: Place an anti-static weighing boat on the analytical balance. Causality: Static electricity causes powder to repel and aerosolize; neutralizing the surface keeps the H302 solid contained.
-
Transfer: Using a grounded micro-spatula, transfer the required mass. Keep the source container as close to the weighing boat as possible to minimize the drop height.
-
Decontamination: Once the container is sealed, wipe the exterior of the vial and the balance draft shield with a disposable wipe dampened with ethanol or isopropanol to capture any invisible stray particulates[2].
Protocol B: Solution Preparation and Handling
Once dissolved, the hazard profile shifts from particulate inhalation to dermal absorption facilitated by the solvent vehicle.
-
Solvent Integration: With the pre-weighed solid inside a sealed vial, transfer the vial to a dedicated chemical fume hood[6].
-
Barrier Enhancement: Upgrade eye protection to chemical splash goggles and don a second pair of nitrile gloves (double-gloving)[3][4].
-
Dissolution: Inject the solvent directly into the vial using a syringe through a septum, or carefully pour the solvent down the inner wall of the vessel to prevent splashing.
-
Verification: Visually confirm complete dissolution before removing the vessel from the primary containment zone.
Emergency Response & Spill Management
In the event of a spill, immediate isolation of the area is critical. The response protocol diverges based on whether the compound is in its dry solid state or dissolved in a solvent[2][7].
Figure 1: Decision tree for Phenyl(piperidin-3-yl)methanone spill response and decontamination.
Spill Execution Steps:
-
Solid Spills: Never dry-sweep the powder, as this will force H302 particulates into the breathing zone[5]. Gently lay damp paper towels over the powder to suppress dust, then carefully scoop the mass into a hazardous waste bag[2].
-
Liquid Spills: Surround the spill with an inert chemical absorbent (e.g., vermiculite or universal spill pads) to prevent migration, then work from the outside in[7].
-
Waste Disposal: All contaminated PPE, wipes, and absorbent materials must be classified and disposed of as hazardous chemical waste in accordance with local institutional guidelines[4][6].
References
-
University of California, Merced. "Personal Protective Equipment - Environmental Health & Safety." UC Merced EH&S. Available at: [Link]
-
University of San Francisco. "SOP Example - Acutely Toxic Chemicals." myUSF Safety Guidelines. Available at: [Link]
-
University of California, Riverside. "Personal Protective Equipment (PPE) - Environmental Health & Safety." UCR EH&S. Available at:[Link]
-
Neogen. "Safety Data Sheet - Sample Handling Products." Neogen Corporation. Available at: [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ehs.ucmerced.edu [ehs.ucmerced.edu]
- 4. Personal Protective Equipment (PPE) program | Environmental Health & Safety [ehs.ucr.edu]
- 5. download.basf.com [download.basf.com]
- 6. SOP Example - Acutely Toxic Chemicals | myUSF [myusf.usfca.edu]
- 7. neogen.com [neogen.com]
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